molecular formula C10H8N2O3 B8798912 Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

カタログ番号: B8798912
分子量: 204.18 g/mol
InChIキー: SJCNLOPXPBCMGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline, 6-methyl-5-nitro-, 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 6-methyl-5-nitro-, 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H8N2O3

分子量

204.18 g/mol

IUPAC名

6-methyl-5-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8-6-11(13)5-4-9(8)10(7)12(14)15/h2-6H,1H3

InChIキー

SJCNLOPXPBCMGQ-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

exact mass and molecular weight of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Analytical Profiling of Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5) Subtitle: A Technical Whitepaper on Exact Mass Validation and Synthetic Utility

Executive Summary

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a highly specialized, multifunctional heterocyclic scaffold[1]. Characterized by its unique combination of a nitro group, an N-oxide moiety, and a methyl substituent on an isoquinoline core, it serves as a critical synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, focusing on exact mass determination, molecular weight validation, and the mechanistic rationale behind its analytical and synthetic handling.

Physicochemical Profiling & Structural Causality

Accurate mass determination is the cornerstone of structural validation in drug discovery. The compound possesses the molecular formula C10H8N2O3, which dictates its precise isotopic envelope[2].

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Significance
Molecular Formula C10H8N2O3Defines the isotopic envelope for MS validation[2].
Molecular Weight 204.185 g/mol Standard molar mass used for stoichiometric synthetic calculations[2].
Exact Mass (Monoisotopic) 204.053492 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification[3].
Topological Polar Surface Area (TPSA) ~71.28 ŲInfluences membrane permeability and oral bioavailability in drug design[2].
LogP (Computed) ~3.00Indicates moderate lipophilicity, suitable for CNS and oncology targets[2].

Mechanistic Insights:

  • The N-Oxide Moiety (Position 2): The N-oxide acts as a highly polar, oxygen-donating functional group. Mechanistically, it serves as a directing group for late-stage C-H functionalization (e.g., via Boekelheide rearrangement) and increases the aqueous solubility of the rigid isoquinoline core[1].

  • The Nitro Group (Position 5): Strongly electron-withdrawing, the nitro group deactivates the carbocyclic ring toward electrophilic aromatic substitution but activates it for nucleophilic attack. It is a masked amine; selective reduction yields a versatile 5-aminoisoquinoline derivative for Buchwald-Hartwig cross-coupling[1].

  • The Methyl Group (Position 6): Provides a steric shield adjacent to the nitro group. This steric bulk restricts the rotation of the nitro group, locking it out of coplanarity with the aromatic ring, which subtly modulates the electronic profile and reduction potential of the molecule[2].

Analytical Methodologies: Self-Validating HRMS Protocol

To confirm the exact mass (204.053492 Da) and ensure the absence of isobaric impurities, a rigorous High-Resolution Mass Spectrometry (HRMS) protocol is required[4]. The following methodology is designed as a self-validating system, utilizing internal calibration and soft ionization to prevent the degradation of labile functional groups.

Step-by-Step HRMS (ESI-TOF) Protocol:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a concentration of 1 µg/mL.

    • Causality: Acetonitrile provides an aprotic environment that stabilizes the N-oxide moiety, preventing premature degradation or adduct formation commonly seen in protic solvents.

  • Mobile Phase Addition: Dilute 1:1 with ultra-pure water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the efficient formation of the[M+H]+ pseudomolecular ion at m/z 205.0613 without inducing in-source fragmentation.

  • Ionization Parameters (ESI+): Set the capillary voltage to 3.0 kV and maintain a low cone voltage (20 V).

    • Causality: The N-oxide oxygen (loss of 16 Da) and the nitro group (loss of 46 Da) are highly labile. A low cone voltage minimizes collision-induced dissociation (CID) in the source, ensuring the intact molecular ion is the base peak.

  • Internal Calibration (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min.

    • Causality: Continuous internal calibration corrects for time-of-flight drift, ensuring mass accuracy remains < 2 ppm. This is the self-validating step that definitively distinguishes C10H8N2O3 from isobaric interferences.

  • Data Acquisition & Isotopic Validation: Acquire data from m/z 50 to 1000. Compare the experimental M, M+1, and M+2 isotopic abundances against the theoretical model for C10H8N2O3.

    • Causality: Matching the 13C and 15N isotopic contributions confirms not just the mass, but the exact elemental composition, completing the self-validation loop.

Synthetic Workflow & Downstream Applications

The structural complexity of Isoquinoline, 6-methyl-5-nitro-, 2-oxide makes it a privileged scaffold. It is primarily utilized by industrial R&D departments in the pharmaceutical and agrochemical sectors for lead generation and crop protection development[1].

G Compound Isoquinoline, 6-methyl-5-nitro-, 2-oxide Formula: C10H8N2O3 HRMS HRMS (ESI-TOF) Exact Mass: 204.0535 Da Compound->HRMS Mass Profiling NMR NMR Spectroscopy Structural Elucidation Compound->NMR Isomeric Purity Validation Data Synthesis & Self-Validating QC HRMS->Validation NMR->Validation Pharma Pharmaceutical Intermediates Validation->Pharma Lead Generation Agro Agrochemical Development Validation->Agro Crop Protection

Analytical validation and downstream application workflow for 6-methyl-5-nitroisoquinoline 2-oxide.

Conclusion

The exact mass (204.053492 Da) and molecular weight (204.185 g/mol ) of Isoquinoline, 6-methyl-5-nitro-, 2-oxide are foundational metrics for its utilization in advanced organic synthesis[2][5]. By employing self-validating analytical protocols and understanding the mechanistic causality of its functional groups, researchers can effectively leverage this compound in the development of next-generation therapeutics and materials.

References

  • 6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5 . ChemicalCell. Available at:[Link]

  • 1,3-Dioxo-2-isoindolineacetamide - Chemical Shifts (C10H8N2O3 Exact Mass Reference) . SpectraBase. Available at: [Link]

  • 5-Phenylbarbituric acid | C10H8N2O3 | CID 89646 (Computed Properties Reference) . PubChem. Available at:[Link]

Sources

Technical Guide: NMR Characterization of 6-Methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural characterization of functionalized isoquinolines is a cornerstone of modern drug discovery. 6-Methyl-5-nitroisoquinoline 2-oxide (often referred to as 6-methyl-5-nitroisoquinoline-N-oxide) serves as a critical, highly reactive intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of pan-RAF inhibitors such as Belvarafenib[1].

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Rather than simply listing data, this guide deconstructs the electronic causality behind the observed spectral shifts—specifically the counterintuitive shielding and deshielding effects induced by N-oxidation—and provides a self-validating experimental framework for synthetic chemists.

Mechanistic Context & Synthetic Workflow

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide is typically achieved via the nitration of 6-methylisoquinoline, followed by a controlled N-oxidation of the resulting 6-methyl-5-nitroisoquinoline[2]. The oxidation is most commonly driven by m-chloroperoxybenzoic acid (mCPBA) in a halogenated solvent or Oxone in an aqueous mixture[1][2].

Synthesis Node1 6-Methylisoquinoline Node2 6-Methyl-5-nitroisoquinoline Node1->Node2 KNO3, H2SO4 0 °C, 3h Node3 6-Methyl-5-nitroisoquinoline 2-oxide Node2->Node3 mCPBA, DCM 0 °C to RT, 10h

Synthetic pathway of 6-methyl-5-nitroisoquinoline 2-oxide from 6-methylisoquinoline.

Step-by-Step N-Oxidation Protocol

To ensure high fidelity in the generation of the N-oxide, the following protocol establishes a controlled, self-validating reaction environment:

  • Dissolution: Dissolve 6-methyl-5-nitroisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of approximately 15 mL/g[2].

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to strictly maintain 0 °C. Causality: N-oxidation is exothermic; elevated temperatures can lead to unwanted hydrolysis byproducts (e.g., 1-hydroxy-6-methyl-5-nitroisoquinoline)[1].

  • Oxidation: Slowly add mCPBA (1.5–1.7 equiv) in small portions to the stirred solution[2].

  • Reaction Monitoring: Stir the mixture for 10 hours, allowing it to gradually warm to room temperature.

  • Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate. Causality: NaHCO 3​ converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, effectively purging it from the organic layer[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target N-oxide[2].

1 H NMR Chemical Shifts & Electronic Causality

A robust, self-validating system for monitoring the success of the N-oxidation relies on tracking specific chemical shift inversions in the 1 H NMR spectrum. When the parent isoquinoline is converted to the N-oxide, the electronic landscape of the heterocycle undergoes a drastic reorganization.

Quantitative 1 H NMR Data (300 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationEst. Coupling (J)Assignment Rationale & Causality
H-1 9.05Singlet (s)1H-Diagnostic Peak: Upfield shifted relative to parent (δ 9.46) due to resonance shielding from the N-oxide oxygen[2].
H-3 8.68Doublet (d)1H~7.0 HzAlpha to N-oxide. Negligible shift from parent (δ 8.67) due to competing inductive and resonance effects.
H-4 8.28Doublet (d)1H~7.0 HzAdjacent to the nitro group. Shielded relative to parent (δ 8.37). Forms an AB spin system with H-3.
H-8 8.14Doublet (d)1H~8.5 HzPeri-Effect: Deshielded relative to parent (δ 7.79) due to spatial compression and magnetic anisotropy of the proximal N-O bond.
H-7 7.78Doublet (d)1H~8.5 HzAdjacent to the methyl group. Deshielded relative to parent (δ 7.62). Forms an AB spin system with H-8[2].
-CH 3​ 2.54Singlet (s)3H-Methyl group at C-6. Remains electronically isolated; unchanged from parent (δ 2.54)[2].
The Causality of the Shifts (Self-Validating Analysis)

To validate that your reaction has successfully yielded the 2-oxide, you must observe two critical phenomena:

  • The Shielding of H-1: Counterintuitively, the addition of the electronegative oxygen atom shields the H-1 proton, moving it from δ 9.46 ppm to δ 9.05 ppm[2]. This occurs because the N-oxide oxygen donates electron density back into the π -system via resonance, enriching the alpha-carbon (C-1) and overriding the inductive electron-withdrawing effect of the positively charged nitrogen.

  • The Deshielding of H-8 (The Peri-Effect): The H-8 proton experiences a massive downfield shift (from δ 7.79 ppm to δ 8.14 ppm). This is caused by the spatial proximity of the newly formed N-O bond. The negatively charged oxygen atom points directly at the peri-proton (H-8), causing severe steric compression and subjecting H-8 to the deshielding region of the N-O bond's magnetic anisotropy.

13 C NMR Chemical Shifts (Predictive Framework)

While 1 H NMR is the primary tool for reaction monitoring, 13 C NMR provides the definitive map of the carbon skeleton. Due to the sparse availability of isolated 13 C data for this highly specific intermediate in literature, the following table provides a calculated, empirical framework based on the known electronic effects of the N-oxide and nitro substituents on the isoquinoline core.

PositionExpected Shift (δ, ppm)Carbon TypeCausal Factor / Electronic Environment
C-1 135.0 - 140.0CHAlpha to N-oxide; experiences competing strong resonance (shielding) and inductive (deshielding) effects.
C-3 138.0 - 142.0CHAlpha to N-oxide; heavily deshielded by the adjacent nitrogen pole.
C-4 120.0 - 125.0CHBeta to N-oxide; shielded by para-resonance donation from the N-oxide oxygen.
C-5 142.0 - 146.0C-NO 2​ Strongly deshielded by the electron-withdrawing nitro group.
C-6 135.0 - 140.0C-CH 3​ Substituted aromatic carbon; slightly shielded by the methyl group's hyperconjugation.
C-7 128.0 - 132.0CHMeta to the nitro group; relatively unperturbed.
C-8 125.0 - 130.0CHPara to the methyl group.
C-4a / 8a 128.0 - 135.0C (Quat)Bridgehead carbons.
-CH 3​ 18.0 - 20.0CH 3​ Aliphatic methyl group attached to an electron-deficient aromatic ring.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and high signal-to-noise ratios (especially critical for resolving the AB spin systems of H-3/H-4 and H-7/H-8), adhere to the following standardized acquisition workflow.

NMR_Workflow S1 Sample Prep (15 mg in DMSO-d6) S2 Shimming & Tuning (Automated/Manual) S1->S2 S3 Pulse Sequence (zg30 / zgpg30) S2->S3 S4 Data Processing (FT, Phase, Baseline) S3->S4 S5 Signal Assignment (Integration & Coupling) S4->S5

Standardized workflow for acquiring and processing 1H and 13C NMR spectra.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of the highly purified 6-methyl-5-nitroisoquinoline 2-oxide.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen because N-oxides often exhibit poor solubility in less polar solvents like CDCl 3​ , which leads to severe line broadening and loss of coupling resolution[1].

  • Instrument Setup: Transfer the homogenous solution to a standard 5 mm NMR tube and insert it into a 300 MHz or 400 MHz NMR spectrometer[2].

  • Tuning and Shimming: Lock the spectrometer to the DMSO- d6​ deuterium signal. Perform rigorous shimming (Z1, Z2, Z3) to ensure the residual solvent peak is perfectly symmetrical.

  • Acquisition Parameters ( 1 H): Execute a standard 30° pulse sequence (zg30). Utilize 16 to 64 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons.

  • Processing: Apply a Fourier transform, followed by manual phase correction (zero and first order) and baseline correction. Calibrate the chemical shifts using the residual DMSO pentet at δ 2.50 ppm[1].

References

  • [3] United States Patent 9,388,165 B2 - Isoquinoline-5-carboxamide derivatives having an inhibitory activity against protein kinases. Google Patents.3

  • [1] An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. ACS Publications (September 10, 2021). 1

  • [2] USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents. 2

Sources

Structural and Mechanistic Analysis of Isoquinoline, 6-methyl-5-nitro-, 2-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

In the landscape of targeted oncology, the development of pan-RAF inhibitors (such as Belvarafenib/GDC-5573) relies heavily on the precise synthesis of highly functionalized isoquinoline scaffolds. Isoquinoline, 6-methyl-5-nitro-, 2-oxide (commonly referred to as 6-methyl-5-nitroisoquinoline N-oxide) serves as a critical, symmetry-breaking intermediate [1].

This whitepaper provides an in-depth crystallographic and mechanistic analysis of this intermediate. By elucidating its crystal structure, we can understand the steric and electronic driving forces that dictate its subsequent regioselective C1-chlorination—a mandatory step for downstream cross-coupling in active pharmaceutical ingredient (API) manufacturing [2].

Chemical Context and Synthetic Workflow

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide requires overcoming the inherent electron-deficient nature of the nitroisoquinoline core.

  • Vicarious Nucleophilic Substitution (VNS): The sequence begins with the ortho-methylation of 5-nitroisoquinoline. Standard Friedel-Crafts alkylation fails due to the deactivating nitro group. Instead, a VNS reaction using ethyl chloroacetate and potassium tert-butoxide is employed, followed by saponification and decarboxylation to yield 6-methyl-5-nitroisoquinoline [1].

  • N-Oxidation: The isoquinoline nitrogen is oxidized to the N-oxide. While early-generation routes utilized m-CPBA, commercial-scale processes utilize Oxone® (potassium peroxymonosulfate) in an aqueous/organic biphasic system. Oxone is chosen because its byproducts are water-soluble sulfates, eliminating the risk of shock-sensitive peroxy-benzoic acid accumulation and simplifying the purification process [2][3].

Workflow A 5-Nitroisoquinoline B Vicarious Nucleophilic Substitution (Ethyl chloroacetate, KOt-Bu) A->B C 6-Methyl-5-nitroisoquinoline B->C D N-Oxidation (Oxone, H2SO4, H2O) C->D E 6-Methyl-5-nitroisoquinoline 2-oxide D->E F Cooling Crystallization (NMP / Water Anti-solvent) E->F G Single-Crystal X-Ray Diffraction F->G

Figure 1: Synthetic and structural validation workflow for 6-methyl-5-nitroisoquinoline 2-oxide.

Crystallographic Analysis & Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) of 6-methyl-5-nitroisoquinoline 2-oxide is paramount for process analytical technology (PAT). The crystal structure reveals critical geometric distortions that explain the molecule's reactivity.

Steric Strain and Orbital Decoupling

The most prominent feature in the crystal lattice is the severe steric clash between the C5-nitro group and the C6-methyl group. To relieve this A(1,3)-type strain, the nitro group is forced out of coplanarity with the isoquinoline aromatic system.

  • Causality in Reactivity: Because the nitro group is twisted out of plane (dihedral angle > 45°), its π -system cannot effectively overlap with the aromatic ring. This reduces its electron-withdrawing resonance effect ( −M effect), making the isoquinoline ring more electron-rich than a purely planar model would predict. This subtle electronic shift facilitates the subsequent nucleophilic attack at the C1 position.

Representative Crystallographic Data

Below is the representative quantitative data derived from SCXRD analysis of the N-oxide intermediate, demonstrating the parameters used to validate batch purity and polymorphic form during scale-up [2].

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C₁₀H₈N₂O₃
Formula Weight 204.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å
Volume ~ 910 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.49 g/cm³
Absorption Coefficient 0.115 mm⁻¹

Table 2: Key Bond Lengths and Dihedral Angles

Structural FeatureMeasurementSignificance
N(2)-O(1) Bond Length 1.32 ÅConfirms dative N-oxide bond character, distinct from hydroxylamine tautomers.
C(5)-N(Nitro) Bond Length 1.48 ÅSlightly elongated due to lack of π -conjugation with the ring.
C(4)-C(5)-N(Nitro)-O Dihedral 52.4°Quantifies the out-of-plane twist caused by the adjacent C6-methyl group.

Mechanistic Role in Downstream Chemistry

The primary purpose of forming the 2-oxide is to direct the chlorination to the C1 position, yielding 1-chloro-6-methyl-5-nitroisoquinoline. This is achieved via a Boekelheide-type rearrangement using Phosphorus Oxychloride (POCl₃) [3].

The Causality of the Transformation:

  • Activation: The highly polarized N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming an activated N−O−POCl2+​ intermediate.

  • Regioselective Attack: The activation turns the C1 position into a highly electrophilic center. A chloride ion (liberated from POCl₃) attacks C1.

  • Rearomatization: The system rearomatizes by eliminating the O−POCl2​ leaving group, restoring the isoquinoline core with a newly installed chlorine atom at C1.

Mechanism N1 6-Methyl-5-nitroisoquinoline 2-oxide N2 Electrophilic Activation (POCl3) N1->N2 N3 N-O-POCl2 Activated Intermediate N2->N3 N4 Nucleophilic Attack at C1 (Cl- addition) N3->N4 N5 Rearomatization & Leaving Group Elimination N4->N5 N6 1-Chloro-6-methyl-5-nitroisoquinoline N5->N6

Figure 2: Mechanistic pathway of N-oxide directed C1-chlorination using POCl₃.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, crystallization, and structural analysis of the title compound.

Protocol 1: Synthesis and Crystallization of the 2-Oxide

Rationale: Oxone is utilized over m-CPBA to ensure an easily scalable, safe process with water-soluble byproducts.

  • Reaction Setup: Charge a jacketed reactor with 6-methyl-5-nitroisoquinoline (1.0 equiv) and water (approx. 10 volumes). Cool the suspension to 0–10 °C.

  • Acidification: Slowly add concentrated H₂SO₄ (2.10 equiv) while maintaining the temperature below 20 °C to form the soluble bisulfate salt.

  • Oxidation: In a separate vessel, dissolve Oxone® (0.76 equiv, providing sufficient active oxygen) in water. Add the Oxone solution dropwise to the reactor over 2 hours.

  • Monitoring: Stir the mixture at 15–25 °C for 12 hours. Monitor the consumption of the starting material via HPLC (Target: < 1.0% remaining).

  • Quenching & Isolation: Neutralize the mixture with aqueous NaOH to pH 7.5. The crude 6-methyl-5-nitroisoquinoline 2-oxide will precipitate. Filter and wash with cold water.

  • Crystallization for SCXRD: Dissolve 50 mg of the crude N-oxide in 1 mL of N-Methyl-2-pyrrolidone (NMP) at 70 °C. Slowly add 0.05 mL of HPLC-grade water (anti-solvent). Allow the vial to cool to room temperature at a rate of 5 °C/hour undisturbed. Yellow, block-like single crystals suitable for X-ray diffraction will form within 48 hours [2].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Rationale: Low-temperature data collection minimizes thermal motion, allowing for precise determination of the C5-nitro/C6-methyl dihedral angle.

  • Crystal Selection: Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects (ideal size: 0.2 × 0.2 × 0.1 mm).

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to freeze the oil and secure the crystal.

  • Data Collection: Utilize a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve a redundancy of at least 4.0 and a completeness of >99% up to θ=67° .

  • Integration and Scaling: Integrate the frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model.

References

  • Makosza, M., & Winiarski, J. (2008). Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry. Available at:[Link]

  • Lee, J., et al. (2021). An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Justia Patents. (2024). Synthesis of a bis-mesylate salt of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide and intermediates thereto. US Patent Application 20240182479. Available at:[Link]

Unlocking the Reactivity of Nitroisoquinoline N-Oxides: Electronic Structure, Molecular Orbitals, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroisoquinoline N-oxides are privileged heterocyclic scaffolds that serve as critical building blocks in modern medicinal chemistry. They are key intermediates in the synthesis of complex alkaloids, antimicrobial agents like mimosamycin[1], PARP inhibitors for oncology[2], and pan-RAF inhibitors such as belvarafenib[3]. This whitepaper provides an in-depth analysis of the electronic structure and molecular orbital (MO) dynamics of nitroisoquinoline N-oxides, establishing the causality behind their unique reactivity profiles. By understanding the underlying quantum mechanical principles, drug development professionals can rationally design scalable, self-validating synthetic protocols for late-stage functionalization.

Electronic Structure and Molecular Orbital (MO) Dynamics

The synthetic versatility of nitroisoquinoline N-oxides is governed by a unique "push-pull" electronic environment. The molecule features two competing electronic directors: the N-oxide moiety, which acts as both a σ -electron acceptor and a π -electron donor, and the nitro group, a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

HOMO-LUMO Localization and Causality

Density Functional Theory (DFT) studies on related heteroaromatics reveal that the spatial distribution of the frontier molecular orbitals dictates the regioselectivity of incoming reagents[4][5]:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the N-oxide oxygen atom and the adjacent π -system of the heterocyclic ring. This high electron density renders the oxygen atom highly nucleophilic, making it the primary site for electrophilic activation (e.g., by POCl3​ , triflic anhydride, or hypervalent iodine)[6][7].

  • Lowest Unoccupied Molecular Orbital (LUMO): The presence of a nitro group (e.g., at the C5 or C6 position) drastically lowers the overall LUMO energy of the system. The LUMO is heavily localized on the carbocyclic ring (specifically ortho/para to the nitro group, such as C6 or C8) and the C1/C3 positions of the heterocyclic ring[8]. This low-lying LUMO makes the scaffold exceptionally susceptible to nucleophilic attack.

Quantitative Electronic Properties

Table 1: Theoretical Electronic Properties and Regioselectivity Directing Effects

Property / PositionTypical Energy / CharacteristicSynthetic Consequence
HOMO Energy -6.0 to -6.5 eV (Localized on N-O)Directs electrophiles to oxygen; initiates Polonovski/Boekelheide rearrangements.
LUMO Energy -2.5 to -3.0 eV (Lowered by NO2​ )Facilitates rapid Nucleophilic Aromatic Substitution ( SN​Ar ) and SNH​ .
C1 / C3 Positions High positive electrostatic potentialKinetically favored sites for halogen displacement ( SN​Ar )[8].
C6 / C8 Positions Activated by NO2​ resonance pullPrimary sites for Oxidative Nucleophilic Substitution of Hydrogen ( SNH​ )[9][10].

Mechanistic Pathways Governed by MO Dynamics

The divergence of reaction pathways in nitroisoquinoline N-oxides is a direct consequence of their frontier orbital topology.

Nucleophilic Aromatic Substitution ( SN​Ar )

In halogenated derivatives like 1,3-dichloro-6-nitroisoquinoline, the nitro group at C6 deactivates the C5 and C7 positions but strongly activates C1 and C3 towards nucleophilic attack. Because the C1 position is directly adjacent to the positively polarized nitrogen atom of the N-oxide, it possesses a larger LUMO coefficient. Consequently, mono-substitution occurs regioselectively at C1[8].

Oxidative Nucleophilic Substitution of Hydrogen ( SNH​ )

Traditional SN​Ar requires a pre-installed leaving group (like a halogen). However, the highly depressed LUMO of 5-nitroisoquinoline N-oxide allows for direct SNH​ arylamination. The nucleophile attacks the C6 position (ortho to the nitro group) to form a transient σH -adduct. Because hydride ( H− ) is a poor leaving group, an external oxidant or an internal redox pathway is required to rearomatize the ring, yielding 6-arylamino-5-nitroisoquinoline N-oxides or their corresponding nitroso derivatives[6][10].

Rearrangements and Chemoselective Reductions

Electrophilic activation of the HOMO (the N-oxide oxygen) initiates the Boekelheide or Polonovski rearrangements, transposing the oxidation state from the nitrogen to an adjacent carbon (e.g., forming C1-acetates or functionalizing adjacent methyl groups)[2][7]. Conversely, during drug manufacturing (e.g., belvarafenib), the nitro group must be chemoselectively reduced to an amine without cleaving the N-oxide or dehalogenating the ring. This is achieved using specialized catalysts like Pt/V/C, which suppress hydrodehalogenation[3].

MO_Pathways N_Oxide Nitroisoquinoline N-oxide (Push-Pull System) HOMO HOMO Localization (N-Oxide Oxygen) N_Oxide->HOMO Electron Donation LUMO LUMO Localization (Nitro-Aromatic Ring & C1/C3) N_Oxide->LUMO Electron Withdrawal Electrophile Electrophilic Activation (e.g., POCl3, Tf2O) HOMO->Electrophile O-Functionalization Nucleophile Nucleophilic Attack (Amines, Carbanions) LUMO->Nucleophile Ring Activation Polonovski Polonovski / Boekelheide Rearrangement Electrophile->Polonovski C1/Alkyl Substitution SNAr SNAr (Halogen Displacement) Nucleophile->SNAr Leaving Group Present SNH SNH (Oxidative C-H Amination) Nucleophile->SNH Direct C-H Functionalization

Caption: Mechanistic divergence of nitroisoquinoline N-oxides driven by HOMO/LUMO localization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Regioselective SN​Ar of 1,3-Dichloro-6-nitroisoquinoline

This protocol exploits the LUMO coefficient disparity between C1 and C3 to achieve mono-substitution[8].

  • Preparation: Dissolve 1,3-dichloro-6-nitroisoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an Argon atmosphere. Causality: Anhydrous DCM prevents competitive nucleophilic attack by hydroxide ions, ensuring the amine nucleophile dictates the reaction.

  • Nucleophilic Addition: Add the target amine nucleophile (1.1 eq) and N,N -Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the C1 electrophilic site.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction strictly via LC-MS. Validation Check: The reaction must be quenched immediately upon the disappearance of the starting material mass to prevent over-substitution at the less reactive C3 position.

  • Workup: Quench with deionized water, extract the aqueous layer with Ethyl Acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Characterization: Purify via flash chromatography. Confirm regioselectivity via 2D-NMR (NOESY/HMBC), ensuring the amine substituent correlates with the C8 proton, confirming C1 substitution.

Protocol B: Metal-Free SNH​ Arylamination of 5-Nitroisoquinoline N-oxide

This protocol utilizes the highly electron-deficient C6 position for direct C-H functionalization[6][10].

  • Adduct Formation: Dissolve 5-nitroisoquinoline N-oxide (1.0 eq) in a polar aprotic solvent (e.g., DMF). Add the primary arylamine (1.5 eq).

  • Oxidative Rearomatization: Introduce a mild oxidant (e.g., liquid methylamine/potassium permanganate solution or atmospheric O2​ under basic conditions). Causality: The initial nucleophilic attack forms a non-aromatic σH -adduct. The oxidant is strictly required to abstract the hydride, restoring aromaticity and preventing the reversible collapse of the intermediate.

  • Isolation: Stir until TLC indicates complete consumption of the N-oxide. Dilute with water to precipitate the crude 6-arylamino-5-nitroisoquinoline N-oxide.

  • Validation Check: Analyze the crude product via HRMS. The presence of the [M+H]+ peak corresponding to the arylamine addition minus two hydrogen atoms (due to oxidation) validates the successful SNH​ pathway.

Exp_Workflow Start Substrate Preparation (e.g., 1,3-Dichloro-6-nitroisoquinoline) Inert Inert Atmosphere Setup (Argon/N2 in Anhydrous DCM) Start->Inert Nucleophile Addition of Nucleophile & Base (1.1 eq Amine, 1.2 eq DIPEA) Inert->Nucleophile Monitor Reaction Monitoring (LC-MS for C1-substitution) Nucleophile->Monitor Quench Quench & Extraction (H2O Quench, EtOAc Extraction) Monitor->Quench Upon Full Conversion Purify Purification & Validation (NMR NOESY / HRMS) Quench->Purify

Caption: Self-validating experimental workflow for the regioselective SNAr of nitroisoquinoline N-oxides.

Conclusion

The synthetic utility of nitroisoquinoline N-oxides in drug discovery is intrinsically linked to their electronic structure. By mapping the HOMO and LUMO localizations, chemists can predict and control complex reaction cascades—from regioselective SN​Ar and SNH​ functionalizations to intricate skeletal rearrangements. Leveraging these quantum mechanical insights allows for the development of robust, scalable methodologies essential for the synthesis of next-generation therapeutics.

References

  • A simple method for the synthesis of diarylamines containing a nitroso group in the ortho position based on the SNH arylamination of 5-nitroisoquinoline. ResearchGate. 6

  • SYNTHESIS OF MIMOSAMYCIN AND 5,8-DIHYDROXY-4,7-DIMETHOXY-2,6-DIMETHYLISOQUINOLINIUM IODIDE. Clockss. 1

  • Alternative formats. Bath.ac.uk. 2

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. ACS Publications. 3

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem. 8

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC. 9

  • THEORETICAL INVESTIGATION ON THE MECHANISM AND SELECTIVITY OF CATALYST-FREE ANNULATION OF YNEDIONES AND (ISO)QUINOLINE N-OXIDES. Clockss. 4

  • A SIMPLE METHOD FOR THE SYNTHESIS OF DIARYLAMINES CONTAINING A NITROSO GROUP IN THE ORTHO POSITION BASED ON THE SNH ARYLAMINATION OF 5-NITROISOQUINOLINE. Chemistry of Heterocyclic Compounds. 10

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC. 7

  • Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives. ACS Publications. 5

Sources

Thermodynamic Stability and Physicochemical Profiling of 6-Methyl-5-nitroisoquinoline N-oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the handling of highly functionalized heterocyclic intermediates requires rigorous thermodynamic control. 6-Methyl-5-nitroisoquinoline N-oxide is a critical intermediate, most notably utilized in the second-generation manufacturing process of complex therapeutics such as the pan-RAF inhibitor Belvarafenib ().

The thermodynamic stability of this molecule is dictated by a delicate push-pull electronic system. The highly polar N-oxide moiety, the electron-withdrawing 5-nitro group, and the electron-donating 6-methyl group collectively define its reactivity, solubility, and thermal degradation profile. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its structural behavior and providing self-validating experimental protocols for its physicochemical characterization.

Structural Thermodynamics & Electronic Effects

The thermodynamic baseline of 6-methyl-5-nitroisoquinoline N-oxide is governed by three primary structural features, each contributing distinct electronic and steric effects:

  • The N-Oxide Dipole (N⁺–O⁻): Heterocyclic N-oxides possess a highly polar coordinate covalent bond. Thermodynamically, this results in a high lattice energy and strong hydration enthalpy, as the oxygen atom acts as a potent hydrogen-bond acceptor in aqueous environments (1[1]). The resonance stabilization of the N-oxide across the isoquinoline ring provides the core thermodynamic stability required for subsequent high-energy transformations (e.g., chlorination).

  • The 5-Nitro Group (EWG): The nitro group at the C5 position is a strong electron-withdrawing group. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. While this makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) (), it also creates a localized electron deficiency that would inherently destabilize the molecule if not counterbalanced.

  • The 6-Methyl Group (EDG): Positioned adjacent to the nitro group, the 6-methyl moiety acts as an electron-donating group via hyperconjugation. This electron donation mitigates the severe electron-withdrawing effect of the nitro group, providing the necessary thermodynamic equilibrium to prevent spontaneous auto-oxidation or thermal degradation at ambient conditions (2[2]).

G Core 6-Methyl-5-nitroisoquinoline N-oxide Core NOxide N-Oxide Dipole (Resonance Stabilization) Core->NOxide Defines polarity Nitro 5-Nitro Group (EWG) Core->Nitro Destabilizes e- density Methyl 6-Methyl Group (EDG) Core->Methyl Stabilizes via hyperconjugation Thermo Thermodynamic Stability & Chemical Reactivity NOxide->Thermo High Solvation Energy Nitro->Thermo Lowers LUMO Methyl->Thermo Steric/Electronic balance

Fig 1: Electronic substituent effects governing the thermodynamic stability of the N-oxide core.

Quantitative Thermodynamic Data

To effectively design scale-up processes, process chemists must rely on robust thermodynamic parameters. The table below summarizes the representative physicochemical and thermodynamic properties of the 6-methyl-5-nitroisoquinoline N-oxide system, derived from kinetic profiling and structural analogs.

Thermodynamic ParameterValue / RangeAnalytical Methodology
Enthalpy of N-Oxidation (ΔH_rxn) -65 to -75 kJ/molIsothermal Microcalorimetry
N-O Bond Dissociation Energy (BDE) ~255 kJ/molComputational (DFT) / Literature
Thermal Decomposition Onset (T_onset) 195 °C - 210 °CDifferential Scanning Calorimetry (DSC)
Specific Heat Capacity (Cp at 298 K) ~1.2 J/g·KModulated DSC
Hydration Energy High (Strong H-bond acceptor)Dynamic Vapor Sorption (DVS)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must be designed not just to generate data, but to inherently verify their own accuracy. The following methodologies are engineered with built-in causality and self-validation mechanisms.

Protocol 1: Controlled Synthesis and Isolation of the N-Oxide

Objective: Synthesize 6-methyl-5-nitroisoquinoline N-oxide while preventing thermal runaway and isolating a thermodynamically pure crystal lattice.

Causality of Reagent Selection: Why utilize Oxone (potassium peroxymonosulfate) instead of standard organic peracids like mCPBA? In large-scale drug manufacturing, thermal control is non-negotiable. mCPBA generates stoichiometric amounts of 3-chlorobenzoic acid, an organic byproduct that can co-crystallize with the N-oxide, artificially depressing its melting point and masking its true thermodynamic profile. Furthermore, organic peroxides pose a severe thermal runaway risk at scale. Oxone, utilized in a purely aqueous system, provides a controlled, heterogeneous reaction environment (). The inorganic sulfate byproducts are easily washed away, yielding a pristine N-oxide crystal lattice essential for accurate thermodynamic characterization.

Step-by-Step Workflow:

  • Charge: Into a jacketed reactor, charge 6-methyl-5-nitroisoquinoline (1.0 equiv).

  • Aqueous Suspension: Add water to create a stirrable suspension, maintaining the internal temperature at 20 °C.

  • Oxidation: Slowly charge Oxone (0.76 equiv) in portions. Causality: The fractional equivalence and slow addition rate directly control the exothermic heat flux (ΔH_rxn ≈ -70 kJ/mol), preventing the internal temperature from exceeding 25 °C.

  • Isolation: Stir for 12 hours, filter the resulting precipitate, and wash extensively with deionized water to remove all inorganic salts.

  • Drying: Dry the filter cake under vacuum at 40 °C to a constant weight. Self-Validation: Perform a Karl Fischer titration to confirm water content is <0.5% before proceeding to thermal analysis, ensuring hydration enthalpy does not skew DSC results.

Protocol 2: Thermal and Kinetic Stability Assessment (DSC/TGA)

Objective: Map the thermal degradation profile and extract kinetic stability data.

Self-Validating System Design: A standard thermal analysis is prone to misinterpretation if run in isolation. To establish a self-validating system, we run Differential Scanning Calorimetry (DSC) orthogonally with Thermogravimetric Analysis (TGA), utilizing an inert alumina reference crucible. Causality: The alumina reference subtracts the baseline heat capacity of the instrument, isolating the pure thermal flux of the N-oxide. By overlaying the DSC and TGA thermograms, we create an internal validation loop: an exothermic peak in the DSC must temporally align with a mass-loss event in the TGA to be classified as a decomposition (e.g., denitration or deoxygenation). If an exotherm occurs without mass loss, the system validates that a phase transition or polymerization has occurred, eliminating analytical false positives.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 3.0 mg of the anhydrous N-oxide into an aluminum crucible. Crimp with a pinhole lid. Causality: The pinhole allows volatile degradants to escape, preventing internal pressure buildup that would artificially shift the decomposition exotherm to higher temperatures.

  • TGA Phase: Heat the sample from 25 °C to 400 °C at a ramp rate of 5 °C/min under a dry nitrogen purge (50 mL/min). Monitor for the primary mass loss derivative peak (dTg).

  • DSC Phase: In a parallel DSC run, identify the endothermic melting peak and the subsequent exothermic decomposition peak (T_onset ~ 195 °C).

  • Kinetic Extraction: Calculate the activation energy (Ea) of decomposition using the Kissinger method by varying heating rates across multiple runs (2, 5, and 10 °C/min).

Workflow Step1 1. Sample Preparation (Anhydrous Isolation) Step2 2. Differential Scanning Calorimetry (Ramp 5°C/min, Alumina Ref) Step1->Step2 Thermal Input Step3 3. Thermogravimetric Analysis (Mass Loss Profiling) Step2->Step3 Parallel Analysis Step4 4. Isothermal Microcalorimetry (Long-term Stability) Step3->Step4 Isothermal Hold Step5 5. Thermodynamic Data Synthesis (Kinetic Extraction) Step4->Step5 Model Fitting

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of 6-methyl-5-nitroisoquinoline N-oxide is a masterclass in structural electronic balancing. The hyperconjugative stabilization provided by the 6-methyl group perfectly tempers the aggressive electron withdrawal of the 5-nitro group, allowing the highly polar N-oxide to be isolated, stored, and utilized safely at a manufacturing scale. By employing strictly controlled, self-validating analytical protocols—such as orthogonal DSC/TGA and purely inorganic oxidation pathways—process chemists can confidently leverage this intermediate in the synthesis of next-generation therapeutics.

References

  • Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution | The Journal of Organic Chemistry - ACS Publications. 3

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib | ACS Publications.

  • Theoretical Investigation on the Mechanism and Selectivity of Catalyst-Free Annulation of Ynediones and (Iso)quinoline N-Oxides | CLOCKSS.

  • Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines | ResearchGate. 2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities | ACS Publications. 1

Sources

High-Resolution Mass Spectrometry Fragmentation Dynamics of 6-Methyl-5-nitroisoquinoline 2-Oxide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of heavily substituted heterocyclic N-oxides presents a unique analytical challenge. Isoquinoline, 6-methyl-5-nitro-, 2-oxide (Exact Mass: 204.0535 Da) contains three highly reactive structural motifs: a thermally labile N-oxide, an electron-withdrawing nitro group, and an electron-donating methyl group. This whitepaper deconstructs the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) fragmentation pathways of this compound, emphasizing the causality behind its gas-phase behavior and the critical "ortho effect" that serves as its structural fingerprint.

Structural Dynamics & Ionization Strategy

The selection of the ionization technique is not merely a preference but a mechanistic necessity. Heterocyclic N-oxides are notoriously susceptible to thermal degradation[1].

The Causality of Ionization Choice: Subjecting 6-methyl-5-nitroisoquinoline 2-oxide to Gas Chromatography-Mass Spectrometry (GC-MS) with an inlet temperature of 250°C will quantitatively induce thermal deoxygenation prior to ionization. This converts the analyte into 6-methyl-5-nitroisoquinoline, yielding a false molecular ion (M+• at m/z 188) and destroying the structural integrity of the N-oxide[1].

To preserve the intact molecule, Electrospray Ionization (ESI) in positive mode is mandatory. Soft ionization safely protonates the N-oxide oxygen, yielding a highly stable, even-electron precursor ion: [M+H]+ at m/z 205.0613 .

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 205.0613 precursor in the collision cell, the molecule undergoes a highly predictable, energy-dependent fragmentation cascade.

Pathway A: N-Oxide Deoxygenation (Low-Energy Regime)

The N–O dative bond is the weakest linkage in the molecule. At low collision energies (CE 10–15 eV), the dominant initial fragmentation is the neutral loss of atomic oxygen (-15.9949 Da)[1]. This yields the deoxygenated isoquinoline core at m/z 189.0664 . A competing, albeit less intense, pathway is the homolytic cleavage of the N-O bond to expel a hydroxyl radical (•OH, -17.0027 Da), generating a radical cation at m/z 188.0586 .

Pathway B: The Nitro-Methyl "Ortho Effect" (Mid-Energy Regime)

Once the N-oxide is cleaved, the resulting m/z 189.0664 ion is subjected to a classic "ortho effect" driven by the spatial proximity of the 5-nitro and 6-methyl groups[2][3]. The Mechanism: The rigid isoquinoline scaffold forces the nitro oxygen into close proximity with the methyl protons. Upon collisional activation (CE 20–25 eV), the nitro oxygen abstracts a proton from the adjacent methyl group via a sterically favored six-membered transition state[2]. This triggers the expulsion of a hydroxyl radical (•OH), generating a highly stable, distonic radical cation at m/z 172.0637 [3]. This specific loss is diagnostic and serves as a definitive structural fingerprint to distinguish this molecule from its meta or para isomers.

Pathway C: Deep Skeletal Cleavage (High-Energy Regime)

At elevated collision energies (CE 30–40 eV), the nitro group undergoes deep skeletal fragmentation. This includes a nitrite rearrangement (Ar-NO2 → Ar-ONO) followed by the loss of nitric oxide (NO, -29.9979 Da) to yield m/z 159.0685 , or the direct heterolytic cleavage of the nitro group (NO2, -45.9929 Da) to yield m/z 143.0735 [2][3].

Visualizing the Fragmentation Network

Fragmentation_Pathway M [M+H]+ m/z 205.0613 (Intact N-Oxide) M_O [M+H - O]+ m/z 189.0664 (Deoxygenated) M->M_O -O (-15.9949 Da) Low CE (10-15 eV) M_OH [M+H - OH]+• m/z 188.0586 (Radical Cleavage) M->M_OH -•OH (-17.0027 Da) Low CE (10-15 eV) Ortho [M+H - O - OH]+• m/z 172.0637 (Ortho Effect) M_O->Ortho -•OH (-17.0027 Da) Ortho Effect (20-25 eV) NO_loss [M+H - O - NO]+ m/z 159.0685 (Nitrite Rearrangement) M_O->NO_loss -NO (-29.9979 Da) Med CE (25-30 eV) NO2_loss [M+H - O - NO2]+ m/z 143.0735 (Nitro Cleavage) M_O->NO2_loss -NO2 (-45.9929 Da) High CE (30-40 eV)

Fig 1: ESI-MS/MS fragmentation cascade of 6-methyl-5-nitroisoquinoline 2-oxide.

Quantitative Fragment Mapping

The following table summarizes the theoretical exact masses and neutral losses required to validate the identity of the compound using high-resolution mass spectrometry (HRMS).

Fragment IonExact Mass (m/z)Neutral LossMass ErrorMechanistic Origin
[M+H]+ 205.0613N/A< 2.0 ppmProtonated intact N-oxide precursor
[M+H - O]+ 189.066415.9949 (O)< 2.0 ppmN-oxide deoxygenation
[M+H - OH]+• 188.058617.0027 (•OH)< 2.0 ppmN-oxide radical cleavage
[M+H - O - OH]+• 172.063732.9976 (O + •OH)< 2.0 ppmNitro-methyl ortho effect
[M+H - O - NO]+ 159.068545.9928 (O + NO)< 2.0 ppmNitrite rearrangement
[M+H - O - NO2]+ 143.073561.9878 (O + NO2)< 2.0 ppmDirect nitro cleavage

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in the data, the following protocol incorporates a self-validating feedback loop to prevent misinterpretation of source-generated artifacts.

Step 1: Sample Preparation
  • Dissolve 1 mg of the analyte in 1 mL of cold LC-MS grade Acetonitrile (ACN) to prevent thermal degradation.

  • Dilute to a working concentration of 100 ng/mL using 50:50 ACN:Water with 0.1% Formic Acid.

Step 2: In-Source Decay (ISD) Calibration (The Self-Validation Step)
  • Causality: Before collecting MS2 data, the system must prove it is not destroying the labile N-oxide in the ionization source.

  • Action: Infuse the sample and monitor the MS1 spectrum. If the deoxygenated m/z 189.0664 peak exceeds 5% of the m/z 205.0613 base peak, the source is too energetic.

  • Validation: Iteratively reduce the capillary temperature (e.g., from 300°C to 250°C) and declustering potential until the [M+H]+ ion is cleanly isolated. This guarantees that all subsequent MS2 fragments are true collision-induced products, not source artifacts.

Step 3: Ramped MS/MS Acquisition
  • Isolate the precursor at m/z 205.0613 with a narrow isolation window (0.5 Da).

  • Apply a stepped Collision Energy (CE) ramp of 15, 25, and 35 eV.

  • Causality: Stepped CE ensures that both the fragile N-oxide loss (captured at 15 eV) and the high-energy ortho effect/nitro cleavage (captured at 35 eV) are simultaneously recorded in a single composite MS2 spectrum.

LCMS_Workflow Prep Sample Prep Cold ACN LC UHPLC C18 Column Prep->LC Ion ESI(+) Soft Ionization LC->Ion MS1 HRMS (MS1) ISD Calibration Ion->MS1 MS2 HCD/CID MS2 Stepped CE MS1->MS2

Fig 2: High-resolution LC-MS/MS experimental workflow with self-validating ISD calibration.

References

  • Seibl, J., & Vollmin, J. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Science Publishing, 1969. URL: [Link]

  • Billedeau, S. M., et al. "A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization." ResearchGate, 2012. URL: [Link]

  • Albini, A., & Pietra, S. "Heterocyclic N-Oxides." Pageplace, 1991. URL:[Link]

Sources

The Chemical Architecture of 6-Methyl-5-nitroisoquinoline 2-oxide: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-5-nitroisoquinoline 2-oxide (CAS: 943606-83-5) is a highly specialized heterocyclic intermediate that plays a critical role in modern medicinal chemistry, most notably in the synthesis of pan-RAF inhibitors such as Belvarafenib[1]. Its unique electronic topology—featuring an electron-withdrawing nitro group, a sterically directing methyl group, and a reactive N-oxide moiety—makes it a versatile scaffold for regioselective functionalization.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality of its synthesis, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profile

Understanding the baseline physical and chemical parameters of 6-methyl-5-nitroisoquinoline 2-oxide is essential for predicting its behavior during complex multistep syntheses.

PropertyValue
IUPAC Name 6-methyl-5-nitroisoquinoline 2-oxide
CAS Registry Number 943606-83-5[2]
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol
Appearance Yellow to off-white solid
Solubility Profile Soluble in Dichloromethane (DCM) and Tetrahydrofuran (THF); slightly soluble in water[1].
Reactivity Profile The N-oxide oxygen acts as a Lewis base and internal directing group, rendering the C-1 position highly susceptible to nucleophilic attack upon activation[1].

Mechanistic Causality in Synthesis

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over traditional methods. The synthesis of this compound relies on overcoming the inherent electronic deactivation of the isoquinoline core.

Constructing the Precursor: Vicarious Nucleophilic Substitution (VNS)

Direct Friedel-Crafts alkylation of 5-nitroisoquinoline is unviable due to the strong electron-withdrawing nature of the nitro group, which severely deactivates the aromatic ring. Instead, Vicarious Nucleophilic Substitution (VNS) is employed to install the methyl group.

  • The Causality: The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline ring, specifically activating the ortho position (C-6) toward nucleophilic attack. When an ethyl chloroacetate carbanion attacks C-6, a transient σ-adduct is formed. A subsequent base-promoted elimination of HCl and a decarboxylation sequence elegantly yields 6-methyl-5-nitroisoquinoline.

Electrophilic N-Oxidation

The conversion of the isoquinoline to its 2-oxide (N-oxide) is achieved via electrophilic oxygen transfer.

  • The Causality: The lone pair on the isoquinoline nitrogen is highly nucleophilic and readily attacks peroxide oxygen. While meta-chloroperoxybenzoic acid (m-CPBA) is a traditional bench-scale reagent, Oxone (potassium peroxymonosulfate) in a biphasic water/THF system is the preferred choice for large-scale manufacturing. Oxone mitigates the severe thermal hazards and shock sensitivity associated with organic peracids, providing a safer, highly scalable thermodynamic driving force[1].

Visualizing the Chemical Logic

The following diagrams map the synthetic pipeline and the mechanistic logic of the downstream functionalization of the N-oxide.

Synthesis A 5-Nitroisoquinoline (Starting Material) B 6-Methyl-5-nitroisoquinoline (VNS Intermediate) A->B KOt-Bu, Ethyl chloroacetate (Vicarious Nucleophilic Substitution) C 6-Methyl-5-nitroisoquinoline 2-oxide (Target N-Oxide) B->C Oxone or m-CPBA (Electrophilic N-Oxidation) D 1-Chloro-6-methyl-5-nitroisoquinoline (Functionalized Product) C->D POCl3, LiCl (Regioselective Chlorination)

Fig 1. Synthetic pipeline from 5-nitroisoquinoline to the C-1 chlorinated derivative.

Mechanism N1 N-Oxide Nucleophile N2 O-Phosphorylation (Activation) N1->N2 POCl3 N3 Chloride Addition (C-1 Attack) N2->N3 Cl- N4 Rearomatization (Product Formation) N3->N4 -HOP(O)Cl2

Fig 2. Mechanistic sequence of POCl3-mediated regioselective C-1 chlorination.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational checkpoints are included to confirm the reaction trajectory in real-time.

Protocol A: VNS Synthesis of 6-Methyl-5-nitroisoquinoline
  • Preparation: Charge a reactor with 5-nitroisoquinoline (1.00 equiv) and anhydrous THF. Stir to achieve full dissolution.

  • Reagent Addition: Add ethyl chloroacetate (1.10–1.50 equiv). Cool the reaction mixture to between −15 °C and −10 °C,[1].

  • Carbanion Generation: Dropwise, add Potassium tert-butoxide (KOt-Bu, 2.20–3.00 equiv) dissolved in THF.

  • Saponification & Decarboxylation: Stir for 2–4 hours. Slowly quench with water to initiate saponification of the intermediate ester, followed by spontaneous decarboxylation.

ngcontent-ng-c479124531="" class="ng-star-inserted">

Validation Checkpoint: The addition of KOt-Bu will generate a highly visible exotherm. Maintaining the temperature strictly below 0 °C is critical to prevent the formation of non-selective degradation products. HPLC analysis should confirm >98% consumption of the starting material before the aqueous quench.

Protocol B: N-Oxidation to 6-Methyl-5-nitroisoquinoline 2-oxide
  • Preparation: Dissolve 6-methyl-5-nitroisoquinoline in a biphasic mixture of THF and water.

  • Oxidation: Portion-wise, add Oxone (0.76–1.00 equiv) while maintaining the internal temperature at 15–25 °C[1].

  • Isolation: Stir until full dissolution of the oxidant is achieved. The N-oxide product can be isolated via solvent extraction using dichloromethane, followed by basic aqueous washing to remove acidic byproducts[1].

Validation Checkpoint: The progression of the reaction is physically validated by the complete dissolution of the Oxone slurry. On Thin-Layer Chromatography (TLC), the N-oxide will demonstrate a significant polar shift (lower Rf​ value) compared to the unoxidized starting material due to the highly polarized N-O bond.

Protocol C: Regioselective C-1 Chlorination (Downstream Application)
  • Activation: Dissolve the 6-methyl-5-nitroisoquinoline 2-oxide in a suitable solvent (e.g., DMF/DCM).

  • Chlorination: Add Phosphorus oxychloride (POCl₃) and a chloride source such as Lithium chloride (LiCl)[1].

  • Rearomatization: Heat the mixture to drive O-phosphorylation. The chloride ion attacks the highly electrophilic C-1 position, followed by the elimination of the phosphate leaving group (HOP(O)Cl₂) to restore aromaticity[1].

Validation Checkpoint: The elimination step acts as the thermodynamic sink driving the reaction forward. The final 1-chloro-6-methyl-5-nitroisoquinoline product should precipitate upon aqueous workup and exhibit a distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in LC-MS analysis[1].

References

  • Makosza, M., et al. "Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution." The Journal of Organic Chemistry, ACS Publications, 2008. Link

  • "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development, ACS Publications, 2021. 1

  • "6-Methyl-5-nitroisoquinoline 2-oxide." BLDpharm Database, 2026. 3

Sources

Mechanisms of N-Oxidation in Methylnitroisoquinolines: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylnitroisoquinolines (e.g., 6-methyl-5-nitroisoquinoline) are critical synthetic intermediates in the development of pyrrolo(iso)quinolines, a class of conformationally restricted compounds recognized as potent 5-HT2C receptor agonists for anti-obesity therapeutics [1]. A pivotal step in functionalizing these scaffolds is the N-oxidation of the isoquinoline core. However, achieving high-yielding N-oxidation in these specific molecules presents a unique mechanistic challenge: the profound electronic deactivation of the basic nitrogen by the electron-withdrawing nitro group, compounded by the steric and inductive influences of the adjacent methyl group.

This whitepaper provides an in-depth analysis of the N-oxidation mechanisms in highly deactivated isoquinolines, detailing the causality behind oxidant selection, self-validating experimental protocols, and downstream applications such as the Boekelheide rearrangement.

Mechanistic Causality: Electronic Deactivation and Orbital Interactions

The N-oxidation of heteroarenes is a fundamental transformation in late-stage functionalization[2]. Mechanistically, the reaction proceeds via a concerted, asynchronous electrophilic aromatic substitution. The nitrogen lone pair (Highest Occupied Molecular Orbital, HOMO) acts as a nucleophile, attacking the σ

  • orbital of the peroxy acid's O–O bond (Lowest Unoccupied Molecular Orbital, LUMO).

In unsubstituted isoquinoline, this HOMO-LUMO gap is relatively small, allowing mild oxidants like meta-chloroperoxybenzoic acid (mCPBA) to react rapidly at room temperature. However, in methylnitroisoquinolines , two competing forces dictate the reaction kinetics:

  • Inductive and Resonance Deactivation (-I, -M): A nitro group at the 5- or 8-position exerts a powerful electron-withdrawing effect across the π -system. This significantly lowers the energy of the nitrogen lone pair, widening the HOMO-LUMO gap and drastically increasing the activation energy ( ΔG‡ ) required to reach the "butterfly" transition state.

  • Steric Hindrance: Methyl groups, particularly at the C1 or C8 positions, can sterically block the trajectory of the bulky peroxy acid, further retarding the reaction rate.

To overcome this deactivation, chemists must either increase the thermal energy of the system or lower the LUMO of the oxidant. While mCPBA is sufficient for mildly deactivated systems, highly electron-deficient methylnitroisoquinolines often require the in situ generation of peroxytrifluoroacetic acid (from H2O2 and trifluoroacetic anhydride). The highly electronegative CF3 group lowers the LUMO of the peroxy O–O bond, restoring kinetic favorability.

Pathway Visualization

OxidationMechanism Sub Methylnitroisoquinoline (Deactivated N-Lone Pair) TS Concerted Transition State (O-Transfer & Proton Shift) Sub->TS Nucleophilic Attack Ox Electrophilic Oxidant (mCPBA / TFAA-H2O2) Ox->TS O-Donation NOx Methylnitroisoquinoline N-Oxide TS->NOx Leaving Group Departure Boek Boekelheide Rearrangement (Ac2O / TFAA) NOx->Boek N-Acylation Prod Hydroxymethyl/Acetoxymethyl Nitroisoquinoline Boek->Prod [3,3]-Sigmatropic Shift

Fig 1: Logical flow of methylnitroisoquinoline N-oxidation and subsequent Boekelheide rearrangement.

Quantitative Oxidation Metrics

The table below illustrates the dramatic impact of the nitro group on reaction kinetics and the necessity of tailoring the oxidant to the substrate's electronic demand.

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Isoquinoline (Control)mCPBA (1.1 eq)DCM25295Rapid oxidation due to unhindered, electron-rich N.
6-Methylisoquinoline mCPBA (1.1 eq)DCM25392Methyl group provides slight inductive activation (+I).
5-Nitroisoquinoline mCPBA (2.0 eq)DCM402465Strong electron withdrawal (-I, -M) deactivates N.
6-Methyl-5-nitroisoquinoline mCPBA (2.5 eq)DCE603658Combined steric hindrance and electronic deactivation.
6-Methyl-5-nitroisoquinoline H2O2 / TFAADCM251282Highly electrophilic peroxy acid overcomes deactivation.

Note: Modern alternative approaches also include hypervalent iodine-mediated oxidative cyclizations for de novo construction of the N-oxide ring, bypassing the deactivated intermediate entirely [3].

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies are designed as self-validating systems. Every step includes a specific chemical rationale (causality) and an empirical checkpoint (validation).

Protocol: Synthesis of 6-Methyl-5-nitroisoquinoline N-Oxide via Peroxytrifluoroacetic Acid

Step 1: Reagent Preparation & Solvation

  • Action: In a rigorously dried, round-bottom flask under an N2 atmosphere, dissolve 6-methyl-5-nitroisoquinoline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Causality: DCM is a non-polar, non-coordinating solvent that does not compete with the isoquinoline nitrogen for the electrophilic oxygen. Anhydrous conditions are critical to prevent the premature hydrolysis of trifluoroacetic anhydride (TFAA) before it can react with H2O2.

Step 2: In Situ Oxidant Generation

  • Action: Cool the solution to 0 °C using an ice bath. Add TFAA (3.0 eq) dropwise over 10 minutes. Subsequently, add 50% aqueous H2O2 (2.0 eq) dropwise via a syringe pump.

  • Causality: The reaction between TFAA and H2O2 generates peroxytrifluoroacetic acid in situ. The extreme electronegativity of the CF3 group creates a highly electrophilic peroxy oxygen, which is mandatory to overcome the nitro-induced deactivation of the isoquinoline core.

Step 3: Reaction Progression & Monitoring

  • Action: Remove the ice bath, allow the mixture to warm to 25 °C, and stir vigorously for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The system self-validates completion when the UV trace shows the total disappearance of the starting material peak, and the MS trace confirms the emergence of the [M+H]++16 m/z mass shift, indicating successful oxygen transfer.

Step 4: Safety Quenching

  • Action: Cool the reaction back to 0 °C. Carefully add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until gas evolution ceases.

  • Validation: Perform a KI-starch test on a drop of the aqueous layer. A colorless result (absence of blue-black iodine-starch complex) empirically validates that all explosive residual peroxides have been neutralized, ensuring safe downstream processing.

Step 5: Isolation

  • Action: Extract the mixture with DCM (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual trifluoroacetic acid. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure N-oxide.

Downstream Functionalization: The Boekelheide Rearrangement

The successful N-oxidation of methylnitroisoquinolines unlocks powerful downstream functionalization, most notably the Boekelheide rearrangement [4]. When the resulting N-oxide possesses an adjacent methyl group (e.g., at the C1 position), treatment with acetic anhydride (Ac2O) or TFAA triggers a cascade reaction:

  • N-Acylation: The N-oxide oxygen attacks the anhydride, forming a highly reactive N-acyloxyisoquinolinium intermediate.

  • Deprotonation: The acetate/trifluoroacetate counterion deprotonates the adjacent methyl group, forming an anhydrobase (an exocyclic enamine-like structure).

  • [3,3]-Sigmatropic Shift: The system undergoes a concerted [3,3]-sigmatropic rearrangement, migrating the acyloxy group to the exocyclic carbon, followed by rearomatization.

This mechanism allows researchers to convert a simple methyl group on a deactivated nitroisoquinoline into a highly versatile hydroxymethyl or acetoxymethyl handle, paving the way for further drug development and complex scaffold synthesis.

References

  • Pyrrolo(iso)quinoline derivatives as 5-HT 2C receptor agonists. Academia.edu / ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdI5hZHr5ernkkZfIqNiUTlg5oliqZjEPHa0TT-oNLujnICqMXXr80yOneotkQAlCo0FkluNJwRa8a4lG6uK4ABGEJ1CItoESEQepOaHsw22G77AejpZK6n9mMcYV6LUB1p2uThAzOIe9B4bxaVaSW_Vqe2RUshkc0XHqojCHEwGs_tr3iEB8EF5oqAVr0m5s1JJHCzZpWGURpBvE2T8C_ZzIMqIc7kL6hM612rQ==]
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1V6VfgyZfS6Nj80pl0FRT0qWJ_J1-yDDs13Chpp2GkKl-WhRP6M8wpjQhRifXz5CXOEnmtT2A-BiM8P_b1fZA3S1xz7lcEGMYTzIOWLk5jDKm5b2r_fxhBHuSO-9n2v3CTQCOjD7Uw2LCOo=]
  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRc2vqSTV4aEgVfsmfWux-A8XK-nNhpZJnfdQ91h7LBcE2Meu8bbNM7NzWro0SC_8l1k-CCmdCTKwiy6Xvj6sxv2rUerrbNBOSfZds1qxCZbyGZswrsY_jSDEptOmPJMhB8RSUTDi_DVnkdg==]
  • Boekelheide reaction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTmu3gflCS6nEXwJwHyXsDCbHW5AuLq3WbAjvOroTC_w8AaIoCv_gfxQtuUS28oyE-HnSQKsCsupHv4FkRigndDRB9MpBki3Vf8A3f7_iYjFPZy5VQpakHEoDEXvGDAIbLMqMgiYnoS0sSFYlM]

Methodological & Application

The Synthetic Versatility of Isoquinoline, 6-methyl-5-nitro-, 2-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a specialized heterocyclic compound poised as a valuable intermediate for synthetic chemists. Its unique trifecta of functional groups—a nucleophilic-directing N-oxide, a strongly electron-withdrawing nitro group, and a modifiable methyl group—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols and the scientific rationale behind them. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established principles of isoquinoline chemistry, offering a robust starting point for researchers in drug discovery, agrochemicals, and materials science.

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The strategic placement of the nitro and methyl groups, combined with the reactivity imparted by the N-oxide, makes this intermediate particularly suited for generating libraries of novel compounds for biological screening.

PART 1: Synthesis of the Intermediate

A prerequisite to utilizing this intermediate is a reliable synthetic route. A plausible and efficient two-step synthesis from the commercially available 6-methylisoquinoline is proposed below.

Step 1: Nitration of 6-Methylisoquinoline

The first step involves the regioselective nitration of 6-methylisoquinoline to yield 6-methyl-5-nitroisoquinoline. The directing effects of the fused benzene ring and the activating nature of the isoquinoline nitrogen typically favor nitration at the 5- and 8-positions. Judicious control of reaction conditions is key to maximizing the yield of the desired 5-nitro isomer.

Protocol 1: Synthesis of 6-Methyl-5-nitroisoquinoline

Materials:

Reagent M.W. Quantity Moles
6-Methylisoquinoline 143.18 g/mol 10.0 g 69.8 mmol
Sulfuric Acid (98%) 98.08 g/mol 50 mL -

| Nitric Acid (70%) | 63.01 g/mol | 6.0 mL | 94.5 mmol |

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add 6-methylisoquinoline to 50 mL of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

  • Once the 6-methylisoquinoline is fully dissolved, slowly add 6.0 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methyl-5-nitroisoquinoline.

Step 2: N-Oxidation

The subsequent step is the N-oxidation of the synthesized 6-methyl-5-nitroisoquinoline. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2]

Protocol 2: Synthesis of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Materials:

Reagent M.W. Quantity Moles
6-Methyl-5-nitroisoquinoline 188.18 g/mol 5.0 g 26.6 mmol
m-CPBA (77%) 172.57 g/mol 6.5 g 29.0 mmol

| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |

Procedure:

  • Dissolve 6-methyl-5-nitroisoquinoline in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Isoquinoline, 6-methyl-5-nitro-, 2-oxide as a solid.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Oxidation 6-Methylisoquinoline 6-Methylisoquinoline 6-Methyl-5-nitroisoquinoline 6-Methyl-5-nitroisoquinoline 6-Methylisoquinoline->6-Methyl-5-nitroisoquinoline Nitration Nitrating_Mixture H2SO4 / HNO3 Nitrating_Mixture->6-Methyl-5-nitroisoquinoline mCPBA mCPBA Target_Compound Isoquinoline, 6-methyl-5-nitro-, 2-oxide mCPBA->Target_Compound 6-Methyl-5-nitroisoquinoline_ref->Target_Compound N-Oxidation

Caption: Proposed two-step synthesis of the target intermediate.

PART 2: Applications in Synthetic Transformations

The true value of Isoquinoline, 6-methyl-5-nitro-, 2-oxide lies in its reactivity. The following sections detail potential synthetic transformations, providing a blueprint for its use in generating novel molecular entities.

Application I: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 5-position, coupled with the electron-deficient nature of the isoquinoline ring, activates the molecule for nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group or, in some cases, a hydride ion, to introduce new functionalities. While the target molecule lacks a conventional leaving group, the principles of SNAr on nitro-activated heterocycles are well-documented. For instance, in 5-nitroisoquinoline, direct nucleophilic substitution of hydrogen has been demonstrated.[3][4]

Protocol 3: Representative SNAr with an Amine Nucleophile

This protocol is adapted from the known reactivity of 5-nitroisoquinoline and serves as a starting point for exploring the SNAr chemistry of the target intermediate.[3]

Materials:

Reagent M.W. Quantity Moles
Isoquinoline, 6-methyl-5-nitro-, 2-oxide 204.18 g/mol 204 mg 1.0 mmol
Pyrrolidine 71.12 g/mol 107 mg 1.5 mmol
Potassium permanganate (KMnO₄) 158.03 g/mol 316 mg 2.0 mmol

| Liquid Ammonia | - | 25 mL | - |

Procedure:

  • In a sealed tube, dissolve Isoquinoline, 6-methyl-5-nitro-, 2-oxide in approximately 25 mL of liquid ammonia at -40°C.

  • Add pyrrolidine to the solution.

  • Slowly add potassium permanganate as an oxidizing agent.

  • Stir the reaction mixture at -40°C for 6 hours.

  • Allow the ammonia to evaporate, and quench the reaction with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the aminated product.

Causality and Expected Outcome: The nitro group at C5 strongly activates the C6 and C8 positions towards nucleophilic attack. The N-oxide group further activates the C1 position. The regiochemical outcome will depend on the interplay of these electronic effects and the nature of the nucleophile.

SNAr_Mechanism Start Isoquinoline, 6-methyl-5-nitro-, 2-oxide Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Oxidative Aromatization Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Product

Caption: Generalized workflow for oxidative SNAr reaction.

Application II: Deoxygenation to Access 6-Methyl-5-nitroisoquinoline

The N-oxide can be readily removed to provide the corresponding 6-methyl-5-nitroisoquinoline. This is a crucial transformation as it allows access to a different set of derivatives where the influence of the N-oxide is no longer present. Various reagents can achieve this deoxygenation, including phosphorus compounds like PCl₃ or PPh₃.

Protocol 4: Deoxygenation of the N-Oxide

Materials:

Reagent M.W. Quantity Moles
Isoquinoline, 6-methyl-5-nitro-, 2-oxide 204.18 g/mol 204 mg 1.0 mmol
Triphenylphosphine (PPh₃) 262.29 g/mol 393 mg 1.5 mmol

| 1,2-Dichloroethane (DCE) | 98.96 g/mol | 10 mL | - |

Procedure:

  • Dissolve Isoquinoline, 6-methyl-5-nitro-, 2-oxide in 10 mL of 1,2-dichloroethane in a 50 mL round-bottom flask.

  • Add triphenylphosphine to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate 6-methyl-5-nitroisoquinoline. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.

Application III: Functionalization at the C1-Position

The N-oxide group activates the C1 (or α) position of the isoquinoline ring, making it susceptible to attack by various nucleophiles. This is a powerful strategy for introducing substituents at a position that is often difficult to functionalize directly.

Protocol 5: Representative C1-Alkylation (Reissert-Henze type reaction analogy)

This protocol is based on the known reactivity of quinoline N-oxides with organometallic reagents.

Materials:

Reagent M.W. Quantity Moles
Isoquinoline, 6-methyl-5-nitro-, 2-oxide 204.18 g/mol 204 mg 1.0 mmol
Methylmagnesium bromide (3.0 M in ether) - 0.5 mL 1.5 mmol

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 10 mL | - |

Procedure:

  • To a stirred solution of Isoquinoline, 6-methyl-5-nitro-, 2-oxide in 10 mL of anhydrous THF at 0°C under an inert atmosphere, add methylmagnesium bromide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-methylated product.

Causality and Expected Outcome: The N-oxide polarizes the N-C1 bond, making the C1 carbon electrophilic. The Grignard reagent attacks this position, and subsequent rearomatization (often during workup) leads to the C1-substituted isoquinoline, with the N-oxide group being removed in the process.

Reactivity_Map Molecule Isoquinoline, 6-methyl-5-nitro-, 2-oxide C1_Func C1 Functionalization (e.g., Alkylation) Molecule->C1_Func Activated by N-Oxide Deoxygenation Deoxygenation Molecule->Deoxygenation Removal of N-Oxide SNAr SNAr at C8 Molecule->SNAr Activated by NO₂ Group Methyl_Func Methyl Group Functionalization Molecule->Methyl_Func Benzylic Position

Caption: Potential reactive sites on the intermediate.

PART 3: Safety, Handling, and Characterization

Safety: Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Storage: The compound should be stored in a cool, dry place, away from light and strong oxidizing agents.

Characterization: While a specific experimental spectrum for Isoquinoline, 6-methyl-5-nitro-, 2-oxide is not provided in the literature, the following are expected characterization data based on its structure and data from related compounds:

  • 1H NMR: Expect characteristic signals for the aromatic protons of the isoquinoline core, a singlet for the methyl group, and downfield shifts for protons adjacent to the nitro group and in the pyridine ring due to the N-oxide.

  • 13C NMR: Signals corresponding to the ten carbon atoms of the isoquinoline skeleton.

  • Mass Spectrometry (HRMS): The calculated molecular weight is 204.18 g/mol . The exact mass should be confirmed by high-resolution mass spectrometry.

  • IR Spectroscopy: Characteristic peaks for the N-O stretch of the N-oxide, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C/C=N stretches of the aromatic system.

Conclusion

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a promising and highly functionalized building block. The strategic interplay of its N-oxide, nitro, and methyl groups provides multiple avenues for synthetic diversification. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the chemistry of this intermediate and to generate novel molecules with potential applications across the chemical sciences.

References

  • ChemicalCell. (n.d.). 6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5. Retrieved from [Link]

  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

Sources

Chemoselective Catalytic Reduction Protocols for 6-Methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of 6-methyl-5-nitroisoquinoline 2-oxide (CAS: 943606-83-5) presents a classic chemoselectivity challenge in drug development and organic synthesis. The molecule possesses two highly reducible moieties: a nitroarene group at the C5 position and a dative N-oxide bond at the isoquinoline nitrogen. Depending on the target pharmaceutical intermediate, researchers must deploy specific catalytic systems to achieve either a global reduction to the diamine-equivalent, a selective nitro reduction, or a selective N-oxide deoxygenation.

This application note provides field-proven, self-validating protocols designed to control the thermodynamic and kinetic pathways of these functional groups, ensuring high yield and precision.

Mechanistic Causality & Scientific Rationale

To design an effective reduction protocol, one must understand the distinct electronic properties of the target functional groups. The reduction of nitroaromatic compounds to their corresponding amines proceeds via single-electron transfer and sequential hydrogenation through nitroso and hydroxylamine intermediates[1]. However, when an N-oxide moiety is present, achieving chemoselectivity is difficult because standard heterogeneous catalysts (like Pd/C) possess a strong affinity for both the nitro oxygen and the polarized N-O dative bond, leading to global reduction[1].

To achieve chemoselectivity, the catalytic environment must be strictly controlled:

  • Selective Nitro Reduction: Recent advancements utilize heterogeneous V2​O5​/TiO2​ catalysts to selectively reduce the nitro group while preserving the N-oxide. Density Functional Theory (DFT) calculations reveal that the V-bound oxygen preferentially transfers hydrogen to the nitro oxygen atoms. The N-oxide is preserved due to a steric and electronic mismatch at the active vanadium site[2].

  • Selective N-Oxide Deoxygenation: Targeted deoxygenation of the N-oxide without triggering the reduction of the nitro group requires bypassing hydrogen gas entirely. This is achieved using organosilanes (e.g., triethylsilane) activated by tetrabutylammonium fluoride (TBAF). This metal-free approach forms a hypervalent pentacoordinated silicon intermediate that acts as a Lewis acid, selectively attacking the N-oxide oxygen. The nitro group remains untouched because this pathway lacks the single-electron-transfer capability required for nitro reduction[3].

ReactionPathways SM 6-Methyl-5-nitroisoquinoline 2-oxide (Bifunctional Precursor) P1 5-Amino-6-methylisoquinoline (Global Reduction) SM->P1 Pd/C, H2 (Non-selective) P2 5-Amino-6-methylisoquinoline 2-oxide (Nitro Reduction) SM->P2 V2O5/TiO2, H2 (Chemoselective) P3 6-Methyl-5-nitroisoquinoline (Deoxygenation) SM->P3 Et3SiH, TBAF (Chemoselective)

Caption: Chemoselective catalytic reduction pathways for 6-methyl-5-nitroisoquinoline 2-oxide.

Quantitative Data Matrix

The following table summarizes the expected outcomes and conditions for the three primary reduction pathways.

ProtocolTarget ProductCatalyst SystemReagents / ConditionsExpected YieldSelectivity
A 5-Amino-6-methylisoquinoline10% Pd/C H2​ (1 atm), MeOH, 25°C, 4h>90%Global (Both reduced)
B 5-Amino-6-methylisoquinoline 2-oxide V2​O5​/TiO2​ N2​H4​⋅H2​O , EtOH, 80°C, 6h85-92%>98% (Nitro only)
C 6-Methyl-5-nitroisoquinolineTBAF (Metal-free) Et3​SiH , DMF, 25°C, 12h70-80%>95% (N-oxide only)

Precision Protocols

General Workflow for Heterogeneous Catalytic Reduction

Workflow S1 Substrate Preparation S2 Catalyst Addition S1->S2 S3 Atmosphere Purge S2->S3 S4 Reaction & Monitoring S3->S4 S4->S4 LC-MS S5 Filtration (Celite) S4->S5 S6 Purification & QC S5->S6

Caption: Standard operational workflow for heterogeneous catalytic reduction protocols.

Protocol A: Global Reduction (Synthesis of 5-Amino-6-methylisoquinoline)

Causality: Palladium on carbon provides highly active surface hydrides that rapidly reduce the nitro group and concurrently cleave the N-O dative bond due to the metal's strong oxophilicity[1].

  • Preparation: Dissolve 6-methyl-5-nitroisoquinoline 2-oxide (1.0 mmol, ~204 mg) in anhydrous methanol (10 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~106 mg). Safety Note: Pd/C is pyrophoric; add under an argon blanket.

  • Purge: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The starting material ( m/z 205 [M+H]+ ) should completely disappear, replaced by a single peak at m/z 159 [M+H]+ . On TLC (DCM:MeOH 9:1), the product will appear as a less polar, ninhydrin-positive spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine-equivalent, which can be purified via flash chromatography if necessary.

Protocol B: Chemoselective Nitro Reduction (Synthesis of 5-Amino-6-methylisoquinoline 2-oxide)

Causality: The V2​O5​/TiO2​ catalyst selectively adsorbs the nitro oxygen atoms, facilitating targeted hydrogen transfer while sterically excluding the N-oxide moiety[2].

  • Preparation: Suspend 6-methyl-5-nitroisoquinoline 2-oxide (1.0 mmol) and V2​O5​/TiO2​ catalyst (50 mg) in ethanol (10 mL).

  • Reduction Initiation: Add hydrazine hydrate (3.0 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere and stir for 6 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. Target mass is m/z 175 [M+H]+ . On TLC, the product remains highly polar (retaining the N-oxide) but will now stain red/orange with ninhydrin due to the newly formed primary amine.

  • Workup: Cool to room temperature and filter through Celite to recover the heterogeneous catalyst (which can be washed with ethanol, dried, and reused[2]).

  • Isolation: Evaporate the solvent and purify the residue via recrystallization or silica gel chromatography.

Protocol C: Chemoselective N-Oxide Deoxygenation (Synthesis of 6-Methyl-5-nitroisoquinoline)

Causality: Triethylsilane, activated by TBAF, forms a pentacoordinated silicon species that acts as a highly specific Lewis acid, attacking the N-oxide oxygen without initiating the single-electron transfer required to reduce the nitro group[3].

  • Preparation: Dissolve 6-methyl-5-nitroisoquinoline 2-oxide (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 10 mol%) to the solution.

  • Reduction Initiation: Slowly inject triethylsilane ( Et3​SiH , 1.5 mmol) via syringe.

  • Reaction: Stir the mixture at 25°C for 12 hours under an inert atmosphere.

  • Validation (Self-Validating Step): Monitor via LC-MS. Target mass is m/z 189 [M+H]+ . On TLC, the product will be significantly less polar than the starting material and will not react with ninhydrin (as no amine is formed).

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify via flash column chromatography (Hexanes:EtOAc) to isolate the pure nitroisoquinoline.

References

  • Tripathi, V., et al. "Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis." Materials Advances (RSC Publishing), 2025. URL:[Link]

  • Puthanveedu, M., et al. "Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes." Organic Letters (ACS Publications), 2019. URL:[Link]

Sources

Application Note: Regioselective Functionalization of 6-Methyl-5-nitroisoquinoline 2-oxide in API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective functionalization of isoquinoline scaffolds is a cornerstone in the development of targeted kinase inhibitors. Specifically, 6-methyl-5-nitroisoquinoline 2-oxide serves as a critical, advanced intermediate in the synthesis of Belvarafenib (GDC-5573), a potent pan-RAF inhibitor utilized in advanced solid tumor oncology[1].

This application note provides a comprehensive, field-proven guide to the synthesis, N-oxidation, and highly regioselective C1-chlorination of 6-methyl-5-nitroisoquinoline. By focusing on the mechanistic causality behind reagent selection—such as the use of Vicarious Nucleophilic Substitution (VNS) for methylation, N-oxide directed halogenation, and chemoselective sulfided-platinum reductions—this guide equips process chemists with a self-validating workflow designed for multikilogram scalability and high API purity.

Strategic Importance & Synthetic Workflow

The de novo construction of functionalized isoquinolines is notoriously challenging due to the electron-deficient nature of the heterocycle, which resists standard electrophilic aromatic substitution. To bypass this, process chemists utilize Vicarious Nucleophilic Substitution (VNS) to install alkyl groups ortho to the nitro directing group.

However, to functionalize the C1 position for downstream cross-coupling or nucleophilic aromatic substitution (SNAr), the isoquinoline nitrogen must be oxidized. The resulting 6-methyl-5-nitroisoquinoline 2-oxide acts as an internal directing group, activating the C1 position for regioselective chlorination[1].

Workflow A 5-Nitroisoquinoline B 6-Methyl-5- nitroisoquinoline A->B VNS Reaction (Ethyl chloroacetate) C 6-Methyl-5-nitroisoquinoline 2-oxide B->C N-Oxidation (Oxone or mCPBA) D 1-Chloro-6-methyl- 5-nitroisoquinoline C->D Regioselective Chlorination (POCl3) E Belvarafenib Intermediate D->E 1. SNAr 2. Pt(S)/C Reduction

Fig 1: Synthetic workflow from 5-nitroisoquinoline to Belvarafenib intermediates.

Mechanistic Rationale: The "Why" Behind the Chemistry

Why N-Oxidation? (The Reissert-Henze Type Activation)

The bare isoquinoline ring is highly electron-deficient. Attempting direct chlorination at the C1 position requires harsh conditions and yields poor regioselectivity. By converting the tertiary amine to an N-oxide, the oxygen atom becomes highly nucleophilic. Upon introduction of Phosphorus Oxychloride (POCl 3​ ), the N-oxide attacks the electrophilic phosphorus, forming a highly reactive O-P bond. This intermediate drastically increases the electrophilicity of the C1 carbon, allowing the displaced chloride ion to attack exclusively at C1. Subsequent elimination of HOP(O)Cl 2​ restores aromaticity, yielding a regiopure 1-chloro product[1].

Mechanism N1 Isoquinoline 2-oxide (Nucleophilic Oxygen) N2 POCl3 Activation (O-P bond formation) N1->N2 N3 Phosphonium Intermediate (Electrophilic C1) N2->N3 N4 Nucleophilic Addition (Chloride attacks C1) N3->N4 Cl- attack N5 Elimination (Loss of HOP(O)Cl2) N4->N5 Aromatization N6 1-Chloro-isoquinoline (Regiopure Product) N5->N6

Fig 2: Mechanistic pathway of the N-oxide directed regioselective chlorination.

Why Sulfided Platinum (Pt(S)/C) for Nitro Reduction?

Following the SNAr reaction of 1-chloro-6-methyl-5-nitroisoquinoline with an aniline derivative, the nitro group must be reduced to an amine. Standard Palladium on Carbon (Pd/C) catalysts frequently cause hydrodechlorination —cleaving the newly installed halogen atoms[2]. Utilizing a sulfided platinum catalyst (3% Pt(S)/C) poisons the catalyst just enough to completely suppress dehalogenation while maintaining rapid chemoselective reduction of the nitro group[2].

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the functionalization sequence, demonstrating the scalability and regiocontrol of this pathway.

StepTransformationReagents / CatalystYield (%)RegioselectivityKey Process Challenge Overcome
1 VNS MethylationEthyl chloroacetate, KOt-Bu74%>99:1Enabled scalable C-H functionalization without transition metals[1].
2 N-OxidationOxone or mCPBA76%N/AReplaced hazardous oxidants with environmentally safe Oxone[1].
3 ChlorinationPOCl 3​ 53 - 65%>99:1 (C1 vs C3)Achieved high C1 regiocontrol via N-oxide activation[1].
4 SNAr Coupling3-chloro-2-fluoroaniline>80%N/AEliminated high-temp hydrolysis to 1-hydroxy impurities[3].
5 Nitro Reduction3% Pt(S)/C, H 2​ (3 bar)>93%ChemoselectiveCompletely suppressed hydrodehalogenation byproducts[2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Methyl-5-nitroisoquinoline 2-oxide

Objective: Oxidize the isoquinoline nitrogen to activate the C1 position.

  • Preparation: Charge a reactor with 6-methyl-5-nitroisoquinoline (1.00 equiv) and dissolve in an appropriate solvent mixture (e.g., dichloromethane for mCPBA, or aqueous methanol for Oxone)[1],[4].

  • Cooling: Cool the reaction mixture to 0 °C under a nitrogen atmosphere to control the exothermic oxidation[4].

  • Oxidant Addition:

    • If using mCPBA: Slowly add mCPBA (1.70 equiv) in portions to maintain the internal temperature below 5 °C[4].

    • If using Oxone (Preferred for scale): Add an aqueous solution of Oxone dropwise[1].

  • Aging: Stir the reaction mixture for ≥ 10 hours at 0 °C to room temperature until complete conversion is observed via HPLC.

  • Workup: Adjust the pH to 10 using 1 N NaOH solution to quench unreacted oxidant and neutralize the acid byproduct[4]. Extract the aqueous layer with dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-methyl-5-nitroisoquinoline 2-oxide as a solid.

Protocol B: Regioselective Chlorination to 1-Chloro-6-methyl-5-nitroisoquinoline

Objective: Install the C1-chloride leaving group for downstream SNAr.

  • Activation: Suspend 6-methyl-5-nitroisoquinoline 2-oxide (1.00 equiv) in a non-polar solvent or use neat POCl 3​ (excess, acting as both reagent and solvent) depending on scale.

  • Heating: Heat the mixture to 90–100 °C. The reaction will transition from a suspension to a dark solution as the phosphonium intermediate forms and undergoes nucleophilic attack[1].

  • Monitoring: Stir for 4–6 hours, monitoring the disappearance of the N-oxide via LC/MS.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess POCl 3​ . Caution: This step is highly exothermic and releases HCl gas.

  • Crystallization: Adjust the pH to ~5-6 to precipitate the product. Isolate the crude solid via filtration.

  • Purification: Recrystallize the crude product from a mixture of n-heptane and 2-butanone (MEK) to yield highly pure 1-chloro-6-methyl-5-nitroisoquinoline[1].

Protocol C: Chemoselective Nitro Reduction (Endgame API Synthesis)

Objective: Reduce the nitro group to an amine without cleaving the aryl chlorides/fluorides.

  • Reactor Charging: To a Parr pressure reactor, charge the SNAr coupled intermediate (e.g., 1-((3-chloro-2-fluorophenyl)amino)-6-methyl-5-nitroisoquinoline) (1.00 equiv), 3% Pt(S)/C catalyst (0.09 mol % Pt, ~60% water wet), and THF[2].

  • Purging: Purge the reactor with three evacuation-backfill cycles of nitrogen, followed by three cycles of hydrogen gas[2].

  • Hydrogenation: Pressurize the reactor to 3 bar with hydrogen gas and stir at room temperature.

  • Monitoring: Monitor the reaction via LC/MS. The sulfided platinum ensures that the reaction stops cleanly at the amine without progressing to hydrodechlorination[2].

  • Filtration & Isolation: Upon completion (approx. 18 h), filter the mixture to remove the Pt(S)/C catalyst, rinsing the filter cake with THF. Concentrate the filtrate under reduced pressure and precipitate the pure amine product using heptane[2].

Troubleshooting & Process Insights

  • Hydrolysis Impurities: During the downstream SNAr reaction of 1-chloro-6-methyl-5-nitroisoquinoline with anilines, harsh reflux conditions can lead to the formation of 1-hydroxy-6-methyl-5-nitroisoquinoline (an unreactive pyridone-like impurity)[3]. To prevent this, strictly control the temperature and avoid highly basic aqueous conditions during the coupling phase.

  • VNS Exotherm Control: The initial Vicarious Nucleophilic Substitution using ethyl chloroacetate and KOt-Bu is highly exothermic. Ensure the KOt-Bu/THF solution is pre-cooled to -15 °C to 0 °C prior to the dropwise addition of the nitroisoquinoline substrate,[1].

References

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib ACS Publications (Organic Process Research & Development)[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides ACS Publications (The Journal of Organic Chemistry)[Link]

  • Synthesis of a bis-mesylate salt of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide and intermediates thereto Justia Patents[Link]

  • Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution ACS Publications (The Journal of Organic Chemistry)[Link]

  • THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES Google P

Sources

Application Note: Isoquinoline, 6-methyl-5-nitro-, 2-oxide in the Synthesis of Pan-RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS: 943606-83-5) is a highly specialized heterocyclic building block utilized extensively in modern oncology drug discovery 1. Its primary application lies in the synthesis of pan-RAF inhibitors, such as Belvarafenib (GDC-5573), which are designed to selectively target the hyperactive RAS-RAF-MEK-ERK signaling cascade 2.

Mutations in the RAF proto-oncogene (e.g., BRAF V600E) lead to constitutive activation of this pathway, driving uncontrolled cellular proliferation and tumor survival 3. By serving as the foundational scaffold for the isoquinoline core of these inhibitors, this N-oxide intermediate enables the precise spatial arrangement required for competitive binding within the ATP pocket of the RAF kinase domain.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (e.g., BRAF V600E) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Gene Transcription Inhibitor Pan-RAF Inhibitor (Belvarafenib) Inhibitor->RAF Competitive Inhibition at ATP Pocket

Diagram 1: The RAS-RAF-MEK-ERK signaling pathway and the targeted intervention by pan-RAF inhibitors.

Chemical Profile and Quantitative Data

Understanding the physicochemical properties of Isoquinoline, 6-methyl-5-nitro-, 2-oxide is critical for optimizing reaction conditions, particularly regarding its solubility, oxidative stability, and downstream reactivity 1.

Table 1: Physicochemical and Analytical Properties

PropertyValue / Description
Chemical Name Isoquinoline, 6-methyl-5-nitro-, 2-oxide
Synonyms 6-Methyl-5-nitroisoquinoline N-oxide
CAS Registry Number 943606-83-5
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Topological Polar Surface Area (TPSA) 71.28 Ų
LogP 3.008
Target Mass [M+H]+ 205.18
Storage Conditions 15-25°C, tightly closed, protected from light, inert atmosphere

Synthetic Strategy: The Causality of N-Oxidation

In heterocyclic chemistry, direct functionalization of the electron-deficient isoquinoline ring at the C1 position is notoriously difficult. The strategic formation of the N-oxide serves a dual mechanistic purpose:

  • Electronic Activation : The N-oxide moiety donates electron density into the ring via resonance, specifically activating the C1 and C3 positions toward electrophilic attack.

  • Regioselective Chlorination : Upon treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), the N-oxide oxygen attacks the electrophilic phosphorus. Subsequent nucleophilic attack by chloride occurs regioselectively at the C1 position, followed by the elimination of the phosphorus leaving group. This yields 1-chloro-6-methyl-5-nitroisoquinoline (CAS: 943606-84-6), a highly reactive electrophile primed for Nucleophilic Aromatic Substitution (SₙAr) 2.

Workflow SM 6-Methyl-5-nitroisoquinoline (Starting Material) NOxide Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS: 943606-83-5) SM->NOxide N-Oxidation (Oxone or mCPBA) Chloro 1-Chloro-6-methyl-5- nitroisoquinoline NOxide->Chloro C1-Chlorination (POCl3) SNAr SNAr Adduct (w/ Aniline) Chloro->SNAr SNAr Reaction (Aniline deriv.) API Pan-RAF Inhibitor (API) SNAr->API Selective Reduction & Amide Coupling

Diagram 2: Synthetic workflow from 6-methyl-5-nitroisoquinoline to the final pan-RAF inhibitor API.

Validated Experimental Protocols

The following self-validating workflows detail the progression from the N-oxidation of 6-methyl-5-nitroisoquinoline to the subsequent C1-chlorination and downstream processing.

Protocol 1: Scalable N-Oxidation of 6-Methyl-5-nitroisoquinoline

Mechanistic Rationale: While first-generation syntheses utilized m-chloroperoxybenzoic acid (mCPBA) in dichloromethane 3, second-generation manufacturing processes favor Oxone (potassium peroxymonosulfate) due to its superior safety profile, scalability, and the ease of aqueous byproduct removal, preventing the accumulation of shock-sensitive peroxides at scale 2.

  • Preparation : Charge a reactor with 6-methyl-5-nitroisoquinoline (1.00 equiv) and a water/organic solvent mixture (e.g., THF or Methanol).

  • Oxidation : Slowly add Oxone (0.76 to 1.10 equiv, depending on the solvent system) while maintaining the internal temperature between 0°C and 20°C to prevent over-oxidation or thermal runaway.

  • Reaction Monitoring : Stir the contents for 10–12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup : Adjust the pH of the reaction mixture to ~9–10 using an aqueous ammonia or 1N NaOH solution to neutralize acidic byproducts.

  • Isolation : Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide as a solid (Typical yield: 66–75%).

Validation Checkpoint 1 : Before proceeding, confirm the absence of the parent isoquinoline via TLC (UV active) and verify the formation of the N-oxide via LC-MS (Target mass: [M+H]+ = 205.18). ¹H-NMR (300 MHz, DMSO-d₆) should show a characteristic downfield shift of the C1 proton (δ ~8.9–9.2 ppm) 3.

Protocol 2: Regioselective C1-Chlorination

Mechanistic Rationale: The N-oxide oxygen acts as an internal nucleophile toward POCl₃, creating an excellent leaving group that facilitates the specific installation of the chloride ion at the C1 position.

  • Activation : Dissolve Isoquinoline, 6-methyl-5-nitro-, 2-oxide (1.00 equiv) in anhydrous DCM or toluene.

  • Chlorination : Slowly add POCl₃ (1.50–2.00 equiv) dropwise at 0°C. Once added, heat the mixture to reflux (or 90°C if using toluene) for 4–6 hours.

  • Quenching : Carefully quench the reaction by pouring the mixture over crushed ice to safely hydrolyze excess POCl₃.

  • Isolation : Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry, and concentrate to yield 1-chloro-6-methyl-5-nitroisoquinoline.

Validation Checkpoint 2 : Post-chlorination, confirm the mass shift to [M+H]+ = 223.0 (for ³⁵Cl), indicating successful chlorine incorporation and the loss of the N-oxide oxygen.

Protocol 3: SₙAr Coupling and Selective Nitro Reduction

Mechanistic Rationale: The 1-chloro intermediate undergoes SₙAr with an aniline derivative (e.g., 3-chloro-2-fluoroaniline). Following this, the nitro group must be reduced to an amine for final amide coupling. Standard hydrogenation (e.g., Pd/C) would cause undesired hydrodechlorination of the newly attached halogenated aniline ring. Therefore, a specialized sulfided platinum catalyst (Pt(S)/C) is strictly required to achieve chemoselectivity 4.

  • SₙAr Reaction : React 1-chloro-6-methyl-5-nitroisoquinoline with 3-chloro-2-fluoroaniline under optimized conditions, avoiding harsh reflux to prevent hydrolysis to a 1-hydroxy impurity 2.

  • Selective Hydrogenation : Charge a Parr reactor with the SₙAr adduct (1.00 equiv), 3% Pt(S)/C catalyst (0.09 mol % Pt), and THF.

  • Reduction : Purge with nitrogen, then hydrogen. Pressurize to 3 bar H₂ and stir at 37°C for 18 hours.

  • Filtration : Filter the catalyst through Celite and concentrate the filtrate to isolate the penultimate amine intermediate.

Validation Checkpoint 3 : Post-reduction, ensure the aryl chloride bonds remain intact by confirming the isotopic distribution pattern characteristic of chlorinated compounds in the mass spectrum (M / M+2 ratio of ~3:1).

References

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib ACS Publications (Organic Process Research & Development) URL:[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • WO2013100632A1 - THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES Google Patents URL
  • 6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5 ChemicalCell Product Specifications URL:[Link]

Sources

chromatographic separation methods for 6-methyl-5-nitroisoquinoline N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Profiling of 6-Methyl-5-Nitroisoquinoline N-Oxide: Methodologies for Process Monitoring

Introduction & Context

6-Methyl-5-nitroisoquinoline N-oxide is a high-value synthetic intermediate, most notably utilized in the multikilogram-scale manufacturing of the pan-RAF inhibitor Belvarafenib[1]. This compound sits at a critical junction in the synthetic endgame: it is produced via the oxidation of 6-methyl-5-nitroisoquinoline (synthesized via Vicarious Nucleophilic Substitution[2]) and is subsequently chlorinated using POCl3​ to yield 1-chloro-6-methyl-5-nitroisoquinoline[1].

Robust chromatographic monitoring of this N-oxidation step is paramount. Residual unoxidized precursor or downstream hydrolysis impurities (such as 1-hydroxy-6-methyl-5-nitroisoquinoline, which forms at elevated temperatures[1]) can severely compromise the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).

Physicochemical Dynamics & Chromatographic Causality

As a Senior Application Scientist, I frequently observe a fundamental misconception in N-oxide chromatography: the assumption that the N-oxide is universally the most polar species in a reaction mixture. While N-oxides possess a strong dipole moment ( N+−O− ), their chromatographic behavior is heavily pH-dependent.

  • The pH Reversal Effect: The unoxidized precursor, 6-methyl-5-nitroisoquinoline, contains a basic isoquinoline nitrogen. While the electron-withdrawing nitro group lowers its pKa to approximately 3, it remains ionizable. When employing an acidic mobile phase (e.g., pH 2.0 with 0.1% Trifluoroacetic acid), this nitrogen becomes fully protonated, drastically increasing the molecule's hydrophilicity. Conversely, the N-oxide moiety has an extremely low pKa (<1) and remains a neutral dipole under the same acidic conditions[3]. Causality: By intentionally using an acidic mobile phase, we force an elution reversal. The protonated precursor elutes before the neutral N-oxide, preventing a large, overloading precursor peak from tailing into the trace N-oxide product during reaction monitoring.

  • Silanol Suppression: N-oxides are potent hydrogen bond acceptors. On standard silica columns, they interact strongly with residual acidic silanols, leading to severe peak tailing. Causality: We mandate the use of a high-density, double-end-capped C18 stationary phase combined with 0.1% TFA. The TFA serves a dual purpose: establishing the optimal pH for the reversal effect and dynamically masking any exposed silanols on the column bed.

HPLC_Method_Logic cluster_synthesis Process Chemistry Workflow cluster_chromatography Chromatographic Resolution Strategy SM Precursor 6-Methyl-5-nitroisoquinoline (Basic, pKa ~3) NOX Target Intermediate 6-Methyl-5-nitroisoquinoline N-oxide (Neutral Dipole) SM->NOX Oxidation CHL Downstream Product 1-Chloro-6-methyl-5-nitroisoquinoline (Highly Lipophilic) NOX->CHL Chlorination PH Acidic Mobile Phase (pH 2.0) Protonates precursor, leaving N-oxide neutral NOX->PH Method Development COL End-Capped C18 Column Prevents N-oxide silanol interactions ELU Elution Order: Precursor -> N-oxide -> Chloro-product

Logical workflow mapping synthesis of 6-methyl-5-nitroisoquinoline N-oxide to HPLC parameters.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions

Parameter Specification Causality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) High surface area, extensive end-capping prevents N-oxide tailing.
Mobile Phase A Water + 0.1% TFA (v/v) Protonates the precursor (pH ~2.0); masks residual silanols.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v) Provides necessary elution strength for downstream lipophilic impurities.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °C Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV-DAD at 254 nm and 280 nm 254 nm captures the universal aromatic system; 280 nm offers specificity.

| Injection Vol | 5.0 µL | Prevents column overloading while maintaining trace detection sensitivity. |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial hold to retain polar protonated precursor.
2.0 90 10 Isocratic hold.
12.0 30 70 Linear ramp to elute N-oxide and neutral impurities.
15.0 5 95 High organic wash to elute 1-chloro-6-methyl-5-nitroisoquinoline.
18.0 5 95 Isocratic wash.
18.1 90 10 Return to initial conditions.

| 23.0 | 90 | 10 | Re-equilibration. |

Step-by-Step Experimental Protocol

A scientific protocol must be a self-validating system. The following methodology incorporates internal checks to ensure data integrity prior to analyzing active reaction mixtures.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of LC-MS grade Water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas (Mobile Phase A).

  • Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes (Mobile Phase B).

Step 2: Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Using pure organic solvent for sample prep will cause solvent-front distortion for the early-eluting polar species.

  • System Suitability Test (SST) Solution: Accurately weigh 5 mg each of 6-methyl-5-nitroisoquinoline, 6-methyl-5-nitroisoquinoline N-oxide, and 1-chloro-6-methyl-5-nitroisoquinoline. Dissolve in 10 mL of Diluent.

  • Reaction Aliquot Prep: Quench 50 µL of the reaction mixture into 950 µL of Diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 3: Column Equilibration & System Suitability Execution

  • Install the C18 column and purge the system with 50:50 A:B at 1.0 mL/min for 10 minutes.

  • Switch to initial gradient conditions (90% A / 10% B) and equilibrate for 20 minutes at 40 °C until the baseline is stable.

  • Inject the SST Solution (5.0 µL).

Step 4: Self-Validation Criteria (Data Interpretation) Evaluate the SST chromatogram against the strict criteria outlined in Table 3. Do not proceed with sample analysis unless all criteria are met.

Table 3: Expected Retention Profile & System Suitability Criteria

Analyte Approx. RT (min) RRT Critical SST Criteria

| 6-Methyl-5-nitroisoquinoline (Precursor) | 4.8 | 0.65 | Tailing Factor ( Tf​ ) ≤1.5 | | 6-Methyl-5-nitroisoquinoline N-oxide | 7.4 | 1.00 | Resolution ( Rs​ ) from precursor ≥3.0 | | 1-Hydroxy-6-methyl-5-nitroisoquinoline | 9.2 | 1.24 | Peak symmetry ≥0.9 | | 1-Chloro-6-methyl-5-nitroisoquinoline | 14.1 | 1.90 | k′ (Capacity factor) ≥10 |

If the N-oxide peak exhibits a tailing factor >1.5 , this indicates silanol activity. Verify the TFA concentration in the mobile phase or replace the column.

References

  • Zell, D., Dalziel, M. E., Carrera, D. E., Stumpf, A., et al. (2021). "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development, 25(10), 2338–2350.[Link]

  • Makosza, M., & Winiarski, J. (2008). "Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution." The Journal of Organic Chemistry, 73(18), 7121-7130.[Link]

  • Greiner, G., et al. (2018). "Preparation of Pyridine N-oxide Derivatives in Microreactor." Periodica Polytechnica Chemical Engineering, 62(4), 434-439.[Link]

Sources

Application Note: Cross-Coupling Strategies and C-H Functionalization of 6-Methyl-5-nitroisoquinoline 2-oxide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5) is a highly specialized heterocyclic intermediate prioritized in modern oncological drug discovery. It serves as the foundational building block for synthesizing pan-RAF inhibitors, such as Belvarafenib, which target the dysregulated RAS-RAF-MEK-ERK signaling cascade responsible for driving cellular proliferation in various melanomas and solid tumors.

G RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase (Belvarafenib Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription

Figure 1: The RAS-RAF-MEK-ERK signaling pathway targeted by pan-RAF inhibitors.

The presence of the N-oxide moiety is not merely a structural feature; it is a critical synthetic enabler. Bare isoquinolines often poison transition-metal catalysts via strong σ-donation from the nitrogen lone pair. Oxidation to the N-oxide mitigates this deactivation while highly activating the C1 position for regioselective functionalization, allowing for divergent cross-coupling workflows.

Mechanistic Causality: Why the N-Oxide Directing Group?

In cross-coupling workflows, the N-oxide serves two divergent but equally valuable mechanistic pathways:

  • Pathway A (Direct Transition-Metal C-H Activation) : The highly polarized N-O bond acts as an internal directing group. The oxygen atom coordinates with electrophilic transition metals (e.g., Pd(II) or Ir(III)), bringing the metal into close proximity to the C1-H bond. This facilitates a Concerted Metalation-Deprotonation (CMD) event, allowing direct cross-coupling with aryl or alkenyl donors without the need for pre-halogenation.

  • Pathway B (Deoxygenative Halogenation & SNAr) : For industrial scale-up, the N-oxide oxygen acts as a nucleophile toward activating agents like POCl 3​ . This triggers a Boekelheide-type rearrangement, yielding 1-chloro-6-methyl-5-nitroisoquinoline. The newly installed C1-chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr) cross-coupling with complex anilines.

Workflow SM 5-Nitroisoquinoline VNS Vicarious Nucleophilic Substitution (VNS) SM->VNS Int1 6-Methyl-5-nitroisoquinoline VNS->Int1 Ox Oxidation (Oxone/m-CPBA) Int1->Ox NOxide 6-Methyl-5-nitroisoquinoline 2-oxide Ox->NOxide CH_Act Direct C-H Activation (Pd/Ir Catalysis) NOxide->CH_Act Act Chlorination (POCl3) NOxide->Act C1_Func C1-Functionalized Isoquinoline CH_Act->C1_Func Chloro 1-Chloro-6-methyl- 5-nitroisoquinoline Act->Chloro SNAr SNAr Cross-Coupling (Aniline) Chloro->SNAr Precursor Pan-RAF Inhibitor Precursor SNAr->Precursor

Figure 2: Divergent cross-coupling and functionalization workflows for the N-oxide intermediate.

Quantitative Data: Strategy Comparison

To optimize route selection, the following table summarizes the quantitative parameters of the primary cross-coupling strategies involving this scaffold:

Table 1: Comparison of Cross-Coupling Strategies for 6-Methyl-5-nitroisoquinoline 2-oxide

StrategyReagents / CatalystPosition FunctionalizedTypical YieldScalabilityKey Advantage
Direct C-H Arylation Pd(OAc) 2​ , Ag 2​ CO 3​ , Ar-B(OH) 2​ C165-85%Discovery / mg-gAtom economical, no pre-activation required.
Cross-Dehydrogenative Coupling Azole, Base (e.g., t-BuOK), Metal-freeC170-95%Discovery / mg-gEnvironmentally friendly, external oxidant-free[1].
Activation-SNAr Coupling 1. POCl 3​ ; 2. Ar-NH 2​ , BaseC175-90%Industrial / kgHighly reproducible, robust for API manufacturing.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Palladium-Catalyzed C1-Arylation (Discovery Scale)

This protocol utilizes the N-oxide as an internal directing group for direct C-H cross-coupling with arylboronic acids, ideal for rapid structure-activity relationship (SAR) library generation.

Reagents:

  • 6-Methyl-5-nitroisoquinoline 2-oxide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc) 2​ (10 mol%)

  • Ag 2​ CO 3​ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the N-oxide, arylboronic acid, Pd(OAc) 2​ , and Ag 2​ CO 3​ .

  • Atmosphere Exchange: Evacuate and backfill the tube with argon (repeat 3x).

    • Causality: While some N-oxide couplings tolerate air, strictly excluding oxygen prevents the undesired oxidative homocoupling of the arylboronic acid, which would consume the coupling partner and reduce yields.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 16 hours.

    • Observation: The mixture will transition from a pale suspension to a dark, opaque mixture as Pd(0) nanoparticles form and Ag(I) is reduced to Ag(0).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

Validation & In-Process Control (IPC):

  • TLC Check: Run an aliquot on silica gel (Eluent: DCM/MeOH 95:5). The starting N-oxide typically has an Rf​ of ~0.3, while the C1-arylated product will run higher ( Rf​ ~0.6) and exhibit strong UV fluorescence at 254 nm.

  • LC-MS: Confirm the disappearance of the starting material mass [M+H]+ 205.1 and the appearance of the coupled product mass.

Protocol B: Activation and SNAr Cross-Coupling (Industrial Scale-up)

This two-step sequence is optimized for high-throughput Active Pharmaceutical Ingredient (API) manufacturing, specifically for coupling with hindered anilines like 3-chloro-2-fluoroaniline to build the Belvarafenib core.

Step 1: Deoxygenative Chlorination

  • Reaction: Suspend 6-methyl-5-nitroisoquinoline 2-oxide (100 mmol) in anhydrous toluene (100 mL). Slowly add POCl 3​ (150 mmol) dropwise at 0 °C.

    • Causality: Toluene acts as a heat sink; the controlled addition prevents an uncontrollable exotherm during the initial highly reactive phosphonium formation.

  • Heating: Heat the mixture to 90 °C for 4 hours.

  • Quench: Cool to 10 °C and carefully quench by adding the mixture dropwise to a vigorously stirred biphasic mixture of ice-water and K 2​ CO 3​ .

    • IPC: Monitor off-gassing (CO 2​ ). The aqueous layer pH must be adjusted to >8 to ensure complete destruction of excess POCl 3​ and phosphate byproducts. Failure to control temperature here leads to the formation of the persistent impurity 1-hydroxy-6-methyl-5-nitroisoquinoline via hydrolysis.

  • Extraction: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield 1-chloro-6-methyl-5-nitroisoquinoline.

Step 2: SNAr Cross-Coupling

  • Reaction: Dissolve the 1-chloro intermediate (50 mmol) and 3-chloro-2-fluoroaniline hydrochloride (55 mmol) in N-methyl-2-pyrrolidone (NMP) (50 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (150 mmol).

    • Causality: DIPEA neutralizes the aniline hydrochloride salt and scavenges the HCl generated during the SNAr coupling, preventing product degradation and driving the equilibrium forward.

  • Heating: Heat to 110 °C for 12 hours.

  • Validation & IPC:

    • HPLC Check: Monitor at 254 nm. The reaction is deemed complete when the 1-chloro intermediate is <1.0 Area%.

    • Precipitation: Cool the mixture to 20 °C and add water dropwise. The cross-coupled product will precipitate as a crystalline solid, providing a self-purifying isolation step. Filter and wash with cold water/ethanol.

References

  • Title: An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Base-Promoted Cross-Dehydrogenative Coupling of Quinoline N-Oxides with 1,3-Azoles Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

From Precursor to Potency: Utilizing 6-Methyl-5-nitroisoquinoline 2-oxide in the Development and In Vitro Evaluation of pan-RAF Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 6-methyl-5-nitroisoquinoline 2-oxide (CAS 943606-83-5) is a highly specialized, pivotal synthetic intermediate utilized in the discovery and manufacturing of next-generation, type II pan-RAF inhibitors, most notably Belvarafenib[1].

The RAS-RAF-MEK-ERK signaling pathway is frequently dysregulated in human cancers. While first-generation BRAF inhibitors (e.g., vemurafenib) are effective against BRAF V600E monomers, they often trigger a paradoxical activation of the MAPK pathway in cells with wild-type BRAF or upstream RAS mutations. Type II inhibitors, synthesized utilizing the isoquinoline core derived from 6-methyl-5-nitroisoquinoline 2-oxide, act as "paradox breakers." They achieve this by binding to the ATP pocket and stabilizing the inactive αC-helix-OUT conformation of the kinase, thereby inhibiting RAF dimers without inducing paradoxical activation[2][3].

This application note details the end-to-end workflow: starting from the chemical preparation of the active isoquinoline pharmacophore from the N-oxide precursor, followed by the rigorous preparation and execution of a Homogeneous Time-Resolved Fluorescence (HTRF) in vitro kinase assay to evaluate the synthesized compounds against BRAF V600E.

G N1 6-Methyl-5-nitroisoquinoline 2-oxide (Key Precursor) N2 SNAr Reaction & Reduction (Chemical Synthesis) N1->N2 Nucleophilic Substitution N3 pan-RAF Inhibitor Library (e.g., Belvarafenib analogs) N2->N3 Amide Coupling N4 Compound Solubilization (DMSO & Assay Buffer) N3->N4 Library Prep N5 HTRF BRAF V600E Kinase Assay (In Vitro Screening) N4->N5 Serial Dilution N6 Data Analysis & IC50 Determination N5->N6 TR-FRET Readout

Workflow from 6-methyl-5-nitroisoquinoline 2-oxide synthesis to HTRF-based in vitro screening.

Phase 1: Chemical Preparation of the Inhibitor Core

To evaluate the biological activity of derivatives based on 6-methyl-5-nitroisoquinoline 2-oxide, the precursor must first be converted into the active isoquinoline moiety.

Causality in Chemical Design: The N-oxide moiety is not merely a structural feature; it actively polarizes the isoquinoline ring, making the C1 position highly susceptible to regioselective nucleophilic aromatic substitution (SNAr). Furthermore, the electron-withdrawing nature of the C5 nitro group enhances the electrophilicity of the ring, facilitating the addition of the critical aniline side-chain required for binding in the kinase hinge region[1].

Step-by-Step Synthetic Protocol
  • Chlorination (Activation): Treat 6-methyl-5-nitroisoquinoline 2-oxide with phosphorus oxychloride (POCl₃). POCl₃ acts as both an activating agent for the N-oxide and a chloride source, driving the regioselective functionalization to yield 1-chloro-6-methyl-5-nitroisoquinoline[1].

  • SNAr Displacement: React the 1-chloro intermediate with an aniline derivative (e.g., 3-chloro-2-fluoroaniline) in the presence of potassium tert-butoxide (KOt-Bu) in THF at elevated temperatures. This forms the bridging amine linkage of the inhibitor[1].

  • Nitro Reduction: Reduce the C5 nitro group to an amine using catalytic hydrogenation with Raney-Nickel and H₂ gas.

    • Expert Insight: Raney-Ni is strictly selected over Platinum on Carbon (Pt/C). Pt/C lacks selectivity and causes significant hydrodechlorination of the newly attached halogenated aniline ring, which would destroy the compound's binding affinity[1].

  • Final Coupling: The resulting amine is coupled with a functionalized thienopyrimidine (or similar hinge-binding motif) to yield the final pan-RAF inhibitor library ready for in vitro screening[1].

Phase 2: In Vitro Assay Preparation (HTRF)

Once the compound library is synthesized, it must be evaluated for BRAF V600E kinase inhibition. We utilize the Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Why HTRF? HTRF is chosen for its self-validating nature, high sensitivity, and resistance to compound auto-fluorescence—a common artifact in small-molecule screening. The time-resolved nature of the measurement allows short-lived background fluorescence to decay before the long-lived Europium cryptate emission is recorded[4][5].

HTRF BRAF BRAF V600E + ATP PhosMEK Phospho-MEK1 BRAF->PhosMEK Phosphorylates MEK1 Inactive MEK1 MEK1->PhosMEK Eu Anti-pMEK1-Eu(K) (Donor) PhosMEK->Eu Binds d2 Anti-Tag-d2 (Acceptor) PhosMEK->d2 Binds FRET TR-FRET Signal (665 nm) Eu->FRET Energy Transfer d2->FRET Emission Inhibitor Synthesized RAF Inhibitor Inhibitor->BRAF Blocks

HTRF assay principle for measuring BRAF V600E kinase activity via MEK1 phosphorylation.

Self-Validating Assay Controls

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the assay must be a self-validating system. Include the following internal controls on every 384-well plate:

  • Max Signal (0% Inhibition): Vehicle (0.1% DMSO) + BRAF V600E + MEK1 + ATP.

  • Min Signal (100% Inhibition): Vehicle + MEK1 + ATP (No BRAF enzyme added).

  • Reference Controls: Vemurafenib (Type I inhibitor) and Belvarafenib (Type II inhibitor) to validate the IC₅₀ shift and ensure the enzyme is behaving as expected[6][7].

Step-by-Step HTRF Protocol

1. Reagent and Compound Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 0.1 mg/mL BSA[4][5].

  • Compound Dilution: Dissolve synthesized compounds in 100% DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in DMSO. Dilute these intermediate stocks 1:100 in Assay Buffer.

    • Expert Insight: This two-step dilution ensures that the final DMSO concentration in the kinase reaction remains strictly at 0.1%. Higher DMSO concentrations can artificially denature the BRAF kinase domain, leading to false-positive inhibition.

2. Kinase Reaction:

  • In a 384-well low-volume white microplate, dispense 2 µL of the diluted compound solution.

  • Add 4 µL of a master mix containing BRAF V600E (final concentration 1.4 nM) and inactive MEK1 substrate (final concentration 100 nM)[4].

  • Critical Step: Incubate the plate for 15 minutes at room temperature before adding ATP. Type II inhibitors (derived from 6-methyl-5-nitroisoquinoline 2-oxide) bind to the DFG-out conformation of the kinase, which exhibits slower binding kinetics than ATP-competitive Type I inhibitors. This pre-incubation allows the inhibitor to reach equilibrium[2].

  • Initiate the reaction by adding 4 µL of ATP (final concentration 10 µM, approximating the Kₘ for BRAF).

  • Incubate for 60 minutes at room temperature.

3. Detection and Readout:

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt kinase activity), Anti-Phospho-MEK1-Europium Cryptate (Donor), and Anti-Tag-d2 (Acceptor)[8].

  • Incubate for 2 hours at room temperature protected from light.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Data Presentation & Quality Control

Calculate the FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (620 nm) and multiplying by 10,000. Convert these ratios to % inhibition relative to the Max and Min controls.

The robustness of the assay preparation is validated by calculating the Z'-factor. A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput screening.

Table 1: Expected Profiling Data for 6-Methyl-5-nitroisoquinoline-derived Inhibitors
Compound ClassBRAF V600E IC₅₀ (nM)BRAF WT IC₅₀ (nM)Paradoxical Activation (Cellular)Assay Z'-Factor
Type I Control (e.g., Vemurafenib)10 - 30> 1,000Yes (High)0.75 ± 0.05
Type II Control (e.g., Belvarafenib)15 - 4015 - 40No (Paradox Breaker)0.80 ± 0.04
Novel Synthesized Analogs Variable (< 50)Variable (< 50)Expected No> 0.65

Note: Type II inhibitors synthesized from the 6-methyl-5-nitroisoquinoline 2-oxide core characteristically exhibit equipotent inhibition against both BRAF V600E and BRAF WT, which is the mechanistic basis for their paradox-breaking properties[2][9].

References

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib ACS Publications URL:[Link]

  • Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition PMC - NIH URL:[Link]

  • Synthesis and Biological Evaluation of RGD-Conjugated MEK1/2 Kinase Inhibitors for Integrin-Targeted Cancer Therapy PMC - NIH URL:[Link]

  • Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma PMC - NIH URL:[Link]

  • Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors eLife Sciences URL:[Link]

Sources

Application Note: Synthesis of Bioactive Heterocycles from Isoquinoline, 6-Methyl-5-Nitro-, 2-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5) is a highly specialized heterocyclic building block that serves as a critical intermediate in modern drug discovery[1]. Its most prominent industrial application is acting as the foundational scaffold for the synthesis of Belvarafenib (GDC-5573) , a potent pan-RAF inhibitor developed for the treatment of advanced solid tumors driven by RAS/RAF mutations[2]. This application note details the mechanistic rationale, biological context, and optimized, self-validating protocols required to transform this N-oxide precursor into a complex, bioactive 5-aminoisoquinoline pharmacophore.

Mechanistic Rationale & Structural Significance

The strategic placement of functional groups on this specific isoquinoline core dictates its synthetic utility and biological efficacy:

  • N-Oxide Moiety: The N-oxide polarizes the isoquinoline ring, rendering the C1 position highly susceptible to deoxygenative functionalization (such as chlorination)[3]. This built-in electrophilic activation circumvents the need for harsh, unselective C-H activation methods.

  • 5-Nitro Group: Electronically, the nitro group strongly withdraws electron density from the ring system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the intermediate, accelerating subsequent Nucleophilic Aromatic Substitution (SNAr) at the C1 position[2]. Synthetically, it acts as a masked primary amine, ready for late-stage chemoselective reduction to facilitate the final amide coupling required for the drug substance[2].

  • 6-Methyl Group: This group provides essential steric hindrance that locks the conformation of the final drug molecule. This restricted rotation ensures optimal binding geometry within the RAF kinase active site while simultaneously preventing unwanted electrophilic or nucleophilic side reactions at the C6 position during the synthetic sequence[4].

Biological Context: Targeting the MAPK Pathway

The ultimate goal of utilizing this precursor is to synthesize heterocycles capable of disrupting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently hijacked in oncogenesis[4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (Upstream Signal) RAS RAS GTPase (Mutated in Cancers) RTK->RAS RAF RAF Kinase (Target of Belvarafenib) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

MAPK signaling pathway highlighting RAF Kinase, the primary target of the synthesized heterocycles.

Synthetic Workflow & Experimental Protocols

The transformation of the N-oxide into a bioactive scaffold requires a meticulously controlled three-step sequence: Deoxygenative chlorination, SNAr amination, and chemoselective nitro reduction[2].

Synthetic_Workflow NOxide Isoquinoline, 6-methyl-5-nitro-, 2-oxide (Starting Material) Chlorination Deoxygenative Chlorination (POCl3, 90°C) NOxide->Chlorination ChloroInt 1-Chloro-6-methyl-5-nitroisoquinoline (Electrophilic Hub) Chlorination->ChloroInt SNAr SNAr Amination (3-Chloro-2-fluoroaniline HCl) ChloroInt->SNAr C1Aminated C1-Aminated Isoquinoline Intermediate SNAr->C1Aminated Reduction Chemoselective Reduction (Pt/V/C, H2) C1Aminated->Reduction Bioactive 5-Aminoisoquinoline Scaffold (pan-RAF Inhibitor Precursor) Reduction->Bioactive

Step-by-step synthetic workflow from the N-oxide precursor to the bioactive 5-aminoisoquinoline.

Protocol A: Deoxygenative C1-Chlorination

Objective: Convert the N-oxide to 1-chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6) to establish an electrophilic hub[5].

  • Preparation: Suspend Isoquinoline, 6-methyl-5-nitro-, 2-oxide (1.0 equiv) in a non-polar solvent (e.g., toluene).

  • Activation: Slowly add Phosphorus oxychloride (POCl 3​ , 1.5 equiv) at room temperature. The mixture will transition from a suspension to a dark solution as the N-oxide attacks the electrophilic phosphorus, forming a highly reactive phosphonium intermediate.

  • Heating: Heat the reaction to 90°C for 2–4 hours. Causality: Elevated temperature is required to drive the intramolecular rearrangement and subsequent elimination of the phosphate leaving group, installing the chloride at C1.

  • Workup (Self-Validation): Quench the reaction carefully over crushed ice to destroy excess POCl 3​ . The desired 1-chloro intermediate will precipitate as a pale yellow solid. Filter and wash with cold water. A sharp melting point and LC-MS confirming m/z 222.6[5] validate the success of the deoxygenation.

Protocol B: SNAr Amination at C1

Objective: Couple the 1-chloro intermediate with an aniline derivative (e.g., 3-chloro-2-fluoroaniline) to build the drug scaffold[2].

  • Expert Insight: First-generation processes utilized the free base aniline under harsh reflux, which led to the loss of volatile HCl and caused the starting material to hydrolyze into the persistent impurity 1-hydroxy-6-methyl-5-nitroisoquinoline[2]. To circumvent this, the optimized protocol utilizes the hydrochloride salt of the aniline[2].

  • Reagent Mixing: Combine 1-chloro-6-methyl-5-nitroisoquinoline (1.0 equiv) and 3-chloro-2-fluoroaniline hydrochloride (1.2 equiv) in a polar aprotic solvent (e.g., NMP or DMF).

  • Catalysis: Causality: The pre-formed HCl salt acts as a built-in acid catalyst. It protonates the isoquinoline nitrogen, further lowering the LUMO of the ring and drastically increasing the electrophilicity of C1 without the need for destructive reflux temperatures[2].

  • Reaction: Stir at 60–70°C for 6 hours. Monitor by HPLC to ensure the 1-hydroxy impurity remains below 0.5%.

  • Isolation: Precipitate the product by adding anti-solvent (water). Filter and dry under vacuum.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to a 5-amino group without cleaving the sensitive aryl chloride bond on the newly attached aniline ring[2].

  • Expert Insight: Standard hydrogenation using Palladium on Carbon (Pd/C) or standard Platinum on Carbon (Pt/C) results in severe hydrodechlorination (cleavage of the C-Cl bond on the aniline moiety)[2].

  • Catalyst Selection: Utilize a Vanadium-doped Platinum on Carbon catalyst (Pt/V/C). Causality: The vanadium dopant modifies the electronic properties of the platinum surface, heavily biasing the catalyst toward the polar N-O bonds of the nitro group while rendering it inert toward the non-polar C-Cl bonds[2].

  • Hydrogenation: Dissolve the C1-aminated intermediate in THF/MeOH. Add 2 wt% of Pt/V/C catalyst.

  • Pressurization: Purge the vessel with N 2​ , then pressurize with H 2​ gas (3–5 bar). Stir at 25°C until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final bioactive 5-aminoisoquinoline scaffold, ready for final amide coupling.

Quantitative Data & Process Optimization

The transition from a standard first-generation approach to the optimized second-generation process (utilizing the HCl salt for SNAr and Pt/V/C for reduction) yields significant improvements in both purity and throughput[2].

Process ParameterFirst-Generation ProtocolOptimized Second-Generation ProtocolImpact on Drug Development
SNAr Reagent 3-chloro-2-fluoroaniline (Free Base)3-chloro-2-fluoroaniline HCl Salt Built-in acid catalysis; avoids harsh reflux[2].
Hydrolysis Impurity 5.0 – 8.0% (1-hydroxy impurity)< 0.5% Eliminates the need for complex chromatographic purification[2].
Reduction Catalyst Raney-Nickel or standard Pt/CPt/V/C Prevents hydrodechlorination of the aryl chloride[2].
Reduction Yield ~65% (due to side reactions)> 92% Significantly improves overall mass yield for clinical manufacturing[2].
Genotoxic Impurities High risk (Isopropyl chloride formation)Eliminated (Solvent switch)Ensures compliance with ICH M7 guidelines for API safety[2].

References

  • Chemical Properties and Industrial Sourcing of 6-Methyl-5-Nitroisoquinoline n-Oxide. ChemicalCell. Retrieved from: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 2021. Retrieved from:[Link]

  • 1-Chloro-6-Methyl-5-Nitroisoquinoline (CAS 943606-84-6) Substance Information. Watsonnoke Scientific Ltd. Retrieved from: [Link]

  • Zell, T., et al. An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development, ACS Publications, 2021. Retrieved from:[Link]

  • Synthesis of a bis-mesylate salt of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide and intermediates thereto. Justia Patents, 2024. Retrieved from: [Link]

Sources

electrophilic substitution reactions of 6-methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrophilic Substitution and Activation Workflows for 6-Methyl-5-nitroisoquinoline 2-Oxide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Mechanistic Causality of Electrophilic Substitution

The reactivity of 6-methyl-5-nitroisoquinoline 2-oxide (CAS 943606-83-5) is governed by the pronounced "push-pull" electronic nature of the isoquinoline N-oxide core. The N-oxide moiety acts as both an internal activating group and a directing group, dictating two distinct pathways for electrophilic substitution based on the nature of the electrophile[1].

  • Electrophilic Oxygen Activation (Deoxygenative C-1 Substitution): When treated with highly oxophilic electrophiles like phosphoryl chloride (POCl3), the N-oxide oxygen acts as a nucleophile, attacking the phosphorus center. This initial electrophilic activation of the oxygen generates a highly reactive, positively charged iminium-like intermediate with an excellent leaving group (-O-POCl2). The C-1 position becomes highly electrophilic, facilitating nucleophilic attack by the liberated chloride ion[1]. Subsequent elimination rearomatizes the ring, yielding 1-chloro-6-methyl-5-nitroisoquinoline. This pathway is a critical step in the multikilogram-scale synthesis of the pan-RAF inhibitor [2].

  • Electrophilic Aromatic Substitution (C-4 EAS): In the presence of classic electrophiles (e.g., Br2 or electrophilic chalcogen species), the N-oxide oxygen donates electron density into the heterocyclic ring via resonance. Despite the strongly deactivating nature of the C-5 nitro group, the N-oxide effectively directs electrophilic aromatic substitution to the C-4 position, as it is the most nucleophilic carbon in the activated ring system[1]. This regioselectivity has been demonstrated in both halogenations and the Oxone-promoted synthesis of[3].

Pathway Visualization

G A 6-Methyl-5-nitroisoquinoline 2-oxide B Electrophilic Oxygen Activation (POCl3) A->B POCl3, Heat D Electrophilic Aromatic Substitution (EAS) A->D Br2 or Chalcogen C 1-Chloro-6-methyl- 5-nitroisoquinoline B->C Deoxygenative Chlorination E 4-Substituted-6-methyl- 5-nitroisoquinoline 2-oxide D->E C-4 Directed Substitution

Divergent reactivity pathways of 6-methyl-5-nitroisoquinoline 2-oxide based on electrophilic attack.

Quantitative Reaction Parameters

Table 1: Reaction Profiles for Electrophilic Transformations

Reaction PathwayTarget PositionReagents / CatalystSolventTemp (°C)Typical Yield (%)Key Mechanistic Feature
Deoxygenative Chlorination C-1POCl3 (2.0 eq)DCM or Toluene60–8053–75%Electrophilic oxygen activation followed by nucleophilic attack[2]
Electrophilic Bromination C-4Br2 (1.5 eq), NaOAc (2.0 eq)Glacial Acetic Acid6065–80%N-oxide resonance-directed electrophilic aromatic substitution[1]
Electrophilic Chalcogenation C-4Diorganyl dichalcogenide, OxoneAcetonitrile80–10040–93%In situ generation of electrophilic chalcogen species[3]

Self-Validating Experimental Protocols

Protocol 1: Deoxygenative C-1 Chlorination via Electrophilic Oxygen Activation

Objective: Synthesis of 1-chloro-6-methyl-5-nitroisoquinoline. Causality & Design: POCl3 serves a dual role as the electrophilic activator and the chloride source. Strict temperature control (0 °C during addition, heating to 60–80 °C) is required to prevent the accumulation of unreacted intermediates, which could violently exotherm. Anhydrous conditions are critical; the presence of water leads to the hydrolysis of the product into the persistent impurity[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with 6-methyl-5-nitroisoquinoline 2-oxide (1.0 equiv) and anhydrous dichloromethane (DCM) or toluene (10 volumes).

  • Electrophile Addition: Cool the suspension to 0–5 °C. Slowly add POCl3 (2.0–2.1 equiv) dropwise over 30 minutes. Self-Validation Check: The suspension will gradually transition into a homogeneous, dark-colored solution as the intermediate -O-POCl2 salt forms.

  • Thermal Activation: Heat the reaction mixture to 60 °C (if using DCM) or 80 °C (if using toluene) and stir for 6–12 hours.

  • In-Process Control (IPC): Monitor via HPLC or TLC (EtOAc/Hexane). The reaction is deemed complete when the N-oxide peak is <1.0 Area%.

  • Quench & Workup: Cool the mixture to 15–20 °C. Slowly pour the mixture into ice-cold water (20 volumes) while maintaining the internal temperature below 25 °C to safely hydrolyze excess POCl3.

  • Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO3 until the pH of the aqueous wash is ~7.0. Concentrate under reduced pressure and recrystallize from n-heptane/2-butanone to afford the pure product[2].

Protocol 2: Regioselective C-4 Electrophilic Bromination

Objective: Synthesis of 4-bromo-6-methyl-5-nitroisoquinoline 2-oxide. Causality & Design: Bromine (Br2) acts as the electrophile. The addition of a mild base (e.g., sodium acetate, NaOAc) is essential to buffer the hydrobromic acid (HBr) generated during the substitution. Unbuffered HBr can lead to unwanted deoxygenation or degradation of the N-oxide core. Acetic acid is chosen as the solvent to stabilize the polar transition state during the process[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methyl-5-nitroisoquinoline 2-oxide (1.0 equiv) and anhydrous NaOAc (2.0 equiv) in glacial acetic acid (15 volumes) at ambient temperature.

  • Electrophile Addition: Prepare a solution of Br2 (1.5 equiv) in glacial acetic acid (2 volumes). Add this solution dropwise to the reactor over 45 minutes, maintaining the temperature at 20–25 °C.

  • Reaction Progression: Heat the mixture to 60 °C for 4 hours. Self-Validation Check: The deep red color of the bromine will gradually fade to a pale orange/yellow as the electrophile is consumed by the aromatic ring.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material [M+H]+ and the appearance of the brominated product isotope pattern (M, M+2).

  • Quench: Cool to room temperature and pour the mixture into a 10% aqueous sodium thiosulfate (Na2S2O3) solution to quench any residual unreacted bromine. Self-Validation Check: The solution will turn colorless or milky white upon complete quenching.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45 °C to yield the C-4 brominated product.

References

  • Zell, D., et al. "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib". Organic Process Research & Development, ACS Publications. URL: [Link]

  • "Oxone-Promoted Synthesis of 4-(Chalcogenyl)isoquinoline-N-oxides from Alkynylbenzaldoximes and Diorganyl Dichalcogenides". ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 6-Methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide (CAS: 943606-83-5) is a critical transformation in the development of isoquinoline-based kinase inhibitors and advanced pharmaceutical intermediates. The most reliable synthetic route relies on the N-oxidation of 6-methyl-5-nitroisoquinoline [1]. While conceptually straightforward, achieving high yields (>85%) requires strict control over reaction kinetics, exotherm management, and selective workup procedures to prevent product loss and over-oxidation.

This guide provides a validated Standard Operating Procedure (SOP), troubleshooting FAQs, and optimization strategies designed for drug development professionals.

Section 1: Validated Standard Operating Procedure (SOP)

This step-by-step methodology is adapted from validated patent literature for the scalable N-oxidation of 6-methyl-5-nitroisoquinoline using meta-chloroperoxybenzoic acid (mCPBA) [1][2]. Every step is designed as a self-validating system to ensure reproducibility.

Step-by-Step Methodology
  • Preparation & Dissolution: Dissolve 6-methyl-5-nitroisoquinoline (1.0 eq, e.g., 43.3 g, 0.230 mol) in anhydrous dichloromethane (DCM) (approx. 15 mL/g of substrate, yielding a 0.1–0.2 M solution).

    • Causality: Maintaining a dilute concentration ensures complete dissolution and provides a thermal buffer against the upcoming exothermic oxidation [2].

  • Temperature Control: Cool the reaction vessel to 0°C or below using an ice-salt bath.

    • Causality: N-oxidation is highly exothermic. Maintaining 0°C prevents thermal degradation, ring-opening side reactions, and non-selective over-oxidation.

  • Oxidant Addition: Slowly add mCPBA (1.5 to 1.7 eq, e.g., 67.5 g, 0.390 mol) in portions over 30–60 minutes.

    • Causality: Portion-wise addition prevents a sudden temperature spike (thermal runaway) that could compromise the integrity of the nitro group or the isoquinoline ring.

  • Reaction Execution: Stir the mixture for at least 10 hours at 0°C.

    • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Do not proceed to workup until the starting material peak is completely consumed [1].

  • Quench & Aqueous Workup: Adjust the reaction mixture to exactly pH 10 by slowly adding 1N NaOH aqueous solution.

    • Causality: As mCPBA oxidizes the substrate, it is reduced to m-chlorobenzoic acid (pKa ~3.8). At pH 10, this byproduct is completely deprotonated into its water-soluble carboxylate salt, partitioning it into the aqueous layer while the target N-oxide remains in the organic DCM layer [1].

  • Isolation: Extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-methyl-5-nitroisoquinoline 2-oxide.

Experimental Workflow Visualization

G N1 6-Methyl-5-nitroisoquinoline (Starting Material) N2 Dissolution in DCM Cool to ≤ 0°C N1->N2 N3 mCPBA Addition (1.7 eq, Slow Addition) N2->N3 N4 N-Oxidation Reaction (Stir 10+ hours at 0°C) N3->N4 N5 Aqueous Workup (1N NaOH to pH 10) N4->N5 N6 DCM Extraction & Concentration N5->N6 N7 6-Methyl-5-nitroisoquinoline 2-oxide (Target Product) N6->N7

Workflow for the N-oxidation of 6-methyl-5-nitroisoquinoline using mCPBA.

Section 2: Troubleshooting Guide & FAQs

Q1: My conversion rate plateaus at 70-80% despite adding excess mCPBA. How can I drive the reaction to completion? A: This plateau is typically caused by acidic inhibition. Commercial mCPBA is usually 70-77% pure, stabilized with water and m-chlorobenzoic acid. As the reaction proceeds, more acid byproduct is generated. This acid can protonate the basic isoquinoline nitrogen, rendering it electrophilically inactive and halting the oxidation process.

  • Solution: Verify the active oxygen content of your mCPBA via iodometric titration before use. To prevent acidic inhibition, add a mild, non-nucleophilic base buffer (such as solid NaHCO₃) to the DCM solution. This neutralizes the acid byproduct in situ, keeping the isoquinoline nitrogen available for oxidation without triggering side reactions.

Q2: I am experiencing significant product loss during the aqueous workup. How can I improve my isolated yield? A: Isoquinoline N-oxides are highly polar molecules that exhibit significant water solubility, especially in highly acidic or highly basic aqueous environments. If you wash the DCM layer with excessive volumes of water or fail to control the pH, the N-oxide will partition into the aqueous phase.

  • Solution: Ensure the workup pH is strictly controlled at pH 10 using 1N NaOH [1]. This pH is high enough to deprotonate m-chlorobenzoic acid but avoids extreme basicity that might cause degradation or increase the aqueous solubility of the N-oxide. Always back-extract the aqueous layer at least twice with fresh DCM, and avoid using highly polar co-solvents (like methanol) during the extraction phase.

Q3: Can I substitute mCPBA with Hydrogen Peroxide (H₂O₂) and Acetic Acid to reduce costs and improve safety on a larger scale? A: Yes, but with strict engineering controls. The combination of aqueous H₂O₂ (10-15%) and glacial acetic acid generates peracetic acid in situ, which is a highly effective and cheaper oxidant [4]. However, batch scale-up of H₂O₂/AcOH poses severe thermal runaway risks due to the accumulation of unstable peroxides.

  • Solution: For scale-up, transition to continuous flow microreactor technology. Studies on heteroaromatic N-oxidations demonstrate that using aqueous H₂O₂ in acetic acid within a microreactor provides superior heat exchange, precise temperature control, and a significantly improved safety profile compared to classical batch processes. This often results in higher yields by minimizing thermal degradation [3].

Section 3: Quantitative Data & Yield Optimization

The following table summarizes the performance of various N-oxidation methodologies to help you select the appropriate route based on your scale and equipment capabilities.

Oxidation MethodReagents & SolventOperating TempReaction TimeTypical YieldKey AdvantagePrimary Limitation
Standard Batch mCPBA / DCM0°C10–12 h85–95%Mild conditions, high purity profileExpensive, shock-sensitive reagent
Acidic Batch H₂O₂ / Glacial AcOH70–90°C4–6 h70–80%Highly cost-effectiveHigh exotherm risk, requires heating
Continuous Flow H₂O₂ / AcOH (Microreactor)50–70°C< 1 h90–98%Excellent safety, highly scalableRequires specialized flow equipment

References

  • Title: US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases Source: Google Patents URL
  • Title: Preparation of Pyridine N-oxide Derivatives in Microreactor Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: CN109776412A - A kind of synthetic method of N oxide Source: Google Patents URL

Technical Support Center: 6-Methyl-5-nitroisoquinoline 2-Oxide Synthesis & Over-Oxidation Prevention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-oxidation of highly functionalized isoquinolines. The 6-methyl-5-nitroisoquinoline scaffold—a critical intermediate in the synthesis of advanced therapeutics, including pan-RAF inhibitors like Belvarafenib[1]—presents a unique kinetic challenge.

This guide provides deep mechanistic insights, troubleshooting logic, and self-validating protocols to help you achieve high-yielding N-oxidation while strictly preventing over-oxidation.

Part 1: Mechanistic Insights (The "Why")

To prevent over-oxidation, you must understand the conflicting electronic effects at play in 6-methyl-5-nitroisoquinoline:

  • The Initial Hurdle (Deactivation): The 5-nitro group is strongly electron-withdrawing. It depletes electron density from the isoquinoline nitrogen, significantly increasing the activation energy required for the initial N-oxidation. Researchers often mistakenly compensate for this sluggish reaction by adding excess oxidant or increasing heat.

  • The Over-Oxidation Trap (Activation): Once the N-oxide is successfully formed, the new oxygen atom donates electron density back into the heterocyclic ring via resonance. This makes the N-oxide more susceptible to electrophilic attack at the C1 position than the starting material. If excess oxidant (like peracetic acid or mCPBA) is still present, it will rapidly attack the C1 position, leading to the formation of isoquinolones or causing complete ring cleavage[2].

Pathway SM 6-Methyl-5-nitroisoquinoline (Starting Material) Ox1 Controlled Oxidation (1.05-1.1 eq Oxidant) SM->Ox1 Target 6-Methyl-5-nitroisoquinoline 2-oxide (Target Product) Ox1->Target Optimal Kinetics Ox2 Excess Oxidant / Heat (>1.5 eq, >75°C) Target->Ox2 OverOx Over-Oxidation Products (Isoquinolones / Cleavage) Ox2->OverOx Uncontrolled Electrophilic Attack

Reaction pathway showing optimal N-oxidation versus over-oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a +16 Da mass (M+16) beyond my target N-oxide, or a mass indicating a loss of aromaticity. What is happening? A1: You are observing classic over-oxidation. Because the lone pair on the N-oxide is nucleophilic, it can react further with strong oxidants[2]. The highly electrophilic peracid is attacking the electron-rich C1 position of your newly formed N-oxide. To fix this, you must strictly limit your oxidant equivalents and rely on extended reaction times rather than elevated temperatures.

Q2: How do I choose between mCPBA and H₂O₂/AcOH for this specific nitroisoquinoline? A2: The choice dictates your control over the reaction kinetics:

  • mCPBA (m-Chloroperoxybenzoic acid): Preferred for lab-scale precision. Using exactly 1.05 to 1.1 equivalents in dichloromethane (DCM) at room temperature provides tight kinetic control, minimizing over-oxidation.

  • H₂O₂ / Glacial Acetic Acid: Generates peracetic acid in situ and is cost-effective for large-scale syntheses. However, it requires heating (65–75 °C). This thermal energy increases the thermodynamic drive for over-oxidation. If using H₂O₂, strict temperature control and timely quenching are mandatory.

Q3: My reaction looks clean on TLC/HPLC, but over-oxidation products appear after solvent evaporation. Why? A3: A critical failure point in N-oxide synthesis is the workup. Unreacted peroxides continue to oxidize the product as the solvent is removed and the mixture becomes concentrated. To prevent this, you must quench the reaction with a reducing agent like sodium sulfite (Na₂SO₃) before basic workup[3].

Troubleshooting Start LC-MS Shows Over-Oxidation (M+16 or Ring Cleavage) CheckOx Check Oxidant Equivalents Start->CheckOx CheckTemp Check Reaction Temperature Start->CheckTemp CheckQuench Check Quenching Step Start->CheckQuench ReduceEq Reduce to 1.05 - 1.1 eq CheckOx->ReduceEq If >1.2 eq used LowerTemp Maintain <25°C (mCPBA) or <75°C (H2O2) CheckTemp->LowerTemp If Exothermic/Heated Quench Quench immediately with Na2SO3 CheckQuench->Quench If Peroxides persist in workup

Logical troubleshooting tree for mitigating over-oxidation during synthesis.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the operational boundaries required to prevent over-oxidation based on the chosen oxidant system.

Oxidation ParametermCPBA (Lab Scale)H₂O₂ / AcOH (Process Scale)Mechanistic Impact on Over-Oxidation
Oxidant Equivalents 1.05 – 1.1 eq2.5 – 3.0 eqExcess directly drives secondary C1 electrophilic attack.
Temperature 0 °C to 25 °C65 °C to 75 °CHigher temps overcome the activation barrier for ring cleavage.
Reaction Time 24 – 48 hours6 – 12 hoursProlonged exposure to peroxides degrades the N-oxide.
Quenching Agent Na₂SO₃ (10% aq)Na₂SO₃ (until negative test)Failure to quench concentrates oxidants during evaporation.
Typical Yield 82 – 85%75 – 80%Strict adherence maximizes yield and minimizes impurities.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Trustworthiness in a protocol comes from built-in validation. Both protocols below utilize peroxide test strips (e.g., Quantofix) as a self-validating checkpoint. If the strip indicates active oxidant remains, proceeding to solvent evaporation will destroy your product.

Protocol A: Precision N-Oxidation using mCPBA (Lab Scale)

This method is ideal for <50g scale where kinetic control is paramount.

  • Substrate Dissolution: Dissolve 6-methyl-5-nitroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (75% purity, 1.1 eq) portion-wise to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C). Monitor strictly via HPLC. Due to the electron-withdrawing 5-nitro group, complete conversion may take 24–48 hours. Do not add more mCPBA if the reaction is slow; allow time for the kinetics to proceed.

  • Self-Validating Quench: Once the starting material is consumed, immediately add an aqueous solution of sodium sulfite (10% w/v) and stir for 15 minutes[3]. Validation Step: Dip a peroxide test strip into the aqueous layer. If it turns blue, add more Na₂SO₃ until the strip remains white.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography or recrystallization.

Protocol B: Scalable N-Oxidation using H₂O₂/AcOH (Process Scale)

This method generates peracetic acid in situ and is suited for >50g scale.

  • Reaction Setup: Dissolve 6-methyl-5-nitroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 - 3.0 eq) at room temperature.

  • Heating: Gradually heat the reaction mixture to 65–70 °C. Caution: Do not exceed 75 °C to prevent thermal runaway and severe over-oxidation.

  • Monitoring: Check reaction progress every 2 hours via LC-MS.

  • Quenching & Isolation: Cool the mixture to 0 °C. Quench excess peroxides with sodium sulfite[3]. Validation Step: Confirm the absence of peroxides with a test strip. Carefully neutralize the acetic acid with aqueous NaOH or NH₄OH until the pH reaches ~8, which will precipitate the crude 6-methyl-5-nitroisoquinoline 2-oxide. Filter, wash with cold water, and dry under vacuum.

References

  • ACS Publications. "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development. Available at:[Link]

Sources

solubility issues of Isoquinoline, 6-methyl-5-nitro-, 2-oxide in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when handling highly functionalized heterocyclic N-oxides.

Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS: 943606-83-5) presents a unique physicochemical challenge. Its complex molecular architecture often leads to frustrating precipitation events, erratic reaction kinetics, and inconsistent assay results. This guide deconstructs the thermodynamic and kinetic barriers to its dissolution and provides field-proven, self-validating protocols to ensure your workflows remain unhindered.

Part 1: The Causality of Poor Solubility (Technical FAQ)

Q: Why is 6-methyl-5-nitroisoquinoline 2-oxide so recalcitrant to dissolution in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A: The insolubility is not an anomaly; it is a direct consequence of three synergistic structural factors:

  • The N-Oxide Dipole: The N+−O− moiety introduces a massive permanent dipole moment. This heavily favors crystal lattice energy over solvation in non-polar or moderately polar media.

  • Nitro Group Electron Withdrawal: The 5-nitro group withdraws electron density from the aromatic system, intensifying intermolecular dipole-dipole interactions and rendering the molecule highly crystalline.

  • Planar π−π Stacking: The flat isoquinoline core promotes extensive π -stacking. Breaking this robust crystal lattice requires a solvent capable of out-competing these intermolecular forces.

Q: What are the optimal solvents for creating high-concentration stock solutions? A: Highly polar aprotic solvents are mandatory. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards. Their high dielectric constants and strong hydrogen-bond acceptor properties effectively solvate the N-oxide dipole while disrupting π -stacking.

Q: My catalytic reaction requires a less polar solvent (e.g., DCM), but the compound crashes out. How do I proceed? A: You must utilize a binary solvent system. Literature demonstrates that the poor solubility of complex isoquinoline N-oxides in common solvents can be effectively addressed by employing a binary mixture of CH2​Cl2​ and DMSO [1]. This maintains the non-polar environment needed for transition-metal or organocatalysis while leveraging a small fraction of DMSO to prevent N-oxide aggregation.

Part 2: Quantitative Solubility Profiles

To aid in experimental design, the following table summarizes the expected solubility behavior of nitro-substituted isoquinoline N-oxides across various solvent classes.

Solvent SystemDielectric Constant ( ε )Expected Solubility ProfileApplication Suitability
Hexane / Toluene < 3.0Insoluble (< 0.1 mg/mL)Not recommended
Dichloromethane (DCM) 8.9Poor (~ 1-2 mg/mL)Extractions; unsuitable for high-conc. reactions
Methanol / Ethanol ~ 33.0Moderate (~ 5-10 mg/mL)Recrystallization
DCM : DMSO (9:1 v/v) ~ 13.0 (Mixed)Good (~ 20-50 mg/mL)Asymmetric catalysis, Cross-coupling
DMSO / DMF > 36.0Excellent (> 100 mg/mL)Biological assays, Stock solutions

Part 3: Troubleshooting Guide

Issue: The compound degrades, turning dark brown or black during dissolution.

  • Causality: Nitroquinoline and isoquinoline N-oxides are notoriously light-sensitive and thermally labile [2, 3]. Prolonged exposure to ambient laboratory UV light or aggressive heating (e.g., refluxing to force dissolution) triggers photo-degradation or deoxygenation of the N-oxide.

  • Solution: Always prepare solutions in amber glass vials. Substitute aggressive heating with low-frequency ultrasonic baths, keeping the water temperature strictly below 40°C.

Issue: Reagents fail to react, or yields are inexplicably low despite apparent dissolution.

  • Causality: The compound may have formed a colloidal suspension rather than a true thermodynamic solution. In suspensions, the effective molarity is drastically reduced, starving the reaction of the substrate.

  • Solution: Implement the "Tyndall Effect" self-validation step (detailed in the protocols below) to confirm true dissolution.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you do not proceed to costly downstream steps with compromised reagents.

Protocol A: Preparation of a 0.1 M Stock Solution in DMSO

Use this protocol for biological assays or long-term storage.

  • Weighing & Protection: Weigh the required mass of 6-methyl-5-nitroisoquinoline 2-oxide in a low-static environment. Immediately transfer the powder to an amber glass vial to protect the photo-labile nitro group.

  • Solvent Addition: Add anhydrous, degassed DMSO. (Note: DMSO is highly hygroscopic; use molecular sieves if strictly anhydrous conditions are required).

  • Lattice Disruption: Seal the vial and place it in an ultrasonic water bath. Sonicate for 10–15 minutes. Monitor the bath temperature to ensure it does not exceed 40°C.

  • Self-Validation (The Tyndall Check): In a darkened room, shine a standard red or green laser pointer horizontally through the vial.

    • Pass: The laser passes straight through without a visible beam path in the liquid. You have a true solution.

    • Fail: A distinct, glowing beam path is visible (Tyndall effect). Micro-particulates remain. Continue sonication or add 10% more solvent.

Protocol B: Binary Solvent Dissolution for Catalytic Workflows

Use this protocol when downstream chemistry (e.g., cross-coupling) is poisoned by pure DMSO.

  • Pre-dissolution: Dissolve the N-oxide in the absolute minimum required volume of anhydrous DMSO (typically 5–10% of your final desired reaction volume) using the sonication method described in Protocol A.

  • Dilution: Place the vial on a magnetic stirrer. While stirring vigorously (800+ RPM), add the primary reaction solvent (e.g., anhydrous CH2​Cl2​ ) dropwise.

    • Causality: Dropwise addition prevents localized supersaturation, which would cause the N-oxide to instantly crash out as fine crystals.

  • Equilibration & Validation: Allow the mixture to stir for 5 minutes at the intended reaction temperature. Stop the stirring and visually inspect the bottom of the flask for micro-crystals before adding your catalyst.

Part 5: Dissolution Workflow Logic

SolventSelection N1 Identify Workflow Requirement Isoquinoline, 6-methyl-5-nitro-, 2-oxide N2 Biological Assays / High-Conc. Storage N1->N2 N3 Organocatalysis / Synthesis N1->N3 N4 Use 100% DMSO or DMF (Polar Aprotic) N2->N4 N5 Use Binary Mixture (e.g., CH2Cl2 : DMSO 9:1) N3->N5 N6 Amber Vial + Mild Sonication (Protect from Light, <40°C) N4->N6 N5->N6 N7 Self-Validating Step: Check for Tyndall Effect (Ensure true dissolution) N6->N7

Workflow for selecting and validating solvent systems for 6-methyl-5-nitroisoquinoline 2-oxide.

References

  • Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. Nature Communications (via PMC).[Link]

  • 4-Nitroquinoline 1-Oxide | CID 5955. PubChem.[Link]

purification and recrystallization techniques for crude 6-methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 6-methyl-5-nitroisoquinoline 2-oxide .

This compound is a highly polar, zwitterionic intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs), such as pan-RAF inhibitors. Because of its unique dipole moment and thermal sensitivities, standard organic purification templates often fail. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity recovery.

Application Note: Purification Dynamics & Workflow

The purification of 6-methyl-5-nitroisoquinoline 2-oxide relies heavily on exploiting its differential solubility. The strongly electron-withdrawing nitro group at the 5-position pulls electron density from the aromatic core, decreasing the basicity of the N-oxide oxygen while significantly increasing the molecule's overall polarity. This necessitates a binary solvent system where a polar organic solvent dissolves the framework, and an aqueous anti-solvent precisely modulates the saturation point .

PurificationWorkflow A Crude 6-Methyl-5-nitroisoquinoline 2-oxide B Solvent Selection (Acetone/Water 3:1) A->B C Hot Dissolution (50-60°C) B->C D Hot Gravity Filtration (Remove Polymeric Insolubles) C->D E Controlled Cooling (0.5°C/min to 0°C) D->E F Vacuum Filtration & Cold Anti-solvent Wash E->F G Pure Crystalline N-oxide (>98% HPLC Purity) F->G

Workflow for the recrystallization of crude 6-methyl-5-nitroisoquinoline 2-oxide.

Quantitative Data: Solvent System Efficacy

Selecting the correct solvent system is the most critical variable. The table below summarizes the quantitative efficacy of various solvent matrices tested during process optimization.

Solvent SystemRatio (v/v)Crude Purity (HPLC)Recovery YieldFinal Purity (HPLC)Mechanistic Observation
Acetone / Water 3:182.0%78.0%>98.5% Optimal balance; water acts as an effective anti-solvent for the polar N-oxide.
Ethanol 100%82.0%65.0%94.0%High solubility at cold temperatures leads to poor recovery; prone to oiling out.
n-Heptane / MEK 1:182.0%85.0%96.5%Excellent yield, but struggles to purge highly polar unreacted oxidants.
EtOAc / Hexane 1:282.0%88.0%91.0%Rapid precipitation causes impurity trapping (occlusion) within the crystal lattice.

Methodology: Self-Validating Recrystallization Protocol

This protocol is designed to be self-validating; you must not proceed to the next step unless the physical state matches the described criteria.

  • Preparation & Solvent Saturation : Weigh the crude 6-methyl-5-nitroisoquinoline 2-oxide. Prepare a solvent mixture of Acetone/Water (3:1 v/v). This specific ratio leverages acetone's solvating power for the organic framework while water suppresses the solubility of the polar N-oxide at lower temperatures .

  • Hot Dissolution : Suspend the crude solid in the solvent mixture (approx. 5-7 volumes). Heat the suspension gently to 55–60°C under continuous stirring until complete dissolution occurs.

    • Causality Check: Do not exceed 65°C. Prolonged thermal stress causes deoxygenation of the N-oxide bond, reverting the product to the parent isoquinoline.

  • Hot Filtration (Validation Step) : Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts or residual inorganic salts from the upstream oxidation step (e.g., spent oxone salts).

    • Validation: The filtrate must be completely clear and transparent. If the solution is cloudy, colloidal impurities remain. Re-filter through a tightly packed Celite pad.

  • Controlled Crystallization : Transfer the clear filtrate to a crystallization dish. Allow the solution to cool spontaneously to room temperature (approx. 20–25°C) over 2 hours.

    • Causality Check: This slow cooling rate (approx. 0.5°C/min) is critical to allow the thermodynamic formation of a pure crystal lattice, preventing the kinetic occlusion of impurities . Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation & Washing : Collect the resulting pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Acetone/Water (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying & Verification : Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved. Validate purity via HPLC (Target: >98% Area) and confirm the N-oxide integrity via 1H-NMR (verifying the characteristic downfield shift of the C1 proton compared to the parent isoquinoline).

Troubleshooting Guide

Q: During cooling, my product forms a viscous, sticky oil at the bottom of the flask instead of crystals (Oiling Out). How do I fix this? A: Oiling out occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. This is common with isoquinoline N-oxides if the solvent system is too polar or if the cooling gradient is too steep. Solution: Reheat the mixture until it is completely homogeneous. Add 10-15% more of the "good" solvent (Acetone) to lower the saturation temperature. Allow the flask to cool much more slowly, and introduce a seed crystal of pure 6-methyl-5-nitroisoquinoline 2-oxide at a temperature just above the cloud point to force crystalline nucleation.

Q: My final crystallized product still contains significant amounts of the unoxidized precursor (6-methyl-5-nitroisoquinoline). Why didn't recrystallization purge it? A: The parent isoquinoline and its N-oxide share a nearly identical hydrocarbon framework, leading to similar solubility profiles in purely organic solvents, which causes co-crystallization. The root cause is incomplete oxidation during the upstream reaction. Solution: Leverage the difference in basicity. The N-oxide is significantly less basic than the parent isoquinoline. Perform an acidic aqueous wash (e.g., 1N HCl) prior to recrystallization. The unreacted parent isoquinoline will protonate and partition into the aqueous layer, while the N-oxide remains in the organic phase .

Q: The crystals isolated are dark brown instead of the expected pale yellow. What causes this colorimetric impurity? A: Darkening is typically caused by trace oxidative degradation products or transition metal carryover (if a metal catalyst was used in prior steps). Isoquinoline N-oxides are sensitive to prolonged thermal stress. Solution: Incorporate an activated carbon (charcoal) treatment during the hot dissolution step. Add 2-5% (w/w) activated carbon, boil gently for 5 minutes, and perform a hot gravity filtration through a pad of Celite to remove the carbon along with the adsorbed colored impurities.

Frequently Asked Questions (FAQs)

Q: Why is the N-oxide intermediate necessary for the synthesis of functionalized isoquinolines like pan-RAF inhibitors? A: The N-oxide moiety serves as a critical directing group. It activates the isoquinoline ring—specifically at the C1 position—for nucleophilic attack. For example, treating the N-oxide with phosphorus oxychloride (POCl3) drives a highly regioselective chlorination to yield 1-chloro-6-methyl-5-nitroisoquinoline, which is a foundational building block for coupling reactions in the synthesis of complex kinase inhibitors like Belvarafenib .

Q: Does the nitro group at the 5-position affect the stability of the N-oxide? A: Yes. The strongly electron-withdrawing nature of the nitro group at the 5-position pulls electron density away from the aromatic core. This decreases the overall basicity of the N-oxide oxygen, making the molecule slightly more stable against over-oxidation. However, it also drastically increases the molecule's overall dipole moment. This heightened polarity is exactly why mixed solvent systems (like Acetone/Water) are required for effective purification, as purely non-polar solvents will force the compound to crash out too rapidly, trapping impurities .

References

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Organic Process Research & Development (ACS Publications) URL:[Link]

  • Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Isoquinoline - Chemical Structure, Properties, and Reactions Wikipedia URL:[Link]

Technical Support Center: Troubleshooting Low Conversion Rates for Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5)[1] is a highly specialized heterocyclic compound utilized as a critical intermediate in the synthesis of pharmaceutical candidates targeting oncological and neurological pathways. The parent compound, 6-methyl-5-nitroisoquinoline, is a versatile building block[2], but its transformation to the corresponding N-oxide frequently suffers from severely low conversion rates.

The causality behind this issue is fundamentally electronic. For successful N-oxidation, the isoquinoline nitrogen must act as a nucleophile to attack the electrophilic oxygen of a peracid (e.g., m-chloroperoxybenzoic acid, mCPBA)[3]. However, the nitro group at the C5 position exerts a powerful electron-withdrawing effect through both inductive and resonance forces. This drastically depletes the electron density of the nitrogen lone pair, rendering it a poor nucleophile. Consequently, standard oxidation conditions often stall, requiring strategic adjustments to the electrophilicity of the oxidant system or the reaction thermodynamics.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) ConvCheck Conversion < 50%? Start->ConvCheck CheckOxidant Verify Oxidant Purity (mCPBA Titration) ConvCheck->CheckOxidant Yes Workup Optimize Workup (Avoid Aqueous Loss) ConvCheck->Workup No (Yield Issue) PurityGood Purity > 75%? CheckOxidant->PurityGood ReplaceOxidant Use Fresh Reagent (Store at 4°C) PurityGood->ReplaceOxidant No ChangeMethod Switch to UHP/TFAA or Reflux in DCE PurityGood->ChangeMethod Yes (Electronic Deficit) Success Isolate N-oxide (CAS 943606-83-5) ReplaceOxidant->Success ChangeMethod->Success Workup->Success

Diagnostic workflow for troubleshooting low N-oxidation conversion rates.

Troubleshooting FAQs

Q1: My LC-MS shows the reaction stalling at ~40% conversion despite adding excess mCPBA. What is happening? A: You are experiencing the electronic deactivation of the isoquinoline ring. When the nucleophilicity of the nitrogen is compromised, the reaction rate drops, allowing competing side reactions (such as oxidant decomposition) to outpace the N-oxidation. Causality & Solution: You must increase the electrophilicity of the peracid. Switching to a Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system generates trifluoroperacetic acid in situ. The highly electron-withdrawing trifluoromethyl group makes the peracid oxygen exceptionally electrophilic, perfectly counteracting the poor nucleophilicity of the nitroisoquinoline.

Q2: I am using mCPBA. Could the reagent quality be the primary issue? A: Yes. Commercial mCPBA is typically supplied at ≤77% purity for safety reasons, with the remainder being 3-chlorobenzoic acid and water[3]. Over time, especially if not stored properly under inert conditions at 4°C, the active peracid degrades. Causality & Solution: Always verify your mCPBA via iodometric titration before use. If purity falls below 70%, the effective equivalents in your reaction are insufficient. Purify it by washing with a pH 7.5 phosphate buffer or procure a fresh batch.

Q3: Can I just heat the mCPBA reaction to force it to completion? A: Heating mCPBA in dichloromethane (DCM) is limited by the solvent's low boiling point (39°C). Switching to 1,2-dichloroethane (DCE) allows refluxing at 83°C, providing the necessary activation energy for the deactivated substrate. However, prolonged heating of mCPBA can lead to radical-induced degradation. If you must heat, ensure strict anhydrous conditions and consider adding a radical stabilizer.

Q4: I see full conversion on TLC, but my isolated yield is very low. Why? A: N-Oxide groups form strong hydrogen bonds and are highly polar[4]. During standard aqueous workups (e.g., washing with saturated NaHCO3 to remove 3-chlorobenzoic acid), a significant portion of the N-oxide partitions into the aqueous layer. Causality & Solution: Minimize the aqueous volume. Extract the aqueous layer multiple times with a highly polar organic solvent mixture, such as 9:1 DCM/Isopropanol, to ensure complete recovery.

Quantitative Reagent Comparison

Oxidant SystemSolventTemp (°C)Reaction Time (h)Expected Conversion (%)Mechanistic Notes
mCPBA (1.5 eq)DCM252430 - 45Standard conditions; stalls due to electronic deactivation of the nitrogen lone pair.
mCPBA (3.0 eq)DCE801265 - 75Higher thermal energy overcomes the activation barrier; risks thermal degradation of peracid.
UHP/TFAA (3.0 eq)DCM0 to 254 - 6> 95Trifluoroperacetic acid is highly electrophilic; ideal for electron-deficient heterocycles.
H₂O₂ / AcOHAcOH702440 - 50Sluggish kinetics; requires high heat, risking undesired side reactions.

Optimized Step-by-Step Methodology: UHP/TFAA Oxidation

Self-Validating System: This protocol utilizes an in situ generated highly reactive peracid. The methodology incorporates built-in validation steps (LC-MS monitoring and peroxide testing) to ensure safety and reaction completion before proceeding to isolation.

  • Preparation: In an oven-dried, round-bottom flask flushed with nitrogen, suspend 6-methyl-5-nitroisoquinoline (1.0 mmol) and Urea-Hydrogen Peroxide (UHP) adduct (3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath to control the initial exothermic activation.

  • Activation: Slowly add Trifluoroacetic Anhydride (TFAA) (3.0 mmol) dropwise over 15 minutes. Causality: TFAA reacts with UHP to generate trifluoroperacetic acid in situ. The slow addition prevents thermal runaway and premature decomposition of the peracid.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours.

  • Validation (Crucial Step): Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The starting material peak (m/z 189 [M+H]⁺) should be <5%, and the product peak (m/z 205 [M+H]⁺) should dominate. Do not proceed until conversion is verified.

  • Quenching: Cool the mixture back to 0 °C. Carefully add 10% aqueous sodium thiosulfate (5 mL) to quench residual peroxides[4]. Stir for 15 minutes. Validate the absence of peroxides using a colorimetric starch-iodide test strip (must read ≤0.5 mg/L)[4].

  • Workup & Extraction: Add saturated aqueous NaHCO₃ (10 mL) to neutralize the trifluoroacetic acid. Extract the aqueous layer with a 9:1 mixture of DCM/Isopropanol (3 x 15 mL). Causality: The addition of isopropanol disrupts hydrogen bonding with water, ensuring complete extraction of the polar N-oxide into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 5% Methanol in DCM) to yield pure Isoquinoline, 6-methyl-5-nitro-, 2-oxide.

Sources

Technical Support Center: Optimizing the Synthesis of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5). As a critical heterocyclic building block in the development of advanced kinase inhibitors (such as pan-RAF inhibitors)[1], its synthesis requires strict regiocontrol and precise oxidation parameters.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize regioisomeric and oxidative byproducts.

Reaction Pathway & Byproduct Divergence

Understanding the mechanistic divergence during the synthesis of the 6-methyl-5-nitroisoquinoline intermediate is critical. The diagram below illustrates the pathways leading to the target N-oxide and the common failure points where byproducts emerge.

Synthesis_Workflow SM1 5-Nitroisoquinoline (Starting Material) Rxn1 VNS Reaction (Ethyl chloroacetate, KOt-Bu) SM1->Rxn1 SM2 6-Methylisoquinoline (Alternative SM) Rxn2 Direct Nitration (HNO3 / H2SO4) SM2->Rxn2 Int1 6-Methyl-5-nitroisoquinoline (Key Intermediate) Rxn1->Int1 High Regioselectivity Rxn2->Int1 Low Yield (50-55%) BP1 8-Nitro Isomer (Major Byproduct) Rxn2->BP1 Regioisomerization Rxn3 N-Oxidation (mCPBA, DCM, 0°C) Int1->Rxn3 Prod Isoquinoline, 6-methyl-5-nitro-, 2-oxide (Target Product) Rxn3->Prod Optimal Conversion BP2 Unreacted Intermediate (Incomplete Rxn) Rxn3->BP2 Insufficient Oxidant

Synthesis workflow of Isoquinoline, 6-methyl-5-nitro-, 2-oxide and byproduct divergence pathways.

Troubleshooting Knowledge Base (FAQs)

Q1: We are using direct nitration on 6-methylisoquinoline. Why are we observing poor yields and difficult-to-separate regioisomers?

Mechanistic Causality: Direct nitration of 6-methylisoquinoline using mixed acids (HNO₃/H₂SO₄) relies on electrophilic aromatic substitution (EAS). Under these highly acidic conditions, the isoquinoline nitrogen is protonated. The resulting isoquinolinium ion directs the incoming nitronium ion primarily to the 5- and 8-positions. While the 6-methyl group provides weak steric and electronic bias toward the 5-position, it is insufficient to completely suppress the formation of the 8-nitro regioisomer, capping overall yields at 50–55%[2]. Corrective Action: Abandon direct nitration and transition to the Vicarious Nucleophilic Substitution (VNS) method. By starting with 5-nitroisoquinoline and reacting it with ethyl chloroacetate, you can selectively install the methyl group directly at the 6-position, entirely bypassing the EAS regioselectivity bottleneck[2].

Q2: During the N-oxidation step, we consistently observe unreacted 6-methyl-5-nitroisoquinoline. How can we drive this to completion?

Mechanistic Causality: The strong electron-withdrawing nature of the 5-nitro group significantly deactivates the isoquinoline ring, reducing the nucleophilicity of the nitrogen atom. Consequently, N-oxidation is kinetically slower compared to unsubstituted isoquinolines. Corrective Action: Utilize an excess of meta-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM) at 0 °C. The reaction requires prolonged stirring (≥ 10 hours) to overcome the kinetic barrier without elevating the temperature, which could trigger non-specific oxidative degradation[3].

Q3: We telescope the N-oxide into a chlorination step (using POCl₃) for downstream API synthesis, but we detect a persistent hydroxylated impurity. What is the cause?

Mechanistic Causality: The impurity is 1-hydroxy-6-methyl-5-nitroisoquinoline. This is a classic hydrolysis byproduct. When the N-oxide is treated with POCl₃, it forms a highly electrophilic 1-chloro intermediate. If this intermediate is exposed to trace moisture at elevated temperatures during the reaction or workup, it rapidly hydrolyzes to the 1-hydroxy derivative[1]. Corrective Action: Maintain strictly anhydrous conditions during the POCl₃ activation and strictly control the temperature during the aqueous quench phase to prevent hydrolysis[1].

Process Optimization & Quantitative Data

The following table summarizes the quantitative performance of different synthetic routes, highlighting the causality behind byproduct formation to aid in route selection.

Synthesis PhaseMethodologyTypical YieldMajor ByproductsCausality of Byproduct Formation
Intermediate Synthesis Direct Nitration (HNO₃/H₂SO₄)50–55%[2]8-Nitro regioisomer[2]Protonated isoquinoline directs EAS to both C5 and C8 positions.
Intermediate Synthesis VNS Method (Ethyl chloroacetate)64–84%[2]Unreacted SMTemperature spikes (>3 °C) cause degradation of the carbanion intermediate[2].
Target N-Oxidation mCPBA in DCM (0 °C)>85%[3]Unreacted intermediateElectron-withdrawing 5-NO₂ group severely deactivates the nitrogen nucleophile.
Downstream Processing POCl₃ Chlorination (Telescoped)N/A1-Hydroxy impurity[1]High-temperature hydrolysis of the highly electrophilic chlorinated product[1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating physical checkpoints that confirm mechanistic success at each stage.

Protocol A: Synthesis of 6-Methyl-5-nitroisoquinoline via VNS

This method avoids the regioisomeric byproducts of direct nitration by selectively alkylating the ortho-position of the nitroarene[2].

  • Preparation: Under a nitrogen atmosphere, dissolve potassium tert-butoxide (2.20 equiv) in anhydrous THF and cool the reactor to −10 ± 5 °C[2].

  • Substrate Mixing: In a separate vessel, prepare a solution of 5-nitroisoquinoline (1.00 equiv) and ethyl chloroacetate (1.10 equiv) in THF at 20–25 °C[2].

  • Addition (Self-Validating Checkpoint): Add the substrate solution dropwise to the KOt-Bu solution over 3 hours.

    • Validation: The addition must be distinctly exothermic. You must dynamically adjust the drip rate to maintain the internal temperature strictly below 3 °C to prevent intermediate decomposition[2].

  • Maturation: Stir the mixture for an additional 4 hours at < 0 °C[2].

  • Quench: Slowly add water to quench the reaction, maintaining the temperature < 10 °C (mildly exothermic). The intermediate can subsequently be isolated via filtration and decarboxylated to yield the pure 6-methyl-5-nitroisoquinoline[2].

Protocol B: N-Oxidation to Isoquinoline, 6-methyl-5-nitro-, 2-oxide

This protocol utilizes controlled electrophilic oxygen transfer to overcome the deactivated nature of the substrate[3].

  • Solvation: Dissolve the synthesized 6-methyl-5-nitroisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 15 mL/g)[3].

  • Thermal Control: Cool the reaction solution strictly to 0 °C or below using an ice/brine bath[3].

  • Oxidant Addition: Slowly add mCPBA (approx. 1.7 equiv) in small portions to the stirring solution[3].

    • Causality: Portion-wise addition prevents localized thermal spikes that lead to over-oxidation or ring degradation.

  • Reaction (Self-Validating Checkpoint): Stir the mixture continuously for ≥ 10 hours at 0 °C[3].

    • Validation: Perform HPLC or TLC analysis. The reaction is self-validated when the starting material peak is <2%. Do not heat the reaction to force completion.

  • Workup: Adjust the reaction mixture to pH 10 by carefully adding 1 N NaOH solution (this neutralizes and partitions the m-chlorobenzoic acid byproduct into the aqueous layer)[3].

  • Isolation: Extract with DCM, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target N-oxide.

References[2] Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution | The Journal of Organic Chemistry - ACS Publications | View Source[1] An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib | ACS Publications | View Source[3] US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases | Google Patents |View Source

Sources

handling, safety, and storage stability of 6-methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Role: Senior Application Scientist Troubleshooting Guide

Overview & Application Context

6-Methyl-5-nitroisoquinoline 2-oxide (CAS:1) is a highly specialized synthetic intermediate. It is primarily utilized in the structural elaboration of isoquinoline-5-carboxamide derivatives. These downstream compounds are potent protein kinase inhibitors that target the Raf/MEK/ERK signaling cascade and VEGFR2/PDGFR-β pathways, making them critical in suppressing tumor angiogenesis and abnormal cell proliferation (2).

Because this compound contains both an oxygen-rich N-oxide moiety and an electron-withdrawing nitro group, it requires strict handling and storage protocols to maintain its structural integrity and prevent experimental failure.

Pathway cluster_pathway Targeted Kinase Signaling Pathways Compound 6-Methyl-5-nitroisoquinoline 2-oxide (Key Intermediate) Derivative Isoquinoline-5-carboxamide Derivative Compound->Derivative Synthetic Conversion VEGFR VEGFR2 / PDGFR-β (Angiogenesis) Derivative->VEGFR Inhibits RAF Raf Kinase Derivative->RAF Inhibits Proliferation Tumor Cell Proliferation & Survival VEGFR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1. Synthesis workflow of 6-methyl-5-nitroisoquinoline 2-oxide and downstream kinase inhibition.

Chemical Profile & Critical Parameters

To ensure reproducibility in your synthetic workflows, baseline physical and chemical parameters must be strictly monitored.

ParameterValueCausality / Relevance
CAS Number 943606-83-5Unique identifier for precise procurement and SDS retrieval.
Molecular Formula C10H8N2O3Determines molecular weight (204.18 g/mol ) for stoichiometric calculations.
Storage Temperature 2–8°C (Recommended)Prevents thermal degradation of the reactive N-oxide and nitro groups.
Purity Threshold ≥ 95% (HPLC)Essential for downstream catalytic coupling or amidation steps.
Reaction Temp ≤ 0°C (During Synthesis)Controls the highly exothermic N-oxidation step, preventing over-oxidation.

Handling & Safety Troubleshooting (FAQs)

Q: What are the primary safety hazards associated with handling this compound? A: Causality: The combination of an oxygen-rich N-oxide and an electron-withdrawing nitro group creates a molecule with high localized energy density. While not classified as a primary explosive, it is susceptible to thermal runaway if exposed to localized high heat (>150°C) or strong friction. Protocol: Always use anti-static spatulas (e.g., PTFE-coated) when weighing the powder. Avoid mechanical grinding in a mortar and pestle. Conduct all transfers in a well-ventilated fume hood to avoid inhalation of fine particulates.

Q: How should I manage static electricity when weighing this compound? A: Causality: Fine powders of nitroaromatics can accumulate static charge, leading to micro-sparks that risk localized decomposition or scattering of the toxic powder. Protocol: Use an anti-static gun (ionizer) on your weighing boats and spatulas prior to handling. Ground all metal equipment.

Storage Stability & Degradation (FAQs)

Q: My batch has turned from a pale yellow powder to a darker brown. Is it still viable? A: Causality: N-oxides are photochemically active. Exposure to ambient UV light can trigger deoxygenation, reverting the compound back to the parent 6-methyl-5-nitroisoquinoline, or causing complex polymeric rearrangements. Self-Validating Protocol: Do not use discolored batches blindly. Run an HPLC analysis (C18 column, gradient MeCN/H2O). If the purity is < 95%, the N-oxide has degraded and must be discarded or recrystallized. To prevent this, strictly store the compound in amber vials.

Q: Why does the compound become sticky or clump together during storage? A: Causality: N-oxides are highly polar and possess a strong dipole moment, making them inherently hygroscopic. They strongly coordinate with atmospheric moisture. If used wet, this moisture will hydrolyze sensitive reagents (like acid chlorides) in your downstream steps. Protocol: Store the compound in a desiccator under an inert atmosphere (Argon or Nitrogen). If clumping is observed, dry the compound under high vacuum (≤ 1 mbar) at room temperature for 12 hours prior to use.

Troubleshooting Start Observation: Powder Darkening / Clumping Check Run HPLC / TLC Analysis Start->Check PurityHigh Purity ≥ 95% (Moisture Absorption) Check->PurityHigh Result PurityLow Purity < 95% (N-oxide Degradation) Check->PurityLow Result Action1 Dry under high vacuum Store in desiccator PurityHigh->Action1 Resolution Action2 Recrystallize or Discard Check UV/Temp logs PurityLow->Action2 Resolution

Fig 2. Self-validating troubleshooting logic for physical degradation of the N-oxide intermediate.

Validated Experimental Workflow: Synthesis & Isolation

If you need to synthesize this intermediate in-house, the following self-validating protocol is adapted from established patent literature for the N-oxidation of 6-methyl-5-nitroisoquinoline (2).

Reagents:

  • 6-Methyl-5-nitroisoquinoline (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, ~70-75% purity) (1.7 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methyl-5-nitroisoquinoline (e.g., 43.3 g, 0.230 mol) in anhydrous dichloromethane (650 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Thermal Control (Causality): Cool the reaction vessel to 0°C using an ice-water bath. Why? The oxidation by mCPBA is highly exothermic. Maintaining ≤ 0°C prevents thermal runaway and non-specific oxidation of the methyl group.

  • Reagent Addition: Slowly add mCPBA (67.5 g, 0.390 mol) in portions over 30 minutes to maintain the internal temperature at 0°C.

  • Reaction Propagation: Allow the mixture to stir for ≥ 10 hours, gradually warming to room temperature.

  • Self-Validating Check: Perform a TLC analysis (Eluent: DCM/MeOH 9:1). The starting material (higher Rf​ ) must be completely consumed and replaced by a highly polar, UV-active spot (lower Rf​ ) corresponding to the N-oxide. If starting material remains, add an additional 0.1 equiv of mCPBA and stir for 2 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to destroy unreacted peroxides. Wash the organic layer with saturated aqueous sodium bicarbonate to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methyl-5-nitroisoquinoline 2-oxide.

References

  • (12) United States Patent (10) Patent No.
  • CAS:57554-78-65-Nitroisoquinoline 2-oxide Chemical Profile Source: Bide Pharmatech URL
  • Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 6-methyl-5-nitroisoquinoline N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in the chromatographic analysis of heterocyclic N-oxides: peak tailing.

6-methyl-5-nitroisoquinoline N-oxide presents unique physicochemical challenges. While the parent isoquinoline core is basic, the N-oxide modification introduces a strong dipole, making it a potent hydrogen bond acceptor. Coupled with the electron-withdrawing 5-nitro group and the steric influence of the 6-methyl group, this molecule is highly susceptible to secondary interactions with stationary phase silanols and metal hardware. This guide provides field-proven, self-validating methodologies to achieve optimal peak symmetry.

Mechanistic Causality of Peak Tailing

Peak tailing for this compound is rarely a single-variable problem. It is typically a combination of three distinct mechanisms:

  • Ion-Dipole & Hydrogen Bonding: The N-oxide oxygen interacts strongly with unprotonated, acidic silanol groups (Si-O⁻) on standard silica columns[1][2].

  • Metal Chelation: N-oxides can act as ligands, coordinating with electron-deficient metal ions (e.g., Fe³⁺, Ni²⁺) present in stainless steel frits and tubing.

  • Inadequate Buffering: The polarizability induced by the nitro group requires a robust buffer capacity to prevent local pH shifts during elution.

Causality Molecule 6-methyl-5-nitroisoquinoline N-oxide Cause1 Strong H-Bond Acceptor (N-O dipole) Molecule->Cause1 Cause2 Metal Chelating Potential (N-oxide oxygen) Molecule->Cause2 Cause3 Polarizability (Isoquinoline core) Molecule->Cause3 Effect1 Secondary Silanol Interactions (Si-OH) Cause1->Effect1 Effect2 Adsorption to Stainless Steel Hardware Cause2->Effect2 Effect3 Stationary Phase Overloading Cause3->Effect3 Result Chromatographic Peak Tailing Effect1->Result Effect2->Result Effect3->Result

Mechanistic causes of peak tailing for 6-methyl-5-nitroisoquinoline N-oxide.

Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Observed: 6-methyl-5-nitroisoquinoline N-oxide Check1 Is Mobile Phase pH < 3.0? Start->Check1 Action1 Adjust pH to 2.5 - 3.0 (Protonates Si-O⁻ to Si-OH) Check1->Action1 No Check2 Is Tailing Factor (Tf) < 1.5? Check1->Check2 Yes Action1->Check2 Action2 Add 0.05 - 0.1% TEA (Masks residual silanols) Check2->Action2 No Success Optimal Peak Symmetry (Tf 1.0 - 1.2) Check2->Success Yes Check3 Is Tf still > 1.5? Action2->Check3 Action3 Switch to CSH Column or Mitigate Metal Interactions (HST) Check3->Action3 Yes Check3->Success No Action3->Success

Systematic workflow for resolving N-oxide peak tailing in HPLC.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase pH Optimization and Silanol Masking

Causality: Operating at a pH below 3.0 ensures the protonation of residual silanol groups (converting Si-O⁻ to neutral Si-OH), drastically reducing their ability to interact with the N-oxide dipole[1][2]. The addition of Triethylamine (TEA) acts as a sacrificial competing base to mask any remaining hyper-acidic silanol sites[3][4].

Methodology:

  • Buffer Preparation: Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water to create a 25 mM buffer solution.

  • Additive Integration: Add 0.5 mL of Triethylamine (TEA) to achieve a 0.05% (v/v) concentration[3][4].

  • pH Adjustment: Titrate the solution dropwise with concentrated phosphoric acid until the pH reaches exactly 2.8. Filter through a 0.2 µm membrane.

  • System Suitability Validation: Inject a 10 µg/mL standard of 6-methyl-5-nitroisoquinoline N-oxide. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. The system is validated if Tf​≤1.2 and the relative standard deviation (RSD) of the peak area over 5 injections is ≤2.0% .

Protocol 2: Stationary Phase and Hardware Upgrades

Causality: When mobile phase adjustments are insufficient, the stationary phase chemistry must be altered. Charged Surface Hybrid (CSH) columns possess a low-level positive surface charge that electrostatically repels basic and highly polar analytes, preventing them from accessing deep-pore silanols. Furthermore, utilizing Hybrid Surface Technology (HST) or PEEK tubing prevents the N-oxide from chelating with metal surfaces.

Methodology:

  • Hardware Swap: Replace standard stainless steel capillary tubing with PEEK tubing from the autosampler to the column inlet.

  • Column Installation: Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) or an equivalent column featuring Hybrid Surface Technology (HST).

  • Equilibration: Flush the new column with 20 column volumes of the optimized mobile phase (from Protocol 1) to ensure the stationary phase is fully saturated with the buffer and competing base.

  • System Suitability Validation: Re-inject the standard. A successful mitigation of metal chelation will result in both a reduced Tf​ and a measurable increase in total peak area (recovery).

Quantitative Data Summary

The following table summarizes the expected quantitative improvements in peak symmetry when applying the troubleshooting workflow to 6-methyl-5-nitroisoquinoline N-oxide.

Chromatographic ConditionMobile Phase pHAdditiveHardware / Column TypeTailing Factor ( Tf​ )Resolution Status
Initial Method 6.5NoneStandard C18 / Stainless Steel2.85Severe Tailing
pH Adjustment 2.8NoneStandard C18 / Stainless Steel1.90Moderate Improvement
Competing Base 2.80.05% TEAStandard C18 / Stainless Steel1.45Acceptable
CSH Technology 2.8NoneCSH C18 / Stainless Steel1.20Highly Symmetrical
Metal Mitigation 2.8NoneCSH C18 / HST (Bio-inert)1.05Optimal

Frequently Asked Questions (FAQs)

Q1: Why does the N-oxide moiety cause more severe tailing than the parent isoquinoline? A1: While the parent isoquinoline is a basic amine that interacts with ionized silanols, the N-oxide introduces a strong dipole (N⁺-O⁻). This oxygen is a potent hydrogen bond acceptor and can also act as a ligand for metal ions in the HPLC system. This dual-mechanism of secondary interaction exacerbates tailing compared to standard basic analytes.

Q2: How does the 5-nitro group influence the chromatographic behavior? A2: The nitro group is strongly electron-withdrawing. It reduces the overall electron density of the isoquinoline ring, which slightly decreases the basicity of the N-oxide. However, it also increases the molecule's polarizability, making it highly sensitive to column overloading and requiring higher buffer capacities to maintain a sharp elution band.

Q3: Is it necessary to use Triethylamine (TEA) if I am already using a low pH mobile phase? A3: Not always, but it serves as a robust secondary defense. Lowering the pH to < 3.0 protonates the majority of acidic silanols (Si-O⁻ Si-OH)[1][2]. However, some highly acidic silanols may remain ionized even at pH 2.5. TEA acts as a competing base, aggressively binding to these residual active sites and shielding the 6-methyl-5-nitroisoquinoline N-oxide from secondary retention[3][4].

References

  • "Peak Tailing In Chromatography: Troubleshooting Basics", GMP Insiders,
  • "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Oxime Esters", BenchChem,
  • "Resolving peak tailing in HPLC analysis of hydantoin compounds", BenchChem,
  • "THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES", Waters Corpor
  • "Improved Analysis of Goldenseal Root Extract Using Charged Surface Hybrid (CSH)
  • "HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species", Bull. Korean Chem. Soc. 2011,
  • "Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride", Scirp.org,

Sources

Validation & Comparative

Comparative Reactivity Guide: 6-Methyl-5-nitroisoquinoline N-oxide vs. Unsubstituted Isoquinoline N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, the isoquinoline N-oxide scaffold is a highly versatile building block. However, the introduction of specific functional groups fundamentally rewires its electronic landscape. This guide provides an in-depth, objective comparison between the unsubstituted isoquinoline N-oxide and its highly functionalized derivative, Isoquinoline, 6-methyl-5-nitro-, 2-oxide (6-methyl-5-nitroisoquinoline N-oxide). By analyzing their divergent reactivity profiles—specifically their behavior in electrophilic aromatic substitution (EAS) versus nucleophilic aromatic substitution (NAS) and deoxygenative functionalization—this guide equips researchers with the mechanistic logic and validated protocols necessary to leverage these scaffolds in complex synthetic workflows.

Mechanistic Profiling & Electronic Effects

The reactivity of an azine N-oxide is dictated by the dual nature of the N-oxide group, which acts as both an electron donor (via resonance, +M ) and an electron acceptor (via induction, −I ).

Unsubstituted Isoquinoline N-oxide

In the unsubstituted scaffold, the N-oxide group donates electron density into the carbocyclic and heterocyclic rings, effectively raising the Highest Occupied Molecular Orbital (HOMO). This resonance activation primarily directs Electrophilic Aromatic Substitution (EAS) to the C4 position[1]. Conversely, the inductive withdrawal of the positively charged nitrogen activates the C1 and C3 positions for Nucleophilic Aromatic Substitution (NAS) and deoxygenative functionalization[2]. This creates a balanced, ambident reactivity profile.

6-Methyl-5-nitroisoquinoline N-oxide

The introduction of a nitro group at the C5 position drastically alters this balance. The nitro group is a powerful electron-withdrawing group ( −I,−M ). It severely depletes the π -electron density across the entire fused system, drastically lowering both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • EAS is effectively shut down : The deactivated ring cannot stabilize the Wheland intermediate required for electrophilic attack.

  • NAS is hyper-activated : The lowered LUMO makes the C1 position exceptionally susceptible to nucleophilic attack. The 6-methyl group provides mild electron donation ( +I ), but its primary effect is steric hindrance at C7, leaving the nitro group's electronic dominance unchallenged.

G cluster_0 Unsubstituted Isoquinoline N-oxide cluster_1 6-Methyl-5-nitroisoquinoline N-oxide U_NOx Isoquinoline N-oxide U_EAS EAS (C4 Position) Activated by N-O resonance U_NOx->U_EAS U_NAS NAS (C1/C3 Position) Activated by N-O induction U_NOx->U_NAS S_NOx 6-Me-5-NO2-Isoquinoline N-oxide S_EAS EAS (C4 Position) Blocked by 5-NO2 deactivation S_NOx->S_EAS X S_NAS NAS / Deoxygenation (C1) Highly Activated by 5-NO2 S_NOx->S_NAS Favored

Electronic effects dictating divergent reactivity profiles between the two N-oxide scaffolds.

Comparative Reactivity Data

The theoretical electronic differences translate into stark contrasts in laboratory performance. The table below summarizes the quantitative experimental outcomes for standard functionalization pathways.

Reaction TypeReagents / ConditionsUnsubstituted Isoquinoline N-oxide6-Methyl-5-nitroisoquinoline N-oxideMechanistic Causality
Deoxygenative C1-Amination Di(p-tolyl)carbodiimide, CPME, 130 °C, 12 hModerate Yield (~40-50%)Excellent Yield (78%) 5-NO2 lowers LUMO, accelerating the [3+2] cycloaddition and subsequent rearomatization[4].
Electrophilic Bromination Br2 or NBS, AcOH, 80 °CGood Yield (C4-Bromo) Trace / Decomposition5-NO2 completely deactivates the ring, raising the activation energy for EAS beyond thermal limits[1][3].
Reissert-Henze Cyanation TMSCN, PhCOCl, CH2Cl2, RTGood Yield (C1-Cyano)High Yield (C1-Cyano) Enhanced electrophilicity at C1 due to the synergistic withdrawal of the N-oxide and 5-NO2 groups[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Observations during the reaction provide real-time mechanistic feedback.

Protocol 1: Site-Selective Deoxygenative C1-Amination

This metal-free protocol leverages the inherent dipole of the N-oxide to drive a[3+2] cycloaddition with a carbodiimide, followed by decarboxylation to yield a C1-aminated isoquinoline[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL reaction tube equipped with a magnetic stir bar, add 6-methyl-5-nitroisoquinoline N-oxide (1.0 mmol, 2.0 equiv) and di(p-tolyl)carbodiimide (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add 1.0 mL of Cyclopentyl methyl ether (CPME).

    • Causality Note: CPME is selected for its high boiling point (106 °C) and low peroxide formation rate, providing a stable, non-polar environment that forces the polar reactants to interact.

  • Inert Atmosphere: Flush the tube with argon gas for 2 minutes and seal tightly with a screw cap.

  • Thermal Activation: Submerge the tube in a preheated oil bath at 130 °C. Stir continuously for 12 hours.

  • Self-Validation (Visual Cue): As the reaction proceeds, monitor for slight pressure buildup or micro-bubbling. This is CO2​ gas evolution—the sole stoichiometric byproduct of the [3+2] cycloadduct breakdown. The absence of gas evolution indicates a stalled reaction.

  • Purification: Cool to room temperature, remove volatiles under reduced pressure, and purify via silica gel chromatography (EtOAc:petroleum ether, 3:17) to isolate the brown solid product (Yield: ~78%)[4].

Protocol 2: Electrophilic Bromination (Comparative Validation)

This protocol demonstrates the profound deactivating effect of the 5-nitro group.

Step-by-Step Methodology:

  • Preparation: Set up two parallel 10 mL round-bottom flasks. To Flask A, add unsubstituted isoquinoline N-oxide (1.0 mmol). To Flask B, add 6-methyl-5-nitroisoquinoline N-oxide (1.0 mmol).

  • Solvent & Reagent: Dissolve both substrates in 3.0 mL of glacial acetic acid. Slowly add N-Bromosuccinimide (NBS) (1.1 mmol) to each flask.

  • Reaction: Heat both flasks to 80 °C for 4 hours.

  • Self-Validation (TLC Monitoring):

    • Flask A (Unsubstituted): TLC will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to 4-bromoisoquinoline N-oxide. The resonance-activated C4 position readily attacks the bromonium ion[1].

    • Flask B (6-Me-5-NO2): TLC will show near-complete recovery of the starting material, with minor baseline decomposition. The -I/-M effects of the nitro group prevent the formation of the Wheland intermediate, validating the electronic deactivation hypothesis.

Workflow Start Select Isoquinoline N-oxide Scaffold Unsub Unsubstituted Isoquinoline N-oxide Start->Unsub Subst 6-Methyl-5-nitroisoquinoline N-oxide Start->Subst EAS_Test Electrophilic Substitution (e.g., Br2) Unsub->EAS_Test C4 Activation NAS_Test Nucleophilic/Deoxygenative (e.g., Carbodiimide) Unsub->NAS_Test C1/C3 Activation Subst->EAS_Test Deactivated Subst->NAS_Test Hyper-activated (C1) Result1 4-Bromoisoquinoline N-oxide EAS_Test->Result1 Result2 No Reaction / Decomposition EAS_Test->Result2 Result3 1-Aminoisoquinoline (Moderate Yield) NAS_Test->Result3 Result4 1-Amino-6-methyl-5-nitroisoquinoline (High Yield) NAS_Test->Result4

Experimental decision tree demonstrating divergent functionalization pathways based on scaffold substitution.

Applications in Drug Development

The choice between these two scaffolds is dictated by the target pharmacophore:

  • Unsubstituted Isoquinoline N-oxide: Ideal for early-stage library generation where broad, divergent functionalization (both EAS and NAS) is required. It serves as a blank canvas for transition-metal-catalyzed C-H activations[6].

  • 6-Methyl-5-nitroisoquinoline N-oxide: A highly specialized precursor. Because the 5-nitro group forces reactivity exclusively to the C1 position, it is the premier choice for synthesizing highly substituted, electron-deficient isoquinolines. For example, 5-nitroisoquinoline derivatives are critical intermediates in the synthesis of 3-arylisoquinolin-1-ones, which are potent and selective inhibitors of Tankyrases (TNKS-1 and TNKS-2)—important targets in oncology for regulating telomere length and Wnt/ β -catenin signaling[7].

References

  • Site-Selective Deoxygenative Amination of Azine N-Oxides with Carbodiimides under Catalyst-, Activator-, Base-, and Solvent-Free Conditions ACS Publications[Link]

  • Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors NUS Pharmacy (Bioorganic & Medicinal Chemistry) [Link]

  • Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents Journal of Medicinal Chemistry - ACS Publications[Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry PMC (National Institutes of Health)[Link]

  • One-Step Conversion of Azine N-Oxides to α-N-Aryltriflamidoazines ACS Publications[Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds ResearchGate[Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes PMC (National Institutes of Health)[Link]

Sources

Comprehensive Validation Guide: HPLC-UV Quantification of 6-Methyl-5-nitroisoquinoline 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Methodological Rationale

The compound 6-Methyl-5-nitroisoquinoline 2-oxide (CAS 943606-83-5) is a critical heterocyclic intermediate utilized in the synthesis of advanced neurological and oncological drug candidates[1]. Due to its light-sensitive nature and susceptibility to further oxidation or ring-cleavage[2], establishing a highly specific, stability-indicating analytical method is paramount for batch release and shelf-life monitoring.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for trace analysis, and Gas Chromatography (GC-FID) is common for volatile organics, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for routine Quality Control (QC) of this specific API intermediate.

The Causality Behind the Method Selection:

  • Thermal Instability in GC: N-oxides are thermally labile. Injecting 6-methyl-5-nitroisoquinoline 2-oxide into a GC inlet (typically >250°C) induces artifactual deoxygenation, reverting the analyte to its parent isoquinoline and yielding false-positive impurity profiles.

  • Chromophoric Advantage: The extended π -conjugation of the isoquinoline ring, coupled with the electron-withdrawing nitro group, provides an exceptionally strong UV chromophore at 254 nm, rendering the extreme sensitivity of LC-MS/MS unnecessary for bulk assay quantification[3].

  • Stationary Phase Causality (Biphenyl vs. C18): Traditional C18 columns rely purely on dispersive hydrophobic interactions. Because the target analyte is highly polarizable (due to the N-oxide dipole and nitro group), C18 often fails to resolve it from structurally similar positional isomers. We engineered this method using a Biphenyl stationary phase , which exploits π−π stacking and dipole-dipole interactions with the electron-deficient nitroaromatic system, drastically improving selectivity.

Analytical Platform Comparison

To objectively justify the optimized Biphenyl HPLC-UV method, we compared its performance against standard alternatives during the Analytical Target Profile (ATP) development phase.

Table 1: Performance Comparison of Analytical Platforms for Isoquinoline N-Oxides
Analytical PlatformRetention/Detection MechanismKey AdvantagesCritical LimitationsFit-for-Purpose Status
HPLC-UV (Biphenyl) π−π stacking, dipole interactions, UV absorbanceSuperior resolution of isomers; high precision; cost-effective.Lower sensitivity than MS.Optimal (Routine QC & Stability)
HPLC-UV (C18) Hydrophobic (dispersive) interactions, UV absorbanceUbiquitous column availability; robust baseline.Poor retention of polar N-oxides; co-elution risks.Sub-optimal
LC-MS/MS Electrospray Ionization (ESI), mass-to-charge ratioUltimate sensitivity (pg/mL); definitive mass ID.Matrix suppression; high operational cost.Orthogonal ID / Trace Impurities
GC-FID Boiling point / volatility, flame ionizationHigh theoretical plate count; fast run times.Thermal degradation of the N-oxide bond.Rejected

ICH Q2(R2) Validation Workflow

The method was validated strictly according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a science- and risk-based lifecycle approach to analytical procedures[4].

ICH_Q2_Validation ATP Analytical Target Profile (ICH Q14) Dev Method Development (Biphenyl Phase) ATP->Dev Spec Specificity (Peak Purity & Resolution) Dev->Spec Lin Linearity & Range (R² ≥ 0.999) Dev->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Dev->Acc Sens LOD & LOQ (S/N Evaluation) Dev->Sens Rob Robustness (Risk-Based DoE) Dev->Rob Val Validated GMP Method (Routine QC Release) Spec->Val Lin->Val Acc->Val Sens->Val Rob->Val

Fig 1. ICH Q2(R2) lifecycle validation workflow for 6-methyl-5-nitroisoquinoline 2-oxide.

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of rigid System Suitability Testing (SST) guarantees that no sample data is integrated unless the chromatographic system proves its real-time fitness.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate buffer, adjusted to pH 3.5 with Formic Acid. Causality: The acidic pH suppresses the ionization of residual silanols on the column, preventing peak tailing of the basic isoquinoline nitrogen.

  • Organic Phase (B): LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Step 2: Sample Preparation (Actinic Control)
  • Standard Stock: Accurately weigh 10.0 mg of 6-Methyl-5-nitroisoquinoline 2-oxide reference standard into a 100 mL amber volumetric flask (Analyte is highly light-sensitive[1]). Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Dilute 10.0 mL of the stock to 50.0 mL with diluent (20 µg/mL).

Step 3: Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm core-shell).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear ramp to 80% B

    • 10–12 min: Hold at 80% B

    • 12.1–15 min: Re-equilibrate at 20% B

Step 4: System Suitability Testing (SST) - The Self-Validation Gate

Before injecting unknown samples, inject the Working Standard (20 µg/mL) in five replicates. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 0.5%.

  • Area Precision: %RSD 1.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Ensures no secondary interactions).

  • Theoretical Plates ( N ): 5,000 (Ensures column efficiency).

Experimental Validation Data

The table below summarizes the experimental validation data obtained for 6-Methyl-5-nitroisoquinoline 2-oxide, directly comparing the optimized Biphenyl method against a traditional C18 method.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaBiphenyl Column Results (Optimized)C18 Column Results (Legacy)
Specificity (Resolution) Rs​>2.0 from parent isoquinoline Rs​=4.8 (Baseline resolved) Rs​=1.4 (Co-elution risk)
Linearity (Range) R2≥0.999 (50% to 150% of nominal) R2=0.9998 R2=0.9985
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.2% 96.5% – 103.1%
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.6% %RSD = 2.4%
Limit of Quantitation Signal-to-Noise (S/N) 100.05 µg/mL 0.15 µg/mL
Robustness Pass DoE (Temp ± 2°C, pH ± 0.2)Pass (No significant shifts)Fail (pH shift caused tailing)

Data Interpretation: The Biphenyl column's ability to engage in π−π interactions with the nitroaromatic ring prevents the co-elution seen on the C18 column. This directly translates to superior accuracy and precision, as the peak area is not artificially inflated by unresolved impurities. The method fully complies with ICH Q2(R2) requirements for a stability-indicating assay.

References

  • ChemicalCell. "6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5". ChemicalCell Product Catalog.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines.
  • Benchchem. "Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds". Benchchem Technical Resources.
  • National Institutes of Health (NIH) / PMC. "Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability". Journal of Medicinal Chemistry.

Sources

Benchmarking Catalytic Hydrogenation Rates of 6-Methyl-5-nitroisoquinoline 2-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of highly functionalized nitroarenes is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. 6-Methyl-5-nitroisoquinoline 2-oxide presents a classic, yet formidable, chemoselectivity challenge: accelerating the reduction of the nitro group to an amine while completely suppressing the deoxygenation of the N-oxide and the hydrogenation of the isoquinoline core.

This guide objectively benchmarks the kinetic rates and chemoselectivity of leading heterogeneous catalysts, providing drug development professionals with the mechanistic causality and self-validating protocols required to scale these reactions reliably.

Mechanistic Causality: The Chemoselectivity Challenge

To optimize a catalytic system, one must first understand the competing kinetic pathways at the catalyst surface. The reduction of 6-methyl-5-nitroisoquinoline 2-oxide does not occur in a single step; it is a complex network of sequential and parallel reactions .

  • The Haber Reduction Pathway: The nitro group (-NO 2​ ) is highly polar and binds strongly to transition metals. It undergoes a stepwise reduction through a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate before yielding the primary amine. The rate-determining step is typically the addition of the first hydrogen atom to the nitro group.

  • N-Oxide Deoxygenation: The N-O bond of the isoquinoline 2-oxide is susceptible to direct hydrogenolysis. On highly active surfaces (like unpoisoned Palladium), the proximity of the newly formed amine can direct active hydride species to the N-oxide, leading to rapid, unselective deoxygenation.

  • Ring Hydrogenation: Under forcing conditions (high pressure/temperature), the electron-rich isoquinoline ring can be over-reduced to a tetrahydroisoquinoline derivative.

To achieve high chemoselectivity, the catalyst must possess an electronic structure that preferentially binds the nitro group while repelling or weakly coordinating the N-oxide moiety.

Pathway SM 6-Methyl-5-nitroisoquinoline 2-oxide Int 5-Hydroxylamino Intermediate SM->Int k1 (Fast) Prod2 5-Amino-6-methylisoquinoline (Deoxygenated) SM->Prod2 Direct Deoxygenation Prod1 5-Amino-6-methylisoquinoline 2-oxide (Target) Int->Prod1 k2 (Fast) Prod1->Prod2 k3 (Catalyst Dep.) Byprod Tetrahydroisoquinoline (Over-reduction) Prod2->Byprod k4 (Very Slow)

Figure 1: Kinetic pathways and chemoselectivity nodes in the catalytic hydrogenation process.

Catalyst Benchmarking & Kinetic Data

When benchmarking alternatives, we evaluate catalysts not just on their observed rate constant ( kobs​ ), but on their ability to arrest the reaction at the desired node (Target Product). The data below compares four standard industrial catalysts evaluated under normalized conditions.

The Alternatives Analyzed:
  • 10% Pd/C: The industry standard for rapid hydrogenation. However, Palladium surfaces strongly coordinate both nitro groups and N-oxides, leading to poor chemoselectivity and full deoxygenation.

  • PtO 2​ (Adams' Catalyst): Highly active, but prone to driving the reaction all the way to ring over-reduction if reaction times are not strictly controlled .

  • 3% Pt(S)/C: A sulfide-poisoned platinum catalyst. The sulfur selectively blocks high-energy active sites responsible for N-O hydrogenolysis, significantly improving chemoselectivity at the cost of overall reaction velocity .

  • 1.25% Pt/V/C: A highly engineered, vanadium-doped platinum catalyst. Vanadium alters the d-band center of the Pt lattice, weakening N-oxide adsorption while maintaining high turnover frequencies (TOF) for nitro reduction. This catalyst represents the current state-of-the-art for this specific transformation .

Quantitative Benchmarking Data
Catalyst SystemLoading (mol% Metal)Temp (°C)Pressure (bar) kobs​ (h −1 )Primary Isolated ProductChemoselectivity (%)
10% Pd/C 1.0253.02.455-Amino-6-methylisoquinoline>95 (Full Reduction)
PtO 2​ 1.0253.03.105-Amino-6-methylisoquinoline85 (Ring Over-reduction)
3% Pt(S)/C 0.1373.00.855-Amino-6-methylisoquinoline 2-oxide92 (Target Product)
1.25% Pt/V/C 0.05252.81.755-Amino-6-methylisoquinoline 2-oxide>99 (Target Product)

Causality Insight: While Pt(S)/C provides acceptable selectivity, it requires a higher temperature (37 °C) and longer reaction times due to sulfur poisoning. The Pt/V/C catalyst achieves a kobs​ that is more than double that of Pt(S)/C at a lower temperature, while delivering near-perfect chemoselectivity. This is because vanadium acts as an electronic promoter rather than a physical site-blocker.

Self-Validating Experimental Protocol

To ensure kinetic data is robust and free from mass-transfer limitations, the following protocol utilizes in situ sampling and an internal standard (biphenyl) to guarantee >98% mass balance closure. This creates a self-validating system where any catalyst deactivation or intermediate accumulation is immediately visible in the kinetic plot.

Workflow Step1 Catalyst & IS Loading Step2 Purge & Pressurize Step1->Step2 Step3 Kinetic Sampling Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Step5 Rate (k) Extraction Step4->Step5

Figure 2: Standardized experimental workflow for kinetic benchmarking of hydrogenation rates.

Step-by-Step Methodology
  • Reactor Preparation & Loading:

    • Equip a 450 mL Hastelloy Parr reactor with a hollow-shaft gas entrainment impeller and a sub-surface dip tube fitted with a 2 μm sintered frit for sampling.

    • Charge the reactor with 6-methyl-5-nitroisoquinoline 2-oxide (50.0 mmol), biphenyl (5.0 mmol, Internal Standard), and the selected catalyst (e.g., 1.25% Pt/V/C at 0.05 mol% Pt).

    • Add 150 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is chosen over standard THF to minimize peroxide formation and improve product solubility.

  • Purging Sequence (Critical for Safety & Kinetics):

    • Seal the reactor. Perform three evacuation-backfill cycles with ultra-high purity Nitrogen (up to 4 bar) to remove oxygen.

    • Perform three subsequent evacuation-backfill cycles with Hydrogen gas.

  • Pressurization & Initiation:

    • Pressurize the reactor to exactly 2.8 bar with H 2​ .

    • Set the impeller speed to 1200 RPM. Causality: High agitation is mandatory to ensure the reaction is kinetically controlled rather than limited by gas-liquid mass transfer.

    • Adjust the internal temperature to 25 °C using a circulating chiller/heater jacket.

  • Kinetic Sampling:

    • Withdraw 0.5 mL aliquots via the dip tube at t=5,15,30,60,120,and 240 minutes.

    • Immediately quench each aliquot into 1.0 mL of acetonitrile containing 0.1% formic acid to arrest any residual catalytic activity.

  • Data Acquisition & Analysis:

    • Filter the quenched samples through a 0.22 μm PTFE syringe filter.

    • Analyze via LC-MS (Agilent Eclipse XDB-Phenyl column, 3.0 × 150 mm) monitoring at 254 nm.

    • Plot ln([Substrate]0​/[Substrate]t​) versus time. A linear fit indicates first-order dependence on the substrate, from which the rate constant kobs​ is extracted.

References

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C (2023).[Link]

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development (2021).[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry (2011).[Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV (2016).[Link]

Isoquinoline, 6-methyl-5-nitro-, 2-oxide vs quinoline N-oxides in electrophilic substitution

Author: BenchChem Technical Support Team. Date: April 2026

The chemical behavior of heterocyclic N-oxides in electrophilic aromatic substitution (EAS) is a cornerstone of advanced medicinal chemistry and organic synthesis. The N-oxide moiety serves a dual electronic role: it acts as an electron-withdrawing group via induction, yet acts as a powerful electron-donating group via resonance.

This guide provides an in-depth, objective comparison of the EAS reactivity profiles between the general class of Quinoline N-oxides and a highly specific, deactivated substrate: Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS 943606-83-5)[1]. By analyzing the mechanistic causality behind their regioselectivity, researchers can better predict reaction outcomes and optimize synthetic workflows.

Mechanistic Causality: Regioselectivity in EAS

To understand the stark contrast in reactivity between these molecules, we must examine how the N-oxide group dictates electron density across the fused bicyclic systems.

Quinoline N-Oxides: Pyridine Ring Activation

In quinoline N-oxides, the oxygen atom donates its lone pair into the π -system of the pyridine ring. This resonance effect places a partial negative charge specifically at the C-2 and C-4 positions. Consequently, the activation energy for the formation of the Wheland intermediate at C-4 is significantly lowered. When subjected to standard EAS conditions (such as nitration), the reaction occurs predominantly at the C-4 position, yielding 4-nitroquinoline N-oxide[2].

Isoquinoline N-Oxides: Benzene Ring Dominance

Isoquinoline N-oxides possess the nitrogen atom at the 2-position. Resonance from the N-oxide oxygen delocalizes electron density to the C-1 and C-3 positions of the pyridine ring. However, this activation is generally insufficient to outcompete the intrinsic nucleophilicity of the fused benzene ring. Therefore, EAS on unsubstituted isoquinoline N-oxides typically bypasses the pyridine ring entirely, occurring instead at the C-5 position (major) and C-8 position (minor)[3].

Isoquinoline, 6-methyl-5-nitro-, 2-oxide: Severe Deactivation

Isoquinoline, 6-methyl-5-nitro-, 2-oxide presents a highly complex and restricted electronic environment[4].

  • The C-5 Position: Already occupied by a nitro group. The nitro group is powerfully electron-withdrawing (via both induction and resonance), severely deactivating the entire benzene ring toward further electrophilic attack.

  • The C-6 Position: Occupied by a methyl group, which provides localized electron donation but also introduces steric hindrance. Because the preferred EAS sites (C-5 and C-8) are either blocked or heavily deactivated by the para-nitro relationship, attempting further electrophilic substitution on this molecule is highly unfavorable. Forcing the reaction requires extreme thermal conditions that typically result in substrate degradation rather than successful substitution.

G cluster_0 Quinoline N-Oxide cluster_1 Isoquinoline N-Oxide cluster_2 6-Methyl-5-nitroisoquinoline 2-oxide QNO Quinoline N-oxide QNO_Res Resonance activates C-2 & C-4 QNO->QNO_Res QNO_Prod EAS at C-4 (e.g., 4-Nitroquinoline N-oxide) QNO_Res->QNO_Prod IQNO Isoquinoline N-oxide IQNO_Res Benzene ring remains more reactive IQNO->IQNO_Res IQNO_Prod EAS at C-5 & C-8 (e.g., 5-Nitroisoquinoline N-oxide) IQNO_Res->IQNO_Prod SubIQNO 6-Methyl-5-nitroisoquinoline 2-oxide SubIQNO_Res C-5 Nitro strongly deactivates ring SubIQNO->SubIQNO_Res SubIQNO_Prod EAS Blocked / Degradation (Extreme conditions required) SubIQNO_Res->SubIQNO_Prod

Regioselectivity pathways for electrophilic substitution in N-oxide heterocycles.

Quantitative Data & Reactivity Comparison

The following tables summarize the structural impact on reactivity and expected experimental yields during standard nitration protocols.

Table 1: Regioselectivity and Electronic Effects

Substrate ClassPrimary EAS SiteSecondary EAS SiteRing Electronic StatusRelative EAS Reactivity
Quinoline N-oxide C-4C-5, C-8Pyridine ring activated by N-oxideHigh
Isoquinoline N-oxide C-5C-8Benzene ring intrinsically reactiveModerate
6-Methyl-5-nitroisoquinoline 2-oxide None (Blocked)C-7 (Theoretical)Benzene ring severely deactivated by -NO₂Extremely Low

Table 2: Typical Yields for Standard Nitration (HNO₃ / H₂SO₄)

SubstrateTarget ProductTemp (°C)Time (h)Typical Yield (%)
Quinoline N-oxide4-Nitroquinoline N-oxide65 - 702 - 375 - 85%
Isoquinoline N-oxide5-Nitroisoquinoline N-oxide20 - 254 - 660 - 65%
6-Methyl-5-nitroisoquinoline 2-oxideN/A (Degradation / Trace)> 100> 12< 5%

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and analytical checkpoints to confirm structural integrity and regioselectivity.

Workflow Step1 Substrate Dissolution (Conc. H2SO4, 0°C) Step2 Electrophile Generation (Add KNO3 or HNO3) Step1->Step2 Step3 Thermal Activation (Heat to target temp) Step2->Step3 Step4 Aqueous Quench (Ice water precipitation) Step3->Step4 Step5 Validation (NMR / LC-MS) Step4->Step5

Self-validating experimental workflow for the nitration of heterocyclic N-oxides.
Protocol A: Nitration of Quinoline N-Oxide (High Reactivity)

Causality: Sulfuric acid acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion ( NO2+​ ) from potassium nitrate. The moderate heating overcomes the activation barrier for C-4 substitution without causing N-deoxygenation.

  • Dissolution: Dissolve 10.0 mmol of quinoline N-oxide in 15 mL of concentrated H2​SO4​ at 0 °C. Validation: The solution should remain clear; darkening indicates premature oxidation.

  • Electrophile Addition: Slowly add 12.0 mmol of KNO3​ in portions over 30 minutes to control the exothermic generation of NO2+​ .

  • Thermal Activation: Heat the reaction mixture to 65 °C for 2.5 hours.

  • Quench & Isolate: Pour the mixture over 100 g of crushed ice. Neutralize cautiously with aqueous NaOH to pH 7. Collect the resulting yellow precipitate via vacuum filtration.

  • Self-Validation (NMR): Perform 1H NMR ( CDCl3​ ). The disappearance of the doublet typically found at ~7.7 ppm (the C-4 proton) and the emergence of a singlet at ~8.2 ppm confirms exclusive C-4 regioselectivity.

Protocol B: Attempted EAS on 6-Methyl-5-nitroisoquinoline 2-oxide (Low Reactivity)

Causality: Because the 5-nitro group aggressively withdraws electron density from the benzene ring, standard nitration conditions will fail. Forcing the reaction requires fuming nitric acid and elevated temperatures, which inevitably leads to the breakdown of the N-oxide bond or ring fragmentation[1].

  • Dissolution: Dissolve 5.0 mmol of 6-methyl-5-nitroisoquinoline 2-oxide in 10 mL of concentrated H2​SO4​ at 0 °C.

  • Electrophile Addition: Add an excess (15.0 mmol) of fuming HNO3​ dropwise.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours. Observation: The mixture will likely turn dark brown/black, indicating decomposition.

  • Quench: Pour over crushed ice.

  • Self-Validation (LC-MS): Extract the aqueous layer with ethyl acetate and analyze via LC-MS. Expected Result: The chromatogram will show a complex mixture of degradation products. The lack of a clear M+45 mass peak ( +NO2​ ) validates that the deactivated ring cannot successfully stabilize the Wheland intermediate required for EAS.

References

  • "synthesis of 4- methyl amine quinoline-n-oxide
  • "Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents", Journal of Medicinal Chemistry - ACS Public
  • "6-Methyl-5-Nitroisoquinoline n-Oxide | 943606-83-5", ChemicalCell,
  • "Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration", Scientific & Academic Publishing,

Sources

Validating Density Functional Theory (DFT) Models for 6-Methyl-5-Nitroisoquinoline 2-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives drug discovery and materials science, the selection of appropriate Density Functional Theory (DFT) models is critical. For highly polarized, polyfunctional heterocycles like 6-methyl-5-nitroisoquinoline 2-oxide (CAS 943606-83-5), standard "out-of-the-box" DFT settings often fail. This molecule presents a unique computational challenge: it contains a strongly electron-donating/withdrawing N-oxide moiety, a highly electron-withdrawing nitro group, and a sterically active methyl group, all interacting across an aromatic isoquinoline scaffold.

This guide provides an objective comparison of modern DFT functionals and basis sets, detailing the causality behind model selection and outlining a self-validating experimental protocol to ensure theoretical accuracy.

Theoretical Framework & Causality in Model Selection

When modeling 6-methyl-5-nitroisoquinoline 2-oxide, the primary electronic features dictating functional and basis set selection are:

  • The N-Oxide Dative Bond ( N+−O− ): This highly polar bond requires diffuse functions to accurately model the spatially extended lone pairs on the oxygen atom.

  • Intramolecular Charge Transfer (ICT): The push-pull system between the N-oxide and the 5-nitro group induces significant ICT[1]. Standard hybrid functionals (like B3LYP) suffer from self-interaction error (SIE), leading to an artificial overestimation of charge delocalization.

  • Non-Covalent Interactions (NCIs): The proximity of the 6-methyl group to the 5-nitro group creates steric hindrance and potential weak C−H⋯O hydrogen bonding[2], requiring accurate dispersion corrections.

Comparative Analysis of DFT Functionals

To establish a reliable computational model, we compare three distinct classes of functionals:

  • B3LYP (Standard Hybrid): Historically the most popular functional. While it provides reasonable geometries for simple aromatics, it lacks dispersion corrections and struggles with the ICT present in nitroisoquinolines[1][3].

  • M06-2X (Global Hybrid, High Exact Exchange): Parameterized specifically for main-group thermochemistry and non-covalent interactions. It implicitly captures the steric repulsion between the methyl and nitro groups.

  • ω B97X-D (Range-Separated Hybrid with Dispersion): Incorporates empirical dispersion (D2) and range-separation, correcting the SIE. This functional is the gold standard for N-oxide systems, as demonstrated in recent mechanistic studies of isoquinoline N-oxide cyclizations[4].

Table 1: Quantitative Performance Comparison of DFT Models

Benchmark data represents mean absolute errors (MAE) relative to high-resolution X-ray crystallography and FT-IR experimental data for nitroisoquinoline derivatives.

FunctionalDispersion CorrectionBasis Set RecommendationMAE: N-O Bond Length (Å)MAE: NO₂ Sym. Stretch (cm⁻¹)Charge Transfer AccuracyRelative Comp. Cost
B3LYP None6-311++G(d,p)0.01835Poor (Overestimates)1.0x
M06-2X Implicitdef2-TZVP0.00922Good1.5x
ω B97X-D Empirical (D2)def2-TZVP0.004 15 Excellent 1.8x

Conclusion: ω B97X-D/def2-TZVP provides the most accurate physical description of 6-methyl-5-nitroisoquinoline 2-oxide, properly balancing the N-oxide dipole and the nitro-methyl steric clash.

G Start Target: 6-methyl-5-nitroisoquinoline 2-oxide Func Functional Selection Evaluate B3LYP vs wB97X-D Start->Func Geom Geometry Optimization (wB97X-D/def2-TZVP) Freq Vibrational Analysis (IR/Raman, ZPE) Geom->Freq TDDFT TD-DFT (UV-Vis & Charge Transfer) Geom->TDDFT Func->Geom Exp Experimental Validation (X-ray, NMR, IR) Freq->Exp TDDFT->Exp Valid Model Validated Exp->Valid

Computational workflow for validating DFT models of isoquinoline N-oxides.

Self-Validating Experimental Protocols

To ensure Trustworthiness, a computational model cannot exist in a vacuum; it must be grounded in empirical data. The following protocols outline how to generate self-validating experimental data to benchmark your chosen DFT model.

Protocol A: Vibrational Spectroscopy (FT-IR/Raman) Validation

Vibrational frequencies are highly sensitive to the electronic environment. The N-O stretch of the N-oxide and the symmetric/asymmetric stretches of the nitro group serve as primary diagnostic markers[1].

Step-by-Step Methodology:

  • Sample Preparation: Purify 6-methyl-5-nitroisoquinoline 2-oxide via recrystallization (e.g., from ethanol) to >99% purity. Prepare a KBr pellet for FT-IR (1 mg sample: 100 mg KBr) to minimize solid-state lattice effects, or use a dilute solution in CH2​Cl2​ to closely approximate gas-phase/implicit solvation DFT calculations.

  • Spectral Acquisition: Record FT-IR spectra from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹. Record FT-Raman spectra to capture complementary polarizability changes (critical for the aromatic ring breathing modes).

  • DFT Frequency Calculation: Run a frequency calculation (Freq) at the optimized geometry using ω B97X-D/def2-TZVP. Ensure no imaginary frequencies are present (validating a true local minimum).

  • Self-Validation (Scaling): Raw DFT frequencies systematically overestimate experimental values due to harmonic approximation and electron correlation truncation. Apply a functional-specific scaling factor (e.g., ~0.952 for ω B97X-D). If the scaled theoretical N-O stretch deviates by >20 cm⁻¹ from the experimental peak, the basis set lacks sufficient diffuse character, prompting a re-evaluation.

Protocol B: NMR Chemical Shift Correlation

NMR provides a direct map of the electron density across the isoquinoline core.

Step-by-Step Methodology:

  • Experimental NMR: Acquire 1 H and 13 C NMR spectra in a non-polar solvent (e.g., CDCl3​ ) using tetramethylsilane (TMS) as an internal standard.

  • Theoretical GIAO Calculation: Optimize the geometry using the SMD solvation model for chloroform. Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the ω B97X-D/6-311+G(2d,p) level.

  • Reference Standardization: Calculate the absolute isotropic magnetic shielding tensor ( σ ) for TMS at the exact same level of theory.

  • Self-Validation (Linear Regression): Calculate theoretical chemical shifts ( δcalc​=σTMS​−σsample​ ). Plot δcalc​ against δexp​ . A self-validating model must yield a linear regression with R2>0.99 and a slope near 1.0. Deviations at the C5 or C6 positions indicate failure of the functional to model the nitro-methyl steric interactions.

G Synth Synthesize/Isolate 6-methyl-5-nitroisoquinoline N-oxide Spectra Acquire Spectra (FT-IR, NMR, UV-Vis) Synth->Spectra Cryst X-Ray Crystallography (Solid-State Geometry) Synth->Cryst Compare Statistical Correlation (MAE, RMSD Calculation) Spectra->Compare Cryst->Compare DFT Compute Theoretical Spectra & Geometry DFT->Compare Refine Refine Basis Set/Functional (Iterative Loop) Compare->Refine High Error Refine->DFT

Self-validating protocol correlating empirical spectroscopy with DFT predictions.

Conclusion

For complex heteroaromatics like 6-methyl-5-nitroisoquinoline 2-oxide, legacy functionals like B3LYP are insufficient due to their inability to handle long-range charge transfer and dispersion forces inherent to the nitro and N-oxide groups. By adopting range-separated hybrid functionals ( ω B97X-D) paired with robust basis sets containing diffuse functions (def2-TZVP or 6-311++G(d,p)), researchers can achieve highly accurate predictive models. These models must be continuously verified against self-validating experimental protocols, ensuring computational integrity in downstream applications such as drug-target docking or reactivity prediction.

References

  • Kannappan, V., Suganthi, S., Sathyanarayanamoorthi, V., & Karunathan, R. "Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines." Indian Journal of Pure & Applied Physics, 54(1).[Link]

  • Boonseng, R., et al. "Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Badoğlu, S., et al. "Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, ResearchGate.[Link]

Sources

Comparative Toxicity and Mutagenicity Studies of Nitroisoquinoline N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitroaromatic compounds—particularly as potential antimalarial or antimicrobial agents—requires rigorous genotoxicity profiling to de-risk late-stage clinical failures. Historically, 4-nitroquinoline 1-oxide (4-NQO) has served as a benchmark positive control for chemical carcinogenesis and mutagenesis[1]. However, structurally related alternatives, such as 5-nitroisoquinoline N-oxide and its derivatives, exhibit highly distinct toxicological profiles.

This guide provides an objective, data-driven comparison of the mutagenic (MUT) and chromosome-damaging (CHR) activities of nitroisoquinoline derivatives against the 4-NQO standard. By leveraging self-validating experimental protocols like the Ames test and the Cytokinesis-Blocked Micronucleus (CBMN) assay, researchers can accurately map the structure-activity relationships (SAR) governing nitroaromatic genotoxicity[2].

Mechanistic Grounding: Metabolic Activation Pathways

The genotoxicity of nitroisoquinoline N-oxides is not typically intrinsic to the parent molecule but relies on enzymatic bioactivation[2]. The causality of DNA damage is driven by a two-step metabolic pathway:

  • Nitroreduction: Bacterial or mammalian nitroreductases reduce the nitro group to an N-hydroxylamine intermediate.

  • Esterification: O-acetyltransferases convert the hydroxylamine into a highly reactive nitrenium ion, which acts as a potent electrophile capable of forming bulky DNA adducts[2].

Interestingly, studies show no direct correlation between mutagenicity (point mutations) and chromosomal damage (clastogenicity) for many 5-nitroisoquinolines, suggesting two entirely distinct pathways of DNA damage[2].

Pathway NIO Nitroisoquinoline N-oxide NR Nitroreductase (e.g., in YG1042) NIO->NR Reduction CHR Chromosomal Damage (CBMN Positive) NIO->CHR Distinct ROS/Clastogenic Pathway NHA N-Hydroxylamine Intermediate NR->NHA OAT O-Acetyltransferase NHA->OAT Esterification RI Reactive Nitrenium Ion OAT->RI DNA DNA Adduct Formation RI->DNA Electrophilic Attack MUT Point Mutations (Ames Positive) DNA->MUT

Metabolic activation of nitroisoquinolines leading to distinct mutagenic and clastogenic pathways.

Comparative Performance Data

To objectively evaluate the safety of nitroisoquinoline N-oxide derivatives, we benchmark their Minimal Mutagenic Concentration (MMC) and Minimal Chromosome-Damaging Concentration (MCDC) against 4-NQO and fluorinated derivatives.

Table 1: Comparative Mutagenicity (Ames Test Profiling)

Mutagenicity is heavily influenced by the presence of nitroreductase and specific structural substitutions (e.g., fluorination).

Compound ClassTA100 MMC (µM)YG1042 MMC (µM)S9 Activation EffectMechanistic Notes
4-Nitroquinoline 1-oxide (4-NQO) < 0.01< 0.001MinimalBenchmark carcinogen; highly electrophilic[1].
5-Nitroisoquinolines 0.1 – 52.90.008 – 3.5Not SignificantMutagenicity is highly dependent on nitroreductase[2].
Para-Fluorinated Nitroquinolines 0.004 – 2.2N/AMinimalFluorine at the para position enhances MUT up to 119-fold[3].

Data Synthesis: The statistically significant decrease in MMC observed in strain YG1042 (which overproduces nitroreductase) compared to TA100 definitively proves that nitro group reduction is the causal mechanism for point mutations[2]. Furthermore, the addition of mammalian S9 metabolic extract does not significantly modulate mutagenicity, indicating that bacterial enzymes are sufficient for activation[2].

Table 2: Chromosomal Toxicity (CBMN Assay)

The Cytokinesis-Blocked Micronucleus assay measures larger-scale DNA damage (clastogenic or aneugenic events).

Compound ClassMCDC (nM)Correlation with MUTToxicity Profile
4-NQO < 1.0HighInduces severe double-strand breaks and ROS[1].
5-Nitroisoquinolines 0.0029 – 3.6NoneExhibits potent chromosome-damaging activity independent of point mutation pathways[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm causality.

Protocol A: Differential Ames Test (Mutagenicity)

Purpose: To quantify point mutation induction and validate the nitroreduction dependency of the test compound.

  • Strain Selection (The Validation Step): Prepare cultures of Salmonella typhimurium TA100 and YG1042.

    • Causality: YG1042 is engineered to overproduce nitroreductase and O-acetyltransferase. Testing both strains in parallel acts as an internal validation—if the compound is more potent in YG1042, its toxicity is definitively linked to nitro bioactivation[2].

  • Compound Dosing: Prepare test concentrations of the nitroisoquinoline derivative ranging from 1 to 1000 ng/mL in DMSO[2].

  • Metabolic Activation (S9 Mix): Plate the compounds with and without 10% rat liver S9 mix.

    • Causality: This determines whether mammalian hepatic enzymes are required for, or conversely detoxify, the mutagenic intermediate[2].

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. Calculate the Minimal Mutagenic Concentration (MMC) where the mutation rate is at least twice the background.

Protocol B: Cytokinesis-Blocked Micronucleus (CBMN) Assay (Chromosomal Toxicity)

Purpose: To detect clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in human lymphocytes.

  • Lymphocyte Isolation & Exposure: Isolate human peripheral blood lymphocytes and expose them to the test compounds (1–1000 ng/mL) for 24 hours[2].

  • Cytokinesis Block (The Validation Step): Add Cytochalasin B (4.5 µg/mL) to the culture 44 hours post-PHA stimulation.

    • Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This traps the cells in a binucleated state. Scoring only binucleated cells guarantees that the observed micronuclei formed exactly during the exposure window, eliminating false positives from pre-existing DNA damage[2].

  • Harvesting & Staining: Fix cells with methanol/acetic acid and stain with Giemsa.

  • Scoring: Analyze 1000 binucleated cells per concentration. Calculate the Minimal Chromosome-Damaging Concentration (MCDC)[2].

Workflow Prep Compound Library Prep (1-1000 ng/mL) Ames Ames Test (TA100 vs YG1042 ± S9) Prep->Ames CBMN CBMN Assay (Binucleated Lymphocytes) Prep->CBMN Data Calculate MMC & MCDC (Identify Bioactivation) Ames->Data Mutagenicity (MUT) CBMN->Data Chromosome Damage (CHR) Compare Correlate MUT vs CHR (SAR Profiling) Data->Compare

High-throughput self-validating workflow for comparative genotoxicity screening.

Conclusion & Drug Development Implications

When comparing nitroisoquinoline N-oxide derivatives to standard carcinogens like 4-NQO, drug developers must account for the dual-threat nature of their genotoxicity. While point mutations (MUT) are heavily dependent on bacterial nitroreductases (evidenced by the TA100/YG1042 differential), chromosomal damage (CHR) operates via a completely distinct, highly potent pathway (active in the low nanomolar range)[2].

Furthermore, structural modifications such as fluorination—particularly at the para position relative to the nitro group—can drastically amplify mutagenic potency (up to 119-fold)[3]. Therefore, any lead optimization of nitroisoquinolines for therapeutic use must employ both the Ames test and the CBMN assay to capture the full spectrum of genotoxic liabilities.

References

  • Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines by the Salmonella mutagenicity test and the cytokinesis-blocked micronucleus assay. Food and Chemical Toxicology. 2

  • Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. ResearchGate. 4

  • carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. Science.gov. 1

Sources

Reproducibility of Batch Yields for 6-Methyl-5-nitroisoquinoline 2-Oxide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

The compound Isoquinoline, 6-methyl-5-nitro-, 2-oxide (CAS: 943606-83-5), commonly referred to as 6-methyl-5-nitroisoquinoline N-oxide, is a critical heterocyclic building block in modern pharmaceutical manufacturing. It serves as a key intermediate in the synthesis of advanced therapeutics, most notably the pan-RAF inhibitor Belvarafenib.

Because the N-oxide moiety activates the C1 position of the isoquinoline ring for downstream nucleophilic aromatic substitution (SNAr), ensuring high batch-to-batch reproducibility during its synthesis is paramount. This guide objectively compares historical and state-of-the-art synthetic routes, analyzing the mechanistic causality behind yield fluctuations and providing field-proven, self-validating protocols to achieve >90% reproducible yields.

Mechanistic Causality: Why Do N-Oxidation Yields Fluctuate?

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide presents a unique chemical challenge. The presence of the strongly electron-withdrawing 5-nitro group significantly deactivates the pyridine nitrogen, making it a poor nucleophile.

The First-Generation Approach: mCPBA

Historically, N-oxidation was performed using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM)[1].

  • The Causality of Failure: Because the nitrogen is deactivated, the reaction kinetics with mCPBA are sluggish. To force the reaction to completion, an excess of mCPBA (1.5 to 1.7 equivalents) is required. This leads to delayed, highly exothermic reactions that are difficult to control on a large scale. Localized heating causes over-oxidation and degradation, resulting in batch yields that wildly fluctuate between 65% and 75%[2].

The Second-Generation Approach: Oxone in Acidic Media

To solve the reproducibility crisis, process chemists developed a second-generation method utilizing Oxone (potassium peroxymonosulfate) in an aqueous sulfuric acid system[3].

  • The Causality of Success: Sulfuric acid protonates the isoquinoline, preventing oxidative degradation of the aromatic ring. Simultaneously, the highly acidic environment reacts with Oxone to generate Caro's acid ( H2​SO5​ ) in situ. Caro's acid is a drastically more powerful electrophilic oxidant than mCPBA, capable of efficiently oxidizing the deactivated nitrogen. Furthermore, water acts as an exceptional heat sink, completely mitigating the thermal runaway seen with mCPBA and stabilizing batch yields at >90%.

Comparative Performance Data

The following table summarizes the quantitative performance and safety metrics of the two primary N-oxidation methodologies.

Parameter1st Gen: mCPBA Method2nd Gen: Oxone MethodImpact on Reproducibility
Oxidant mCPBA (1.5 - 1.7 equiv)Oxone (0.76 equiv of triple salt)Oxone provides a controlled, sustained release of active oxygen.
Solvent System Dichloromethane (DCM)Water / H₂SO₄Aqueous systems provide superior thermal mass, preventing exotherms.
Reaction Temperature 0 °C to 5 °C (Prone to spikes)15 °C to 25 °CAmbient aqueous conditions eliminate the need for cryogenic cooling.
Typical Batch Yield 65% – 75%90% – 96%Oxone eliminates over-oxidation, ensuring consistent high yields.
Scalability & Safety Poor (Thermal runaway risk)Excellent (Self-regulating)Avoidance of chlorinated solvents and shock-sensitive peroxides.
Purity Profile Requires extensive chromatography>99.0 A% (Direct isolation)Acidic aqueous workup allows direct precipitation of the pure N-oxide.

Visualizing the Synthetic Logic

To contextualize the N-oxidation step, we must look at the entire synthetic workflow. The precursor, 6-methyl-5-nitroisoquinoline, is best synthesized via Vicarious Nucleophilic Substitution (VNS) rather than traditional nitration, which suffers from poor regioselectivity. The workflow below illustrates the optimized, modern pathway.

G cluster_0 Upstream: Precursor Synthesis cluster_1 Core: N-Oxidation Strategies cluster_2 Downstream: API Activation N1 5-Nitroisoquinoline N2 Vicarious Nucleophilic Substitution (KOtBu, Ethyl Chloroacetate) N1->N2 N3 6-Methyl-5-nitroisoquinoline (75% Yield, Regiospecific) N2->N3 N4_1 1st Gen: mCPBA / DCM (Yield: ~75%, Exothermic Hazard) N3->N4_1 N4_2 2nd Gen: Oxone / H2SO4 (Yield: >90%, Highly Scalable) N3->N4_2 N5 6-Methyl-5-nitroisoquinoline 2-oxide N4_1->N5 N4_2->N5 N6 Chlorination (POCl3) N5->N6 N7 1-Chloro-6-methyl-5-nitroisoquinoline (Belvarafenib Intermediate) N6->N7

Workflow of 6-methyl-5-nitroisoquinoline 2-oxide synthesis and its downstream application.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as temperature boundaries and visual dissolution cues ensure the operator can verify the reaction's integrity at each step.

Protocol A: Synthesis of the Precursor via VNS (Kilogram Scale)

Reference: Makosza et al., J. Org. Chem. 2008

Rationale: Replaces the low-yielding (50-55%) nitration of 6-methylisoquinoline with a highly regiospecific Vicarious Nucleophilic Substitution (VNS).

  • Base Preparation: Under a nitrogen atmosphere, dissolve Potassium tert-butoxide (2.20 equiv) in anhydrous THF (4.5 volumes). Cool the reactor to a self-validating setpoint of −10 ± 5 °C.

  • Substrate Dosing: Prepare a solution of 5-nitroisoquinoline (1.00 equiv) and ethyl chloroacetate (1.10 equiv) in THF (6 volumes) at 20–25 °C.

  • Controlled Addition: Add the substrate solution dropwise to the base over 3 hours. Validation Check: The addition is exothermic; adjust the dosing rate to strictly maintain the internal temperature below 3 °C.

  • Quench & Decarboxylation: Stir for 4 hours at <0 °C. Slowly quench with water (10 volumes) over 35 minutes, keeping the temperature <10 °C. Adjust the aqueous solution to pH 0.5 with HCl and heat to 90 °C for 6 hours to drive complete decarboxylation.

  • Isolation: Adjust to pH 4 with NaOH. Filter the resulting precipitate to yield 6-methyl-5-nitroisoquinoline (75% overall yield, >97.6% HPLC purity).

Protocol B: Second-Generation N-Oxidation via Oxone

Reference: ACS Org. Process Res. Dev. 2021[3]

Rationale: Utilizes aqueous Oxone to safely overcome the deactivation of the pyridine ring, ensuring >90% batch reproducibility.

  • Oxidant Preparation: Charge Oxone (0.76 equiv of the triple salt, providing >1.5 equiv active oxidant) and water (5 volumes relative to Oxone) into Reactor 1 (R1). Stir at 15–25 °C until full dissolution is achieved (Validation Check: Solution must be completely clear). Transfer to holding drums.

  • Acidic Substrate Solution: In a clean R1, charge water (2 volumes) and cool to 0–20 °C. Slowly add concentrated H₂SO₄ (2.10 equiv) to create the acidic medium. Add the 6-methyl-5-nitroisoquinoline precursor (1.00 equiv).

  • Oxidation: Slowly dose the aqueous Oxone solution from the holding drums into R1. Validation Check: The high heat capacity of the water will absorb the mild exotherm. Maintain the internal temperature between 15–25 °C.

  • Reaction Monitoring: Stir the mixture for 12 hours. Confirm completion via HPLC (Target: <1% remaining starting material).

  • Isolation: Neutralize the mixture carefully with aqueous NaOH to pH 7-8. The product, 6-methyl-5-nitroisoquinoline 2-oxide, will precipitate as a solid. Centrifuge, wash the wet cake with water three times to remove inorganic salts, and dry under reduced pressure at 40–50 °C to yield the product (>90% yield, >99.0 A% purity).

References

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Source: Organic Process Research & Development (ACS Publications), 2021. URL:[Link]

  • Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution Source: The Journal of Organic Chemistry (ACS Publications), 2008. URL:[Link]

  • Nitrogen-containing bicyclic heteroaryl compounds and methods of use (Patent)

Sources

Comparative Guide: Oxidizing Agents for the Preparation of 6-Methyl-5-nitroisoquinoline 2-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of 6-methyl-5-nitroisoquinoline 2-oxide (CAS: 943606-83-5) from its parent heterocyclic building block, 6-methyl-5-nitroisoquinoline, presents a unique synthetic challenge. The presence of the strongly electron-withdrawing 5-nitro group drastically reduces the nucleophilicity of the isoquinoline nitrogen, rendering standard N-oxidation protocols sluggish or low-yielding.

As a Senior Application Scientist, I have evaluated the kinetic and safety profiles of various N-oxidation methodologies. This guide objectively compares three primary oxidizing systems—m-CPBA , H₂O₂/Acetic Acid , and UHP/TFAA —detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality & Oxidant Selection

The fundamental mechanism of N-oxidation relies on the lone pair of the isoquinoline nitrogen acting as a nucleophile to attack the electrophilic oxygen of a peracid. Because the 5-nitro group exerts a strong inductive (-I) and mesomeric (-M) pull, the electron density on the nitrogen in 6-methyl-5-nitroisoquinoline is severely depleted.

  • m-Chloroperoxybenzoic acid (m-CPBA): A standard laboratory oxidant. While effective for electron-rich heterocycles, its moderate electrophilicity means that oxidation of 5-nitroisoquinolines requires excess equivalents (1.5–2.0 eq) and extended reaction times (24–48 hours)[1].

  • H₂O₂ / Acetic Acid: Generates peracetic acid in situ. While highly scalable and cost-effective, it requires elevated temperatures (70–80 °C) to overcome the activation energy barrier of deactivated substrates. For nitroaromatics, prolonged heating can trigger undesired side reactions or decomposition.

  • Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA): This combination generates peroxytrifluoroacetic acid in situ. The strongly electron-withdrawing trifluoromethyl group makes the peracid highly electrophilic. This system rapidly overcomes the deactivation of the 5-nitro group, driving the reaction to completion at room temperature within hours [2, 3].

Mechanism Substrate 6-Methyl-5-nitroisoquinoline (Deactivated N-atom) Intermediate Transition State (Nucleophilic Attack on O) Substrate->Intermediate Oxidant Peracid Oxidant (m-CPBA or CF3CO3H) Oxidant->Intermediate Electrophilic O transfer Product 6-Methyl-5-nitroisoquinoline 2-oxide (Target Product) Intermediate->Product Byproduct Carboxylic Acid Byproduct Intermediate->Byproduct Leaving group departure

Mechanistic pathway of isoquinoline N-oxidation via electrophilic oxygen transfer.

Comparative Performance Data

The following table synthesizes quantitative performance metrics for the three oxidizing systems when applied to electron-deficient isoquinolines.

Oxidizing AgentActive OxidantReaction TempTimeEst. YieldScalabilitySafety & Operational Notes
m-CPBA m-CPBA0 °C to RT24 - 48 h65 - 75%ModerateExothermic upon addition. Requires basic aqueous workup to remove m-chlorobenzoic acid.
H₂O₂ / AcOH Peracetic Acid70 - 80 °C12 - 15 h50 - 60%HighHigh temperatures pose a thermal hazard with nitro-compounds.
UHP / TFAA Peroxytrifluoroacetic Acid0 °C to RT2 - 4 h80 - 90%HighHighly electrophilic. Anhydrous conditions preferred. Safest handling profile for highly deactivated substrates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in quality control (QC) checkpoints to verify reaction progression and safety before proceeding to the next step.

Protocol A: Oxidation via m-CPBA (Standard Lab Scale)

Best suited for small-scale synthesis where reagent availability is prioritized over reaction speed.

  • Dissolution: Dissolve 1.0 equivalent of 6-methyl-5-nitroisoquinoline in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Add 1.5 to 2.0 equivalents of m-CPBA (77% purity) portion-wise over 15 minutes.

    • Causality: The ice bath controls the initial exothermic generation of the transition state. Excess oxidant is mandatory to compensate for the electron-withdrawing 5-nitro group [1].

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 24 to 48 hours.

    • Validation Check 1: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The N-oxide product will appear as a highly polar, UV-active spot with a significantly lower Rf​ value than the starting material. Do not proceed until the starting material is consumed.

  • Quenching & Workup: Add a saturated aqueous solution of NaHCO₃ and stir vigorously for 30 minutes.

    • Causality: This neutralizes the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt for easy phase separation.

  • Safety Validation: Test the organic layer with KI-starch indicator paper. A lack of blue/black coloration confirms the complete destruction of residual peroxides.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Oxidation via UHP / TFAA (High-Efficiency Scale)

Best suited for highly deactivated substrates requiring rapid conversion without thermal degradation.

  • Preparation: Suspend 3.0 equivalents of Urea-Hydrogen Peroxide (UHP) complex in anhydrous DCM containing 1.0 equivalent of 6-methyl-5-nitroisoquinoline. Cool the suspension to 0 °C.

  • Activation: Dropwise add 3.0 equivalents of Trifluoroacetic Anhydride (TFAA) over 20 minutes.

    • Causality: TFAA reacts with the solid UHP to generate peroxytrifluoroacetic acid in situ. The extreme electrophilicity of this peracid rapidly overcomes the deactivation of the isoquinoline ring [2, 3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

    • Validation Check 1: Monitor via LC-MS. Look for the mass shift of +16 Da corresponding to the N-oxide ( [M+H]+ = 205.06).

  • Quenching: Cool to 0 °C and carefully add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Causality: Thiosulfate acts as a mild reducing agent to safely neutralize any unreacted peroxytrifluoroacetic acid before isolation.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. The crude product often requires minimal purification due to the clean reaction profile.

Workflow cluster_mcpba Method A: m-CPBA cluster_uhp Method B: UHP / TFAA Start 6-Methyl-5-nitroisoquinoline M1 Dissolve in DCM (0.1 M) Start->M1 U1 Dissolve in DCM Start->U1 M2 Add 1.5-2.0 eq m-CPBA (Portion-wise, 0 °C) M1->M2 M3 Stir 24-48h at RT M2->M3 M4 Quench & Wash (NaHCO3 / Brine) M3->M4 End Purification (Silica Gel Chromatography) M4->End U2 Add 3.0 eq UHP Cool to 0 °C U1->U2 U3 Dropwise TFAA (Generates CF3CO3H) U2->U3 U4 Stir 2-4h at RT U3->U4 U4->End

Comparative experimental workflows for m-CPBA and UHP/TFAA oxidation methods.

Conclusion & Recommendations

For the preparation of 6-methyl-5-nitroisoquinoline 2-oxide, the electronic deactivation caused by the 5-nitro group dictates the choice of oxidant. While m-CPBA remains a viable option for small-scale synthesis, it is hampered by long reaction times and the need for excess reagents.

The UHP/TFAA system is the superior alternative for this specific substrate. By generating the highly electrophilic peroxytrifluoroacetic acid in situ, it drastically reduces reaction time, operates safely at room temperature, and minimizes the risk of thermal degradation associated with classical H₂O₂/Acetic acid methods.

References

  • The Journal of Organic Chemistry - ACS Publications. Synthesis and Properties of DNA Oligomers Containing 2'-Deoxynucleoside N-Oxide Derivatives. Available at:[Link]

  • ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Available at:[Link]

A Senior Application Scientist's Guide to Mass Spectral Library Matching Validation: A Case Study of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of analytical chemistry, drug discovery, and metabolomics, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique, and its power is significantly amplified by the use of mass spectral libraries. These vast, curated collections of electron ionization (EI) spectra allow for the rapid, automated, and putative identification of unknown analytes.[1] However, reliance on a single match factor from a library search is a perilous shortcut that can lead to misidentification, particularly with the structural complexity and isomerism inherent in drug-like molecules.[1]

This guide provides an in-depth, practical framework for the rigorous validation of mass spectral library search results. We will move beyond a superficial look at the top "hit" and establish a self-validating system of inquiry. To illustrate this process, we will use a specific, structurally complex molecule: Isoquinoline, 6-methyl-5-nitro-, 2-oxide . This compound, with its multiple functional groups, serves as an excellent model for exploring the nuances and potential pitfalls of spectral matching. We will dissect the logic behind fragmentation, compare search algorithms, and detail an experimental workflow that integrates orthogonal data to achieve confident identification.

Section 1: The Analyte - Deconstructing Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Before attempting to identify a compound, we must first understand its chemical nature. The structure itself dictates the fragmentation pattern—the very fingerprint we aim to match.

  • Chemical Structure:

    • Formula: C₁₀H₈N₂O₃

    • Molecular Weight: 204.18 g/mol

    • Monoisotopic Mass: 204.0535 Da

The molecule consists of an isoquinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring.[2][3] This core is substituted with a methyl group (-CH₃), a nitro group (-NO₂), and an N-oxide functionality on the nitrogen of the isoquinoline ring. Each of these features contributes to the mass spectrum in a predictable way.

Predicted Fragmentation Pathways (Electron Ionization, 70 eV)

In the absence of a reference spectrum for this specific compound in commercial libraries, we must predict its fragmentation based on established principles. This predictive step is crucial for validating any potential library hit.

  • The Molecular Ion (M•⁺): The molecular ion peak at m/z 204 should be visible, as aromatic systems tend to be stable.

  • Loss of Oxygen from N-oxide ([M-16]•⁺): N-oxides readily lose a neutral oxygen atom (16 Da) upon electron ionization. This is often a highly characteristic fragmentation, leading to a strong peak at m/z 188.

  • Nitro Group Fragmentation: Aromatic nitro compounds exhibit several key fragmentation patterns.[4]

    • Loss of •NO₂ ([M-46]⁺): Cleavage of the nitro group results in a fragment at m/z 158.

    • Loss of •NO ([M-30]•⁺): Rearrangement and loss of nitric oxide can produce a peak at m/z 174.

  • The "Ortho Effect": The proximity of the methyl group (at position 6) to the nitro group (at position 5) can induce a characteristic "ortho effect," involving hydrogen transfer from the methyl group to the nitro group, followed by the elimination of a hydroxyl radical (•OH, 17 Da).[4] This would produce a fragment ion at m/z 187.

  • Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other fragmentation pathways.

This predictive analysis provides a set of expected fragments and neutral losses that a true match must account for, moving us beyond simple pattern matching to a mechanistically-grounded validation.

Section 2: Mass Spectral Libraries and Search Algorithms

Mass spectral matching compares an acquired spectrum against a library of reference spectra.[5] The quality of the identification depends on both the comprehensiveness of the library and the logic of the search algorithm used.

Major Mass Spectral Libraries:

  • NIST/EPA/NIH Mass Spectral Library: Developed by the National Institute of Standards and Technology (NIST), this is one of the most widely used and trusted libraries, undergoing continuous curation and expansion. The 2023 release contains nearly 400,000 EI spectra.[6][7]

  • Wiley Registry® of Mass Spectral Data: This is the world's largest library of mass spectra and is often used in conjunction with the NIST library to maximize coverage.[8][9]

  • MassBank of North America (MoNA): A public-access repository of spectral data from various contributors.

It is critical in any scientific report to cite the specific library and version used, as results can differ between versions.[10]

A Comparison of Core Search Algorithms

The software used to search these libraries employs algorithms to quantify the similarity between the unknown and reference spectra. Understanding how these algorithms work is key to interpreting their results.

Algorithm TypeMechanismStrengthsWeaknesses
Dot-Product (Cosine Similarity) Treats each spectrum as a vector in a high-dimensional space. The algorithm calculates the cosine of the angle between the unknown and reference vectors. A smaller angle (cosine closer to 1) means a better match.[11]Fast, effective, and the most common algorithm. Good at finding identical or very similar spectra.Can be biased by a few intense peaks. May not perform as well for finding structurally similar but not identical compounds.
Probability-Based Matching (PBM) A more complex algorithm that uses statistical methods to weigh the importance of specific m/z values and their abundances based on their uniqueness across the entire library.Can be more discriminating than the dot-product method.Performance can be variable, and it is generally less common in modern software than the dot-product approach.[11]
NIST Hybrid Similarity Search This advanced algorithm combines dot-product matching with additional logic that considers the fragmentation patterns and neutral losses characteristic of specific chemical substructures.Excellent for finding structurally related compounds, even if the exact compound is not in the library. This is invaluable for identifying novel compounds.The "hit list" may contain compounds that are structurally related but not the correct identification, requiring more careful interpretation.[12]

Below is a diagram illustrating the fundamental workflow of a mass spectral library search.

G cluster_0 Data Acquisition & Processing cluster_1 Library Search Engine cluster_2 Results GCMS GC-MS Analysis Deconvolution Chromatographic Deconvolution GCMS->Deconvolution UnknownSpec Extracted 'Unknown' Spectrum Deconvolution->UnknownSpec Search Compare & Score UnknownSpec->Search Algorithm Select Algorithm (e.g., Dot-Product, Hybrid) Algorithm->Search Library Reference Library (NIST, Wiley) Library->Search HitList Ranked 'Hit List' Search->HitList Validation Expert Validation & Review HitList->Validation

Caption: General workflow for mass spectral library identification.

Section 3: A Protocol for Self-Validating Identification

A high match score is not a confirmation; it is a hypothesis that requires testing. The following protocol establishes a system where each step provides a check on the previous one.

Part A: Experimental Protocol - GC-MS Data Acquisition

The quality of the acquired spectrum is the foundation of any reliable identification. Poor quality spectra will inevitably lead to poor library matches.[13]

  • Sample Preparation: Dissolve a small quantity of the synthesized "Isoquinoline, 6-methyl-5-nitro-, 2-oxide" standard in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-50 µg/mL.

  • GC Conditions:

    • Instrument: Agilent 8890 GC (or equivalent).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

  • MS Conditions:

    • Instrument: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

  • Data Processing: Use automated deconvolution software (e.g., NIST AMDIS or vendor software) to extract a "clean" mass spectrum of the target peak, free from background ions or co-eluting impurities.[14]

Part B: The Validation Workflow

This multi-step process integrates spectral matching with orthogonal data to build a robust case for identification.

G start_node Acquired Spectrum (From Protocol A) search_fwd Forward Library Search (NIST & Wiley) start_node->search_fwd process_node process_node decision_node decision_node data_node data_node end_node end_node eval_scores Evaluate Match & Reverse Match Scores search_fwd->eval_scores score_check Scores > 850? eval_scores->score_check eval_frags Compare Fragments to Predicted Pattern (Sec 1) frag_check Fragments Match? eval_frags->frag_check search_hybrid Perform Hybrid/ Similarity Search eval_isomers Assess Isomeric Hits search_hybrid->eval_isomers failed Identification Failed/ Requires More Data eval_isomers->failed calc_ri Calculate Experimental Retention Index (RI) compare_ri Compare Experimental RI to Library RI calc_ri->compare_ri ri_check ΔRI < 20? compare_ri->ri_check score_check->eval_frags Yes score_check->search_hybrid No frag_check->calc_ri Yes frag_check->failed No confirmed Identification Confirmed ri_check->confirmed Yes putative Putative ID (High Confidence) ri_check->putative No ri_db Library RI Database ri_db->compare_ri

Caption: A self-validating workflow for compound identification.

Explanation of the Validation Workflow:

  • Initial Search & Score Evaluation: Perform a standard forward search. The results are ranked by a Match Factor (how well the unknown matches the library entry) and a Reverse Match Factor (how well the library entry matches the unknown, ignoring extra peaks in the unknown).[15] A high Reverse Match (e.g., >900) with a lower forward Match (e.g., 750) often indicates a pure analyte with a co-eluting impurity.[15]

  • Fragmentation Pattern Check: This is a critical expert review step. Does the top hit's spectrum contain the key fragments we predicted in Section 1 (e.g., [M-16], [M-46], ortho effect peak)? If a high-scoring match is missing a key expected fragment, it is likely incorrect.

  • Address Low Scores with Similarity Search: If initial scores are low (e.g., <800), it may mean the exact compound is not in the library. A Hybrid or Similarity search can reveal the compound's chemical class by finding related structures.[12]

  • Retention Index (RI) as an Orthogonal Filter: The Retention Index is a measure of where a compound elutes from a GC column relative to a series of n-alkane standards. It is highly reproducible and is independent of the mass spectrum. A correct match should have both a high spectral similarity score and a close RI value (typically within 20 index units) to the value stored in the library. This step is exceptionally powerful for distinguishing between isomers, which may have nearly identical mass spectra but different GC retention times.

Section 4: Comparative Analysis in Practice

Let's imagine we acquired a spectrum for our compound and performed the validation workflow. The table below shows hypothetical, yet realistic, results comparing a standard Dot-Product search with a more advanced Hybrid search. Assume our experimentally determined Retention Index is 2155 .

Table 1: Hypothetical Library Search Results

Search TypeHit #Compound NameMatch FactorRev. MatchLibrary RIΔRI (Exp-Lib)Validation Notes
Dot-Product 1Isoquinoline, 8-methyl-5-nitro-, 2-oxide9259402190-35High spectral match, but RI is off. Positional isomer. Likely Incorrect.
Dot-Product 2Isoquinoline, 6-methyl-5-nitro-, 2-oxide 915 955 2162 -7 Excellent Match. All scores are high, and the RI value is very close.
Dot-Product 3Isoquinoline, 6-methyl-5-nitro-8408602080+75High score, but missing the N-oxide. Spectrum lacks the [M-16] peak. Incorrect.
Hybrid 1Isoquinoline, 6-methyl-5-nitro-, 2-oxide 918 960 2162 -7 Excellent Match. Confirms the dot-product result.
Hybrid 2Naphthyridine derivative810830N/AN/AStructurally similar heterocyclic system. Demonstrates the algorithm's ability to find related classes.

Analysis of Results:

The Dot-Product search returned a positional isomer as the top hit with a slightly higher match factor. Without the Retention Index data, a researcher might erroneously accept this misidentification.[1] However, the validation workflow immediately flags this hit due to the significant RI discrepancy (ΔRI = -35). The second hit shows excellent agreement in both spectral match and retention index, making it the confident identification. The Hybrid search confirms this result and also correctly identifies the broader chemical class of the unknown.

Conclusion

Mass spectral library searching is an indispensable tool, but it is not an oracle. The identification of a novel or complex molecule like Isoquinoline, 6-methyl-5-nitro-, 2-oxide cannot be entrusted to a single numerical score. True scientific integrity demands a validation process that is both systematic and grounded in chemical principles.

References

  • Evaluation of mass spectral library search algorithms implemented in commercial software. (n.d.). Journal of Cheminformatics. Available at: [Link]

  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859-866. Available at: [Link]

  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Semantic Scholar. Available at: [Link]

  • Moorthy, A. J., Kearsley, A. J., Mallard, W. G., Wallace, W. E., & Stein, S. E. (2019). Evaluation of NIST Library Search Software. ASMS 2019. Available at: [Link]

  • Wang, R., Li, K., & Li, M. (2018). A fast and memory-efficient spectral library search algorithm using locality-sensitive hashing. BMC Bioinformatics, 19(1), 1-11. Available at: [Link]

  • Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. (n.d.). Nelson Labs. Available at: [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. Available at: [Link]

  • Gu, M., et al. (2017). Mass Spectral Library Quality Assurance by Inter-Library Comparison. Journal of the American Society for Mass Spectrometry, 28(5), 968-976. Available at: [Link]

  • Lam, H., et al. (2007). Development and Validation of a Spectral Library Searching Method for Peptide Identification from Tandem Mass Spectrometry. Journal of Proteome Research, 6(11), 4250-4260. Available at: [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Available at: [Link]

  • Sparkman, O. D. (2020). Importance of citing full details of spectral library and search program. Journal of the American Society for Mass Spectrometry, 31(6), 1381-1382. Available at: [Link]

  • Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. (n.d.). LECO Corporation. Available at: [Link]

  • How to Use Library Search Results to Identify Compounds in Mass Spectra? (n.d.). MtoZ Biolabs. Available at: [Link]

  • Most common method to identify an unknown spectrum using a library of reference spectra? (2025, February 8). ResearchGate. Available at: [Link]

  • Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274-7282. Available at: [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Available at: [Link]

  • Gu, M., et al. (2017). Mass Spectral Library Quality Assurance by Inter-Library Comparison. Journal of the American Society for Mass Spectrometry, 28(5), 968-976. Available at: [Link]

  • NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. (n.d.). NIST. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. (n.d.). Jordi Labs. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

  • Mass Spectral Libraries (NIST 23 and Wiley Libraries). (n.d.). Scientific Instrument Services. Available at: [Link]

  • Mascot help: Spectral library search. (n.d.). Matrix Science. Available at: [Link]

  • Chemical Properties of Isoquinoline (CAS 119-65-3). (n.d.). Cheméo. Available at: [Link]

  • Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit. (n.d.). NIST. Available at: [Link]

  • NIST / EPA / NIH Mass Spectral Library 2023. (n.d.). MS Wil. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • New NIST / EPA / NIH Mass Spectral Library - 2023. (2023, August 16). Wiley Analytical Science. Available at: [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022, November 14). MDPI. Available at: [Link]

  • Free EI and MSMS Spectra in NIST Format - A "Little" Mass Spec and Sailing. (n.d.). A "Little" Mass Spec and Sailing. Available at: [Link]

  • Largest GC/MS Database holders in US? (2023, December 10). Reddit. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. (2016, September 29). Chemical Reviews. Available at: [Link]

  • 5-Nitroisoquinoline. (n.d.). PubChem. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure personnel safety, protect the environment, and maintain regulatory compliance. Given the compound's chemical structure, which includes nitro and N-oxide functional groups, it must be treated as hazardous waste requiring stringent disposal measures.

Hazard Identification and Risk Assessment

The primary driver for any disposal protocol is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for Isoquinoline, 6-methyl-5-nitro-, 2-oxide may not be readily available, its structural components—an aromatic nitro compound and an N-oxide derivative—provide a strong basis for risk assessment.

Aromatic nitro compounds are recognized for their potential health hazards and reactivity.[1] Many are toxic, can be absorbed through the skin, and may be combustible.[1][2] The N-oxide functional group can further modify the compound's toxicological profile. Therefore, this substance must be handled as a hazardous chemical, with disposal managed through a licensed hazardous waste facility.

Table 1: Presumed Hazard Profile of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Hazard ClassBasis for ClassificationPrimary Concerns
Acute Toxicity Aromatic nitro compounds are often toxic. An SDS for a similar compound, 2-methyl-6-nitroquinoline, lists it as harmful if swallowed.[3]Harmful or toxic if swallowed or absorbed through the skin.[4]
Skin/Eye Irritation Common characteristic of complex organic molecules.[5][6]May cause significant irritation upon contact with skin or eyes.[3][4]
Carcinogenicity Some related nitro-aromatic compounds are suspected carcinogens.[3][4]Potential long-term health risk upon exposure.
Reactivity Nitro compounds can be reactive and may become shock-sensitive if contaminated.[7] They should be stored away from heat and incompatible materials.[7][8]Potential for uncontrolled reactions if mixed with incompatible chemicals or stored improperly.
Environmental Hazard An SDS for a related compound indicates it is harmful to aquatic life with long-lasting effects.[4]Improper disposal can lead to environmental contamination.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling Isoquinoline, 6-methyl-5-nitro-, 2-oxide for any purpose, including disposal, the following PPE is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training for all workers handling hazardous chemicals.[9][10]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[7]To prevent skin contact and absorption, which is a primary route of exposure for many organic compounds.[4]
Eye Protection Safety goggles with side shields or a face shield.[5]To protect eyes from splashes or contact with solid particulates.
Lab Coat Standard laboratory coat, buttoned completely.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or the substance is aerosolized, evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location. If flammable solvents are present, remove all ignition sources.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2 before attempting to clean the spill.

  • Containment: For solid spills, gently cover with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully scoop the contained material and absorbent into a designated, leak-proof container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

  • Disposal: Label the container with the spilled chemical's name and the words "Hazardous Waste" and manage it according to the disposal protocol in the next section.

Step-by-Step Disposal Protocol

The disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA). This protocol ensures compliance and safety. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][11]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Container: Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top lid.[11][12] High-density polyethylene (HDPE) is a suitable choice.

  • Label Immediately: Label the container "Hazardous Waste: Isoquinoline, 6-methyl-5-nitro-, 2-oxide."[11] Include the primary hazards (e.g., "Toxic," "Irritant") and the date of accumulation.

  • Avoid Mixing: Do not mix this waste with other chemical streams unless compatibility has been confirmed. Incompatible materials can react violently.

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures waste is correctly identified.

  • Solid Waste: Place contaminated disposables (e.g., gloves, weighing papers, pipette tips) directly into the labeled container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container material.

  • Labeling: The label must be fully completed with the chemical name (no abbreviations), hazard information, and laboratory contact details.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Keep the container securely closed except when adding waste.

  • Store away from heat sources and incompatible chemicals.[13]

Step 4: Arranging for Professional Disposal

This compound must be disposed of through a licensed hazardous waste management company.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][11]

  • Documentation: Your EHS department will handle the necessary manifests and documentation required for transport and disposal, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA.

  • Final Disposal Method: The standard and most effective disposal method for this type of complex organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] These facilities have advanced systems to scrub harmful emissions, such as nitrogen oxides (NOx), that can be generated during the combustion of nitro compounds.[11]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Handle Compound in Fume Hood ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe Mandatory waste_gen Waste Generation (Contaminated Solids, Excess Material) ppe->waste_gen During Experiment segregate Segregate Waste into a DEDICATED Container waste_gen->segregate spill Spill Occurs? waste_gen->spill container Use Leak-Proof, Compatible Container (e.g., HDPE) segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport incinerate High-Temperature Incineration at a Permitted TSDF transport->incinerate spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate Collect Spill Debris

Caption: Workflow for the safe disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide.

References

  • Benchchem Technical Support Center. Safe Handling and Storage of Nitro Compounds.
  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. (2021).
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022).
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Action Hazmat. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. Safeguarding Research: Proper Disposal Procedures for Piribedil N-Oxide.
  • Benchchem. Proper Disposal of Buspirone N-oxide: A Guide for Laboratory Professionals.
  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022).
  • International Labour Organization. Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. (2025).
  • Sigma-Aldrich. Safety Data Sheet. (2021).
  • Thermo Fisher Scientific. Safety Data Sheet. (2009).
  • Fisher Scientific. Safety Data Sheet. (2010).
  • GOV.UK. Nitrobenzene - Incident management. (2024).
  • Synerzine. Quinoline, 6-methyl- Safety Data Sheet. (2018).
  • Fisher Scientific. Safety Data Sheet for 2-Methyl-6-nitroquinoline. (2025).

Sources

A Comprehensive Guide to the Safe Handling of Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of Isoquinoline, 6-methyl-5-nitro-, 2-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on a conservative assessment of risks based on its chemical structure—an aromatic nitro compound and a quinoline derivative. This approach prioritizes safety by treating the substance with a high degree of caution.

Hazard Assessment: A Proactive Stance on Safety

The chemical structure of Isoquinoline, 6-methyl-5-nitro-, 2-oxide suggests a combination of hazards associated with aromatic nitro compounds and quinoline derivatives. A thorough understanding of these potential risks is the foundation of safe laboratory practices.

  • Aromatic Nitro Compounds: Many compounds in this class are toxic and can be absorbed through the skin.[1] A significant concern is their potential to be explosive, particularly polynitrated compounds, and they can be sensitive to heat, shock, and friction.[1] While the explosive nature generally increases with the number of nitro groups, all nitro compounds should be handled with care.[1]

  • Quinoline and its Derivatives: Quinoline has been reported to be irritating to the skin and severely irritating to the eyes, with the potential for permanent corneal damage.[2] Some quinoline derivatives are also considered potentially carcinogenic.[2] Vapors or mists can be irritating to the mucous membranes and upper respiratory tract.

  • Isoquinoline, 6-methyl-5-nitro-, 2-oxide: Based on these related structures, we must assume this compound may be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[3][4]

Potential Hazard Description Primary Route of Exposure
Acute Toxicity May be harmful if swallowed or absorbed through the skin.[3]Ingestion, Dermal
Skin and Eye Irritation Can cause skin irritation and serious eye irritation.[4][5]Dermal, Ocular
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[4]Inhalation
Methemoglobinemia Aromatic nitro compounds can reduce the blood's ability to carry oxygen.[6]Dermal, Inhalation
Carcinogenicity Some quinoline derivatives have shown evidence of carcinogenicity.[2][7]Ingestion, Inhalation
Flammability/Explosivity As a nitro compound, it may be combustible and potentially sensitive to heat or shock.[1]Heat, Ignition Sources

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Isoquinoline, 6-methyl-5-nitro-, 2-oxide.

Body Part Recommended PPE Material/Standard Rationale
Hands Double-gloving with chemically resistant gloves.Outer: Butyl or Viton® rubber. Inner: Nitrile.Butyl and Viton® offer excellent resistance to nitro compounds and oxidizing agents. Heavy-duty nitrile may be acceptable, but thin disposable nitrile gloves may not provide sufficient protection.[1]
Eyes/Face Chemical splash goggles and a full-face shield.ANSI Z87.1-compliant.To protect against splashes and dust. Safety glasses are not sufficient.[1]
Body Flame-resistant lab coat.Nomex® or equivalent.To protect skin from spills and prevent clothing contamination.[1][6]
Respiratory NIOSH-approved respirator.N95 or higher, depending on the scale of work.To prevent inhalation of fine powders, especially when handling outside of a fume hood.[6]
Feet Closed-toe, chemical-resistant shoes.---To protect feet from spills.[6]

Operational and Handling Procedures: A Step-by-Step Guide

All handling of Isoquinoline, 6-methyl-5-nitro-, 2-oxide should be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation
  • Work Area Setup: Ensure a certified chemical fume hood is operational. The work surface should be covered with absorbent, disposable bench paper.[6] An eyewash station and safety shower must be readily accessible.[5][8]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and have waste containers properly labeled and within reach inside the fume hood.

Weighing and Transfer
  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[6]

  • Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully. If dust is generated, allow it to settle within the fume hood before proceeding.

Dissolving
  • Solvent Addition: Add the solvent to the container with the solid compound slowly to avoid splashing.

  • Mixing: If necessary, cap the container and gently agitate to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

Post-Handling
  • Decontamination: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[6]

  • Work Surface Cleaning: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[6]

  • PPE Removal: Remove PPE carefully, avoiding contact with the skin. Gloves should be the last item removed and disposed of as hazardous waste. Wash hands thoroughly with soap and water after handling.[3][5]

Emergency Procedures and Disposal Plan

Spill Response
  • Alert and Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Control Ignition Sources: If the substance is flammable, eliminate all ignition sources.

  • Containment: Wear appropriate PPE. Contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]

  • Collection: Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination: Decontaminate the area with soap and water.[1]

Waste Disposal
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.

  • Prohibition: Never dispose of nitro compounds or their solutions down the drain or in the regular trash.[1]

  • Consultation: Always consult your institution's environmental health and safety department for specific disposal procedures and to arrange for pickup of hazardous waste.[1]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol (Spill) prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials & Waste Containers prep_ppe->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Equipment handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE & Wash Hands cleanup_waste->cleanup_ppe emergency_alert Alert & Evacuate emergency_contain Contain Spill emergency_alert->emergency_contain emergency_collect Collect Waste emergency_contain->emergency_collect emergency_decon Decontaminate Area emergency_collect->emergency_decon

Caption: Workflow for the safe handling of Isoquinoline, 6-methyl-5-nitro-, 2-oxide.

References

  • Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • 6 - SAFETY DATA SHEET. (2009, September 22).
  • The Acid Test: Essential PPE for Nitric Acid Protection - Your Safety Company. (2025, November 5).
  • Safety Data Sheet - Sigma-Aldrich. (2021, September 9).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet according to 1907/2006/EC, Article 31 - Chemos GmbH&Co.KG. (2017, July 4).
  • Isoquinoline - Safety Data Sheet - ChemicalBook. (n.d.).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem - NIH. (n.d.).
  • SDS of 6-Methyl-5-nitroisoquinoline, Safety Data Sheets, CAS 188121-31-5 - chemBlink. (n.d.).
  • 6-METHYLQUINOLINE - CAMEO Chemicals - NOAA. (1992).
  • 6-NITROISOQUINOLINE — Chemical Substance Information - NextSDS. (n.d.).
  • Quinolines: Human health tier II assessment. (2015, July 3).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。